3-Mercapto-1-propanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-sulfanylpropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S2/c4-8(5,6)3-1-2-7/h7H,1-3H2,(H,4,5,6)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDVFOBWBHMJDG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3S2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Mercapto-1-propanesulfonate: Functions and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-1-propanesulfonate (MPS), and its more commonly used sodium salt, is a bifunctional organosulfur compound with significant utility across various scientific and industrial domains. Its unique structure, featuring both a thiol (-SH) and a sulfonate (-SO₃H) group, imparts a versatile set of chemical properties that are exploited in fields ranging from biochemistry and pharmaceutical sciences to materials science and electrochemistry. This technical guide provides a comprehensive overview of the core functions of MPS, detailing its mechanisms of action and providing protocols for its key applications. While the compound is widely used, this guide also highlights areas where quantitative data in the public domain is limited, suggesting avenues for future research.
Core Functions and Mechanisms of Action
The functionality of this compound is primarily dictated by its two key functional groups:
-
Thiol Group (-SH): This group is responsible for the compound's strong reducing properties and its high affinity for metal surfaces. The thiol group can readily donate a hydrogen atom or participate in redox reactions, making it an effective antioxidant and reducing agent.[1] Its ability to form strong covalent bonds with noble metals, such as gold and copper, is the basis for its use in surface modification and electroplating.[1]
-
Sulfonate Group (-SO₃H): This highly polar and acidic group confers excellent water solubility to the molecule.[1] In aqueous solutions, it exists as the sulfonate anion (-SO₃⁻), which can engage in electrostatic interactions. This property is crucial for enhancing the solubility and stability of other molecules and for the functionalization of nanoparticles in aqueous media.[1]
Reducing Agent and Antioxidant
The thiol group of MPS allows it to act as a potent reducing agent and antioxidant. It can neutralize reactive oxygen species (ROS) and maintain a reducing environment, which is critical for the stability and function of proteins and other biological molecules.
Mechanism of Action as an Antioxidant: MPS can scavenge free radicals through a hydrogen atom transfer (HAT) mechanism, where the thiol group donates a hydrogen atom to a radical, thereby neutralizing it. The resulting thiyl radical can then react with another thiyl radical to form a stable disulfide.
Metal Surface Modification and Electroplating
A major application of MPS is in the field of electrochemistry, particularly as an additive in copper electroplating baths.[2] It functions as a brightener and an accelerator, leading to the deposition of smooth, uniform, and void-free copper layers, which is critical in the manufacturing of printed circuit boards and integrated circuits.
Mechanism in Copper Electroplating: The proposed mechanism involves the adsorption of MPS onto the copper surface via the thiol group. This adsorbed layer influences the kinetics of copper ion reduction. It is believed to act synergistically with chloride ions and other additives to accelerate the copper deposition rate and refine the grain structure of the deposited metal.
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Caption: Proposed mechanism of MPS in copper electroplating.
Nanoparticle Functionalization
The thiol group of MPS allows for its use as a capping agent to functionalize gold and other noble metal nanoparticles. This surface modification imparts stability to the nanoparticles in aqueous solutions and provides a negatively charged surface due to the sulfonate group, which can be used for further conjugation with other molecules.
Applications in Research and Development
Biochemical and Pharmaceutical Research
In biochemical assays, MPS can be used as a reducing agent to maintain the reduced state of enzymes and other proteins, which is often essential for their activity and stability. Its antioxidant properties are also beneficial in protecting biological samples from oxidative damage during experimentation.
In pharmaceutical development, MPS has potential applications as a stabilizer in drug formulations. Its ability to prevent oxidative degradation and improve the solubility of active pharmaceutical ingredients could enhance the shelf-life and bioavailability of certain drugs.
Data Presentation: Stability of MPS in Pharmaceutical Formulations
Quantitative data from forced degradation studies on MPS is not widely available in the public domain. Such studies are crucial for establishing the intrinsic stability of the molecule and identifying its degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light). The table below outlines the typical conditions for a forced degradation study that would be necessary to generate this data.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products | Analytical Method |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | Hydrolysis of the sulfonate group (unlikely), other acid-catalyzed reactions. | Stability-Indicating HPLC-UV/MS |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C | Base-catalyzed degradation. | Stability-Indicating HPLC-UV/MS |
| Oxidation | 3-30% H₂O₂ at room temperature | Disulfide formation, sulfenic, sulfinic, and sulfonic acid derivatives of the thiol. | Stability-Indicating HPLC-UV/MS |
| Thermal Degradation | Dry heat at >60°C | Various thermal decomposition products. | Stability-Indicating HPLC-UV/MS |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photo-oxidation products. | Stability-Indicating HPLC-UV/MS |
Nanotechnology and Materials Science
The ability of MPS to form self-assembled monolayers (SAMs) on metal surfaces is a key application in nanotechnology. These MPS-functionalized surfaces can be used to create biosensors, modify electrode properties, and control surface wettability. The functionalization of nanoparticles with MPS is a critical step in the development of nanomaterials for applications in drug delivery, diagnostics, and medical imaging.
Experimental Protocols
Protocol for Antioxidant Activity Assessment (DPPH Assay)
While specific IC50 values for MPS are not readily found in the literature, the following is a general protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay that can be adapted to quantify its antioxidant activity.
Materials:
-
This compound sodium salt (MPS)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectroscopic grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of MPS in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the MPS stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the MPS solutions, positive control, or methanol (as a blank) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of MPS and the positive control.
-
Determine the IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) from the graph.
-
Protocol for Gold Nanoparticle Functionalization
This protocol describes a general method for the functionalization of gold nanoparticles (AuNPs) with MPS.
Materials:
-
Gold nanoparticles (AuNPs) solution
-
This compound sodium salt (MPS)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Preparation of MPS Solution: Prepare a solution of MPS in deionized water (e.g., 10 mM).
-
Functionalization:
-
To the AuNP solution, add the MPS solution. The molar ratio of MPS to AuNPs will need to be optimized depending on the size and concentration of the nanoparticles. A typical starting point is a large molar excess of MPS.
-
Incubate the mixture at room temperature for at least 1 hour with gentle stirring.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing excess, unbound MPS.
-
Resuspend the pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound MPS.
-
-
Characterization:
-
Characterize the MPS-functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the hydrodynamic diameter and assess stability), and zeta potential measurements (to confirm the change in surface charge).
-
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Caption: Workflow for the functionalization of gold nanoparticles with MPS.
Cellular and Biological Effects: A Knowledge Gap
A thorough review of the scientific literature reveals a significant lack of information regarding the specific cellular uptake mechanisms and intracellular signaling pathways affected by this compound. The majority of its documented applications are in extracellular or non-biological systems. While its antioxidant properties suggest a potential to modulate cellular redox signaling, no specific pathways have been elucidated. This absence of data presents a considerable opportunity for future research, particularly for scientists in drug development who may consider MPS as a therapeutic agent or an excipient. Investigating its effects on gene expression, protein phosphorylation, and other key cellular events would be a valuable contribution to the understanding of this versatile molecule.
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References
3-Mercapto-1-propanesulfonate chemical properties and structure
An In-depth Technical Guide to 3-Mercapto-1-propanesulfonate: Properties, Synthesis, and Applications
Introduction
Sodium this compound (MPS) is a bifunctional organosulfur compound featuring both a terminal thiol group and a sulfonate group.[1] This unique structure imparts valuable properties, making it a significant tool in various fields, including materials science, electrochemistry, and pharmaceutical development.[1][2] The thiol group provides a strong affinity for metal surfaces, enabling the formation of self-assembled monolayers (SAMs), while the highly polar sulfonate group confers aqueous solubility and stability.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of MPS, with a focus on its relevance to researchers and drug development professionals.
Chemical Structure and Identifiers
The structure of MPS is characterized by a three-carbon propane (B168953) backbone, with a thiol (-SH) group at one end and a sulfonate (-SO₃⁻) group at the other. It is most commonly available as its sodium salt.
Caption: Structure of Sodium this compound.
Table 1: Chemical Identifiers for Sodium this compound
| Identifier | Value | Reference(s) |
| CAS Number | 17636-10-1 | [2][3][4] |
| Molecular Formula | C₃H₇NaO₃S₂ | [2] |
| Molecular Weight | 178.21 g/mol | [2][3][5] |
| Linear Formula | HSCH₂CH₂CH₂SO₃Na | [3][4] |
| SMILES | C(CS)CS(=O)(=O)[O-].[Na+] | [5] |
| InChI Key | FRTIVUOKBXDGPD-UHFFFAOYSA-M | [3] |
| EC Number | 241-620-3 | [3] |
Physicochemical Properties
The dual functionality of MPS dictates its physical and chemical behavior. The sulfonate group makes it highly water-soluble, while the thiol group is responsible for its reducing properties and its ability to bind to metal surfaces.[1][2]
Table 2: Physicochemical Data for Sodium this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white or pale pink powder/crystals | [2][6][7] |
| Melting Point | ~220 °C (decomposes) | [3][8] |
| Solubility | Easily soluble in water (50 mg/mL); somewhat soluble in methanol; insoluble in toluene | [3][6][7] |
| Flash Point | 71 °C | [5][8] |
| pKa (Thiol, -SH) | ~9-10 (estimated) | |
| pKa (Sulfonic Acid, -SO₃H) | < 0 (estimated as a strong acid) | [5] |
Synthesis
A primary route for synthesizing Sodium this compound involves the ring-opening reaction of 1,3-propane sultone with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH).[9] For high-purity applications, an improved method involves the in situ generation of high-purity NaSH from sodium methoxide (B1231860) and hydrogen sulfide (B99878) prior to the reaction with propane sultone.[10]
Caption: Synthesis pathway for Sodium this compound.
Experimental Protocol: High-Purity Synthesis of Sodium this compound
The following protocol is adapted from a patented method designed to produce high-purity MPS, avoiding impurities common in commercial sodium hydrosulfide.[10]
-
Preparation of Sodium Hydrosulfide Solution:
-
In a reaction vessel equipped with a stirrer and gas inlet, dissolve sodium methoxide in a suitable organic solvent (e.g., methanol).
-
Bubble hydrogen sulfide (H₂S) gas through the solution while stirring. Maintain the reaction temperature between 10-40 °C.
-
The reaction produces a high-purity sodium hydrosulfide (NaSH) solution.
-
-
Ring-Opening Reaction:
-
To the freshly prepared NaSH solution, slowly add 1,3-propane sultone. The molar ratio of NaSH to propane sultone is typically 1:1 to 1:1.5.
-
Maintain the reaction temperature between 10-40 °C during the addition.
-
After the addition is complete, heat the mixture to 50-60 °C and hold for approximately 1 hour to ensure the reaction goes to completion.
-
-
Product Isolation:
-
Cool the reaction mixture to 15-35 °C.
-
The solid product, Sodium this compound, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent and dry under vacuum. This method can achieve a purity of ≥95% and a yield of ≥90%.[10]
-
Applications in Research and Drug Development
MPS's unique bifunctional nature makes it a versatile tool for researchers.
-
Surface Functionalization of Nanoparticles: MPS is widely used as a capping agent to stabilize metal nanoparticles, particularly gold nanoparticles (AuNPs).[11][12] The thiol group chemisorbs onto the gold surface, forming a stable self-assembled monolayer.[3] The outward-facing sulfonate groups provide a negative surface charge, which enhances colloidal stability in aqueous and biological media and prevents aggregation.[1] These functionalized AuNPs are promising for applications in radiotherapy and as drug delivery vehicles.[11][12][13]
-
Electrochemistry: In the electronics industry, MPS is a key additive in copper electroplating baths.[9] It acts as a brightener or accelerator, influencing the copper deposition process to create smooth, uniform layers, which is critical for applications like filling microvias in integrated circuits.[1]
-
Biochemical Research: In biochemical assays, MPS can be used as a reducing agent to maintain proteins and enzymes in their reduced, active states.[2] Its antioxidant properties also help protect biological systems from oxidative stress.[2]
-
Polymer Chemistry: The sodium salt of MPS can act as a polymerization regulator in the radical polymerization of water-soluble vinyl monomers.[6][7]
Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs) with MPS
This protocol describes a general method for capping citrate-reduced gold nanoparticles with Sodium this compound.
-
Synthesis of Gold Nanoparticle Core:
-
Synthesize AuNPs using a standard method, such as the Turkevich method, which involves the reduction of tetrachloroauric acid (HAuCl₄) with sodium citrate (B86180). This typically produces citrate-capped AuNPs with a diameter of ~15-20 nm.
-
-
Ligand Exchange Reaction:
-
Prepare an aqueous solution of Sodium this compound (e.g., 10 mM).
-
To the colloidal AuNP solution, add the MPS solution while stirring. The thiol groups in MPS have a higher affinity for the gold surface than citrate, leading to a ligand exchange.
-
Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure complete surface functionalization.
-
-
Purification of MPS-capped AuNPs:
-
Purify the MPS-capped AuNPs from excess MPS and displaced citrate by centrifugation.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (the required g-force will depend on nanoparticle size).
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in ultrapure water.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.
-
-
Characterization:
-
Confirm successful functionalization using techniques such as Dynamic Light Scattering (DLS) and Zeta Potential measurements to assess size and surface charge. A significant negative zeta potential is indicative of a stable, sulfonate-terminated surface.
-
X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the chemical composition of the nanoparticle surface.
-
Caption: Experimental workflow for MPS functionalization of gold nanoparticles.
Conclusion
Sodium this compound is a highly versatile and valuable chemical for scientific research and development. Its dual thiol and sulfonate functionalities allow for the precise engineering of surfaces, stabilization of nanomaterials in aqueous environments, and participation in various chemical processes. For drug development professionals, its role as a superior capping agent for nanoparticles opens avenues for creating stable and effective delivery systems for therapeutics and diagnostic agents. A thorough understanding of its properties and reaction methodologies is essential for harnessing its full potential in these advanced applications.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 5. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN101624361A - Synthetic method of high-purity 3-mercapto propyl-sulfonate - Google Patents [patents.google.com]
- 8. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Mercapto-1-propanesulfonic acid | 49594-30-1 | Benchchem [benchchem.com]
- 10. 3-Mercapto-1-propanesulfonic acid - Wikipedia [en.wikipedia.org]
- 11. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. 3-巯基-1-丙磺酸钠 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
The Accelerator Unveiled: A Technical Guide to the Mechanism of 3-Mercapto-1-propanesulfonate in Copper Electroplating
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of 3-Mercapto-1-propanesulfonate (MPS) in copper electroplating, a critical process in the manufacturing of microelectronics, including printed circuit boards (PCBs) and integrated circuits. This document is intended for researchers, scientists, and professionals in the field of materials science and drug development, offering a comprehensive overview of MPS's role, its interactions with other plating additives, and the experimental methods used to characterize its function.
Executive Summary
This compound (MPS) is a key organic additive in acidic copper electroplating baths, where it functions as an accelerator or brightener. Its primary role is to counteract the effects of suppressor additives, enabling the "bottom-up" or "superconformal" filling of microscopic features such as vias and trenches, which is essential for creating reliable interconnects in modern electronic devices. The unique bifunctional nature of the MPS molecule, featuring both a thiol and a sulfonate group, allows for a complex and highly effective mechanism of action. This guide will dissect this mechanism, from its fundamental electrochemical interactions to its synergistic relationship with other bath components.
Core Mechanism of Action of this compound (MPS)
The accelerating effect of MPS is rooted in its molecular structure, which facilitates a catalytic cycle at the copper cathode surface. This process involves adsorption, complexation, and accelerated electron transfer.
2.1 Adsorption and Complex Formation
The mechanism begins with the adsorption of MPS onto the copper surface via its thiol functional group (-SH)[1][2]. In the presence of chloride ions (Cl⁻), which are ubiquitous in these plating baths, an active intermediate complex is formed[1]. This complex, often represented as [Cu-Cl-MPS], is central to the acceleration process[1]. The sulfonate group (-SO₃⁻) of the MPS molecule does not directly interact with the electrode but plays a crucial role by electrostatically complexing with hydrated copper ions (Cu²⁺) from the electrolyte[1][2].
2.2 Accelerated Copper Reduction
The [Cu-Cl-MPS] complex facilitates the reduction of Cu²⁺ to metallic copper (Cu) at an accelerated rate[1]. This is achieved by lowering the overpotential required for copper deposition[3]. The complex acts as a bridge, accelerating the electron transfer process[1]. This targeted acceleration is fundamental to achieving high-quality copper deposits with refined grain structures and enhanced brightness and ductility[1][4]. The presence of MPS has been shown to significantly increase the nucleation density of copper during electrocrystallization[5].
Synergistic and Antagonistic Interactions with Other Additives
The remarkable success of MPS in achieving superconformal filling is not due to its action in isolation but rather its interplay with other organic additives, primarily suppressors and levelers.
3.1 Interaction with Suppressors
Suppressors, typically high molecular weight polymers like polyethylene (B3416737) glycol (PEG), adsorb onto the copper surface, forming a film that inhibits copper deposition by blocking the access of copper ions[6]. This suppression is generally uniform across the wafer surface. MPS acts antagonistically to this suppression layer. In areas of high curvature, such as the bottom of a trench or via, the suppressor coverage is weaker, and MPS can more easily displace it[7][8]. This competitive adsorption leads to localized acceleration at the bottom of the feature while the top surface and sidewalls remain suppressed[7][9]. This differential deposition rate is the essence of the "bottom-up" fill mechanism.
3.2 Interaction with Levelers
Levelers are additives that, like suppressors, inhibit deposition but are most effective at high current density areas, such as protrusions or "bumps" on the surface. They work in concert with MPS to ensure a smooth, planar surface. While MPS accelerates deposition from the bottom-up, levelers prevent excessive deposition on the top surface, ensuring that the feature is filled without creating mounds or overplating[10].
Electrochemical Behavior and Process Chemistry
MPS is often introduced into the plating bath in its dimer form, bis(sodiumsulfopropyl)disulfide (SPS)[11]. It is widely believed that during the electroplating process, SPS is electrochemically reduced at the cathode to form two molecules of MPS, which is the active accelerator species[7][12].
SPS + 2e⁻ + 2H⁺ → 2 MPS
The stability of MPS in the plating bath is a critical process parameter. MPS can be oxidized, potentially by dissolved oxygen or Cu²⁺ ions, to reform the SPS dimer[11][13]. This reversible reaction means that the concentrations of both SPS and MPS must be carefully monitored and controlled to maintain optimal plating performance. Breakdown products other than SPS can also form over time, which may negatively impact the filling capability of the bath[4][14].
Quantitative Data Summary
The concentration of MPS has a direct and significant impact on the electrodeposition process. The following table summarizes key quantitative effects reported in the literature.
| Parameter Affected | Effect of Increasing MPS Concentration | Typical Concentration Range | References |
| Nucleation Density | Increases the density of copper nuclei on the substrate. | 1 - 10 ppm | [5][15] |
| Grain Size | Acts as a grain refiner, leading to smaller, more uniform grains. | 1 - 10 ppm | [1][4] |
| Current Density | Increases the plating current density at a given potential (depolarization). | 1 - 20 ppm | [3][16] |
| Surface Roughness | Generally leads to a smoother, brighter copper deposit. | 1 - 10 ppm | [1] |
| Bottom-up Filling | Essential for superconformal filling; effectiveness is concentration-dependent. | 0.5 - 5 ppm | [3][12] |
Experimental Protocols
The study of MPS and other additives in copper electroplating relies on various electrochemical techniques. Cyclic Voltammetry (CVS) is a powerful and widely used method for monitoring the activity of organic additives.
6.1 Protocol: Cyclic Voltammetry Stripping (CVS) for Accelerator Analysis
Objective: To determine the effective concentration of MPS (or total accelerator activity) in a copper plating bath.
Materials & Equipment:
-
Potentiostat/Galvanostat with CVS software
-
Rotating Disk Electrode (RDE) with a platinum tip
-
Three-electrode cell: Pt RDE (working electrode), copper anode (counter electrode), Ag/AgCl or Hg/Hg₂SO₄ (reference electrode)
-
Plating bath sample and standard solutions
-
Nitrogen gas for deaeration
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the plating bath sample. The copper counter electrode should have a large surface area.
-
Deaeration: Bubble nitrogen through the electrolyte for at least 10-15 minutes before and during the experiment to remove dissolved oxygen, which can interfere with the measurement by oxidizing MPS[11][13].
-
Electrode Preparation: Polish the Pt RDE tip to a mirror finish and clean it electrochemically.
-
CVS Measurement:
-
Set the RDE to a constant rotation speed (e.g., 2500 rpm).
-
Apply a potential waveform. A typical scan starts at a potential where no copper deposition occurs, sweeps cathodically to a potential where copper is deposited, and then sweeps anodically to strip the deposited copper.
-
The charge associated with the copper stripping peak (Ar) is measured. This charge is proportional to the rate of copper deposition.
-
-
Analysis: The accelerator's effect is quantified by its influence on the stripping peak area (Ar). By comparing the Ar value from a bath sample to those from standard solutions with known accelerator concentrations, the effective concentration in the sample can be determined. MPS decomposition can be observed as a decrease in the stripping peak area over consecutive cycles[11].
Conclusion
This compound is a sophisticated and indispensable component in modern copper electroplating formulations. Its mechanism, centered on a catalytic cycle of adsorption and accelerated electron transfer, is finely tuned by its interactions with chloride ions and other organic additives. This synergy between acceleration and suppression enables the precise, void-free filling of high-aspect-ratio features, a cornerstone of advanced semiconductor manufacturing. A thorough understanding of the electrochemical behavior of MPS, its byproducts, and its quantification through methods like CVS is paramount for maintaining a robust and reliable electroplating process.
References
- 1. jadechemwh.com [jadechemwh.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of MPS on the Electrodeposition of (111)-Oriented Nanotwinned Copper | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. "Mechanism of SPS acceleration in a PEG containing copper plating bath" by Ashleigh Kreider [scholars.unh.edu]
- 8. researchgate.net [researchgate.net]
- 9. Classification of suppressor additives based on synergistic and antagonistic ensemble effects [inis.iaea.org]
- 10. cccimg.com [cccimg.com]
- 11. azom.com [azom.com]
- 12. electrochem.org [electrochem.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of High-Purity Sodium 3-Mercapto-1-propanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis route for producing high-purity sodium 3-mercapto-1-propanesulfonate (MPS), a critical reagent in various fields including drug delivery, nanotechnology, and electrochemistry. This document details the experimental protocol, quantitative data, and process workflows to support research and development activities.
Introduction
Sodium this compound (MPS) is a bifunctional molecule featuring a terminal thiol group and a sulfonate group. This unique structure imparts valuable properties, such as high water solubility and a strong affinity for metal surfaces.[1] These characteristics make it an ideal ligand for functionalizing nanoparticles, a key component in advanced drug delivery systems, and an effective agent in various biochemical and pharmaceutical applications.[2] For these applications, particularly in pharmaceutical development, the purity of MPS is of paramount importance. This guide focuses on a robust synthesis method that yields high-purity MPS, minimizing impurities that could compromise experimental outcomes.
Primary Synthesis Route for High-Purity MPS
The most effective method for synthesizing high-purity sodium this compound involves a two-step process. The first step is the in situ preparation of high-purity sodium hydrosulfide (B80085), which is then reacted with 1,3-propane sultone.[3] This approach is superior to methods using commercially available sodium hydrosulfide, which often contains polysulfide impurities that can lead to lower purity of the final product.[3]
The overall reaction is as follows:
Step 1: Formation of Sodium Hydrosulfide CH₃ONa + H₂S → NaSH + CH₃OH
Step 2: Synthesis of Sodium this compound NaSH + C₃H₆O₃S → HSCH₂CH₂CH₂SO₃Na
This method, as detailed in patent literature, consistently produces MPS with high purity and yield.
Quantitative Data
The synthesis route described has been demonstrated to be highly efficient. The following table summarizes the quantitative data associated with this process.
| Parameter | Value | Reference |
| Purity of Sodium Hydrosulfide | ≥99% | [3] |
| Purity of Final Product (MPS) | ≥95% | [3] |
| Overall Yield of MPS | ≥90% | [3] |
Synthesis Pathway Diagram
Experimental Protocols
The following protocols are based on the synthesis method described in the patent literature, adapted for a laboratory setting.[3]
Materials and Reagents
-
Sodium Methoxide (CH₃ONa)
-
Hydrogen Sulfide (H₂S) gas
-
1,3-Propane Sultone (C₃H₆O₃S)
-
Anhydrous Methanol (B129727) (CH₃OH) or other suitable organic solvent (e.g., ethanol, ethers)
-
Inert gas (e.g., Nitrogen or Argon)
Detailed Synthesis Procedure
Step 1: Preparation of High-Purity Sodium Hydrosulfide Solution
-
Set up a three-necked flask equipped with a magnetic stirrer, a gas inlet, a gas outlet (connected to a scrubber), and a thermometer.
-
Under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol. The molar ratio of hydrogen sulfide to sodium methoxide should be between 1:1 and 1.5:1.
-
Cool the solution to between 15°C and 35°C.
-
Slowly bubble hydrogen sulfide gas through the stirred solution. Maintain the temperature within the specified range.
-
Continue the gas addition until the appropriate amount of hydrogen sulfide has been added. This will result in a solution of high-purity sodium hydrosulfide in methanol.
Step 2: Synthesis of Sodium this compound
-
In the same reaction vessel, add 1,3-propane sultone dropwise to the freshly prepared sodium hydrosulfide solution. The molar ratio of sodium hydrosulfide to 1,3-propane sultone should be between 1:1 and 1:1.5.
-
Maintain the reaction temperature between 15°C and 35°C during the addition.
-
After the addition is complete, heat the reaction mixture to 50-60°C and hold for 1 hour with continuous stirring.
-
Cool the mixture to 15-35°C. The crude sodium this compound will precipitate.
-
Filter the solid product under vacuum.
Purification
-
Wash the filtered solid with a small amount of cold methanol or another suitable organic solvent to remove any unreacted starting materials or byproducts.
-
For higher purity, recrystallization can be performed. While a specific solvent system for MPS is not widely reported, a common approach for polar, water-soluble compounds is to dissolve the crude product in a minimal amount of hot water or a hot methanol/water mixture, followed by slow cooling to induce crystallization. The purified crystals can then be collected by filtration.
-
Dry the final product under vacuum to obtain high-purity sodium this compound as a white crystalline solid.
Experimental Workflow Diagram
Application in Drug Delivery: Functionalization of Gold Nanoparticles
A significant application of high-purity MPS is in the functionalization of gold nanoparticles (AuNPs) for drug delivery and radiotherapy.[2][4] The thiol group of MPS forms a strong covalent bond with the gold surface, creating a self-assembled monolayer. This layer stabilizes the nanoparticles in aqueous solutions and the terminal sulfonate groups provide a negatively charged surface that can be further modified for drug conjugation and targeting.
Workflow for AuNP Functionalization with MPS
Conclusion
The synthesis route detailed in this guide provides a reliable and efficient method for producing high-purity sodium this compound. By utilizing an in situ generation of high-purity sodium hydrosulfide, this process minimizes the formation of undesirable byproducts, resulting in a final product suitable for demanding applications in research, drug development, and materials science. The provided protocols and workflows serve as a valuable resource for scientists and researchers working in these innovative fields.
References
- 1. 3-Mercapto-1-propanesulfonic acid | 49594-30-1 | Benchchem [benchchem.com]
- 2. 3-巯基-1-丙磺酸钠 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN101624361A - Synthetic method of high-purity 3-mercapto propyl-sulfonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
The Dichotomous Roles of Thiol and Sulfonate Groups in 2-Mercaptoethanesulfonate (MPS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoethanesulfonate sodium, commonly known as mesna (B1676310) (MPS), is a vital cytoprotective agent employed primarily to mitigate the urotoxic effects of certain chemotherapeutic agents, namely cyclophosphamide (B585) and ifosfamide (B1674421).[1] The efficacy of mesna is intrinsically linked to the distinct and synergistic functions of its two key functional moieties: a reactive thiol (-SH) group and a highly polar sulfonate (-SO₃⁻) group. This technical guide provides an in-depth exploration of the individual and combined roles of these groups, detailing the underlying chemical mechanisms, pharmacokinetic implications, and the experimental methodologies used to elucidate their functions.
The Pivotal Role of the Thiol Group: A Chemical Neutralizer
The primary and most well-established function of mesna is the detoxification of acrolein, a highly reactive and urotoxic metabolite of cyclophosphamide and ifosfamide.[2][3] This detoxification is exclusively mediated by the nucleophilic thiol group.
Mechanism of Acrolein Neutralization
The thiol group of mesna partakes in a Michael addition reaction with the α,β-unsaturated aldehyde, acrolein.[4][5] This covalent conjugation results in the formation of a stable, non-toxic thioether adduct, which is subsequently excreted in the urine.[6] The reaction is highly efficient and occurs readily in the urinary bladder, where acrolein concentrates.[4]
Antioxidant Properties
Beyond its role in acrolein neutralization, the thiol group also endows mesna with antioxidant properties.[7] It can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[7][8] This antioxidant capacity is attributed to the ability of the thiol group to donate a hydrogen atom, thereby neutralizing free radicals.[8]
The Essential Function of the Sulfonate Group: A Pharmacokinetic Modulator
While the thiol group is responsible for the direct chemical detoxification, the sulfonate group is crucial for dictating the pharmacokinetic profile of mesna, ensuring its delivery to the site of action—the urinary tract.
Solubility and Distribution
The sulfonate group is a highly polar and ionizable moiety, which confers excellent water solubility to the mesna molecule.[7][9] This high water solubility is critical for its intravenous administration and rapid distribution throughout the body. However, in the bloodstream, mesna is rapidly oxidized to its inactive disulfide form, dimesna (B1670654) (2,2'-dithiodiethanesulfonate).[2][3] This oxidation protects the reactive thiol group from systemic interactions, effectively rendering mesna a prodrug in the circulation.[10]
Renal Excretion and Activation
The high polarity imparted by the sulfonate group ensures that both mesna and dimesna are efficiently filtered by the glomerulus and concentrated in the renal tubules.[2][3] Crucially, within the renal tubules, dimesna is reduced back to the active mesna, liberating the free thiol groups.[2][3][10] This targeted reactivation in the urinary tract is a key feature of mesna's uroprotective mechanism, concentrating the active detoxifying agent where it is most needed.[1]
Quantitative Data
The following tables summarize key quantitative data related to the physicochemical and pharmacokinetic properties of mesna.
| Property | Value | Reference |
| Molecular Formula | C₂H₅NaO₃S₂ | [9] |
| Molecular Weight | 164.17 g/mol | [4] |
| Water Solubility | Freely soluble | [9] |
| pKa of Thiol Group | ~9.5 | [11] |
| Protein Binding | 69-75% | [12] |
Table 1: Physicochemical Properties of Mesna
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Bioavailability | 100% | 45-79% | [12] |
| Peak Plasma Time (Mesna) | Not applicable | 1.5 - 4 hours | [1] |
| Peak Plasma Time (Total) | Not applicable | 3 - 7 hours | [1] |
| Volume of Distribution | 0.65 L/kg | Not reported | [1] |
| Elimination Half-life (Mesna) | 0.36 hours | 1.2 - 8.3 hours | [12] |
| Elimination Half-life (Dimesna) | 1.17 hours | Not reported | [12] |
| Urinary Excretion (as Mesna) | ~32% | Not reported | [1] |
| Urinary Excretion (as Dimesna) | ~33% | Not reported | [1] |
Table 2: Pharmacokinetic Parameters of Mesna
Experimental Protocols
The following are representative protocols for key experiments used to investigate the function of mesna.
In Vitro Acrolein Neutralization Assay
Objective: To quantify the acrolein-scavenging capacity of mesna in a controlled in vitro setting.
Methodology:
-
Reagents and Materials:
-
Mesna (sodium 2-mercaptoethanesulfonate)
-
Acrolein
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a C18 column and UV or electrochemical detector
-
Quenching solution (e.g., excess N-acetylcysteine)
-
-
Procedure: a. Prepare stock solutions of mesna and acrolein in PBS. b. In a reaction vessel, combine a known concentration of acrolein with varying concentrations of mesna in PBS. c. Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). d. At each time point, quench the reaction by adding an excess of a quenching agent to consume any remaining acrolein. e. Analyze the samples by HPLC to quantify the remaining acrolein and/or the formation of the mesna-acrolein adduct.
-
Data Analysis:
-
Calculate the percentage of acrolein neutralized at each time point and for each mesna concentration.
-
Determine the reaction kinetics (e.g., rate constant) of the Michael addition reaction.
-
Animal Model of Uroprotection
Objective: To evaluate the in vivo efficacy of mesna in preventing cyclophosphamide- or ifosfamide-induced hemorrhagic cystitis.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats are commonly used.[13]
-
-
Experimental Groups:
-
Group 1: Control (saline administration)
-
Group 2: Cyclophosphamide/Ifosfamide only
-
Group 3: Cyclophosphamide/Ifosfamide + Mesna
-
-
Procedure: a. Administer cyclophosphamide or ifosfamide intraperitoneally to induce hemorrhagic cystitis.[13] b. In the treatment group, administer mesna intravenously or orally at specified time points relative to the chemotherapeutic agent.[13] c. After a predetermined period (e.g., 24-48 hours), euthanize the animals and harvest the bladders.[13] d. Evaluate the bladders for macroscopic (e.g., edema, hemorrhage) and microscopic (histopathology) signs of damage.
-
Data Analysis:
-
Score the severity of bladder damage in each group.
-
Statistically compare the scores between the treatment and control groups to determine the protective effect of mesna.
-
Conclusion
The distinct chemical properties of the thiol and sulfonate groups in mesna are fundamental to its clinical success as a uroprotective agent. The thiol group provides the direct chemical means of detoxifying harmful metabolites, while the sulfonate group masterfully orchestrates the drug's pharmacokinetic journey, ensuring its targeted delivery and activation within the urinary tract. A thorough understanding of these structure-activity relationships is paramount for the rational design of new cytoprotective agents and the optimization of existing therapeutic regimens. The experimental protocols outlined herein provide a framework for the continued investigation and characterization of such agents in both research and drug development settings.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Attributes | Graphviz [graphviz.org]
- 4. m.youtube.com [m.youtube.com]
- 5. medium.com [medium.com]
- 6. The DOT Language [gensoft.pasteur.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. sketchviz.com [sketchviz.com]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Make data accessible - Data Community Technical Documentation [docs.data-community.publishing.service.gov.uk]
- 13. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Adsorption Behavior of 3-Mercapto-1-propanesulfonate on Gold Surfaces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adsorption behavior of 3-Mercapto-1-propanesulfonate (MPSA) on gold surfaces, forming a self-assembled monolayer (SAM). This information is critical for applications in biosensing, drug delivery, and functionalized nanomaterials.
Core Concepts of MPSA Adsorption on Gold
This compound (HSCH₂CH₂CH₂SO₃Na) is a thiol-containing molecule that spontaneously chemisorbs onto gold surfaces.[1] This process is driven by the strong affinity between the sulfur atom of the thiol group and the gold substrate, leading to the formation of a stable gold-thiolate (Au-S) bond.[2] The resulting self-assembled monolayers are highly ordered structures that can modify the surface properties of gold, such as its wettability and electrochemical behavior.[2] The terminal sulfonate group provides a negative charge and hydrophilicity to the surface.
Quantitative Data on MPSA Adsorption
The following tables summarize key quantitative data from studies on the adsorption of MPSA on gold surfaces.
Table 1: Surface Coverage and Packing Density
| Parameter | Value | Experimental Technique | Source |
| Surface Concentration | 4.6 x 10⁻¹⁰ mol cm⁻² | Reductive Desorption | [3] |
| Surface Coverage (θ) | ≥ 0.9981 | Electrochemical Methods (based on blocking behavior) | [3] |
| Packing Density | ~60% of a densely packed thiol monolayer | Reductive Desorption | [3] |
| Surficial Mass | 166 ng cm⁻² | Quartz Crystal Microbalance with Energy Dissipation Monitoring (QCM-D) | [3] |
Table 2: Electrochemical Properties of MPSA Monolayers on Gold
| Parameter | Condition | Value | Source |
| Electron Transfer Rate Constant (k⁰) for Fe(CN)₆³⁻/⁴⁻ | Bare Gold Electrode | Not specified, but higher than modified electrode | [4] |
| Electron Transfer Rate Constant (k⁰) for Fe(CN)₆³⁻/⁴⁻ | After MPSA Layer Formation | 2.5 x 10⁻³ cm s⁻¹ | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for the formation and characterization of MPSA SAMs on gold.
Preparation of Self-Assembled Monolayers (SAMs) of MPSA on Gold
This protocol describes the solution-based self-assembly of MPSA on a gold substrate.
Materials and Equipment:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (MPSA)
-
200 proof ethanol (B145695)
-
Sulfuric acid (H₂SO₄)
-
Clean containers (e.g., glass vials)
-
Tweezers
-
Dry nitrogen gas
-
Sonicator
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. A common method is to use a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Alternatively, electrochemical cleaning by cycling the potential in a suitable electrolyte can be used.
-
Rinse the cleaned substrate copiously with deionized water and then with ethanol.
-
Dry the substrate with a stream of dry nitrogen gas.
-
-
Preparation of MPSA Solution:
-
Prepare a solution of MPSA in a suitable solvent. A common solvent is an aqueous solution of sulfuric acid. For example, a 0.02 M MPSA solution in 0.016 M H₂SO₄ can be used.[4]
-
-
Immersion and Self-Assembly:
-
Immerse the clean, dry gold substrate into the MPSA solution using clean tweezers.[5][6]
-
The immersion time can vary, but a typical duration is 30 minutes.[4] Longer immersion times, such as 24-48 hours, can lead to better monolayer packing.[5][6]
-
To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.[6]
-
-
Rinsing and Drying:
-
After immersion, remove the substrate from the solution with tweezers.
-
Rinse the substrate thoroughly with the solvent used for the MPSA solution (e.g., the H₂SO₄ solution) followed by deionized water and then ethanol to remove any physisorbed molecules.[5]
-
Dry the substrate with a gentle stream of dry nitrogen gas.[5]
-
-
Storage:
-
Store the prepared MPSA-modified gold substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, to prevent contamination and degradation of the monolayer.[7]
-
Characterization Techniques
A variety of surface-sensitive techniques are employed to characterize the structure, composition, and properties of MPSA SAMs on gold.
-
Quartz Crystal Microbalance with Energy Dissipation Monitoring (QCM-D): This technique measures changes in the resonance frequency and energy dissipation of a quartz crystal sensor as the MPSA monolayer forms. It provides information on the adsorbed mass and the viscoelastic properties of the film.[3]
-
Electrochemical Methods (Cyclic Voltammetry and Electrochemical Impedance Spectroscopy): These methods are used to probe the integrity and barrier properties of the MPSA monolayer. By measuring the electron transfer kinetics of a redox probe, such as ferrocyanide, one can assess the surface coverage and the presence of defects.[3][4][8] Reductive desorption voltammetry can be used to determine the surface concentration of the adsorbed MPSA.[3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive spectroscopic technique that provides information about the elemental composition and chemical states of the atoms at the surface. It is used to confirm the presence of sulfur from the MPSA on the gold surface and to investigate the nature of the Au-S bond.[9][10]
-
Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the MPSA-modified gold surface at the nanoscale. It can provide information on the uniformity and smoothness of the monolayer and can be used to identify any large-scale defects.[11][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the functional groups present in the MPSA monolayer and to study their orientation on the gold surface.[13]
Visualizations
The following diagrams illustrate the experimental workflow for preparing MPSA SAMs and the logical relationship of the characterization techniques.
References
- 1. Sodium this compound technical grade, 90 17636-10-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural characterization of (3-mercaptopropyl)sulfonate monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. piketech.com [piketech.com]
An In-depth Technical Guide to the Electrochemical Properties of 3-Mercapto-1-propanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-1-propanesulfonate (MPS), and its sodium salt, are bifunctional organosulfur compounds of significant interest in various fields of scientific research and industrial application.[1] The molecule possesses a terminal thiol (-SH) group, which exhibits a strong affinity for metal surfaces, and a sulfonate (-SO₃⁻) group that imparts hydrophilicity and a negative charge. This unique combination of properties makes MPS a valuable component in electrochemistry, particularly in the modification of electrode surfaces, the synthesis of nanoparticles, and as an additive in electrodeposition processes.[2] This technical guide provides a comprehensive overview of the core electrochemical properties of MPS, detailing its adsorption behavior, redox characteristics, and impact on electrochemical interfaces. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their understanding and application of this versatile molecule.
Electrochemical Properties of this compound
The electrochemical behavior of MPS is largely dictated by the interplay between its thiol and sulfonate functionalities and its interaction with electrode surfaces. Key properties include its ability to form self-assembled monolayers (SAMs) on noble metal electrodes, its role as an accelerator in copper electrodeposition, and its use in the fabrication of electrochemical sensors.
Adsorption on Electrode Surfaces
The thiol group of MPS facilitates its chemisorption onto metal surfaces, most notably gold and copper, forming well-ordered self-assembled monolayers.[3][4] This process is fundamental to many of its applications, as the resulting SAM significantly alters the electrochemical properties of the electrode interface.
On Gold Electrodes:
MPS forms a stable monolayer on gold surfaces. The surface concentration of MPS on gold has been determined to be approximately 4.6 x 10⁻¹⁰ mol cm⁻², which corresponds to about 60% of the coverage of a densely packed thiol monolayer.[3] Despite this relatively open structure, the MPS monolayer can effectively block the oxidation of certain redox probes, indicating a low number of pinholes or defects.[3] The formation of the SAM can be studied using techniques such as quartz crystal microbalance (QCM), cyclic voltammetry (CV), and electrochemical impedance spectroscopy (EIS).
On Copper Electrodes:
In the context of copper electrodeposition, MPS adsorption is a key factor in its role as an accelerator. The thiol group adsorbs onto the copper surface, and in the presence of chloride ions, it facilitates the capture of Cu²⁺ ions via the sulfonate group through electrostatic interactions.[1] This accelerates the formation of copper nuclei, leading to a denser and more refined copper deposit.[1] The adsorption behavior on copper can be investigated using in-situ techniques like surface-enhanced Raman spectroscopy (SERS) and electrochemical methods.[5]
Quantitative Electrochemical Parameters
The formation of an MPS monolayer on an electrode surface significantly impacts its electrochemical parameters, such as double-layer capacitance and charge transfer resistance. While specific values for MPS are not always readily available in the literature, data from similar short-chain thiols provide valuable insights into the expected trends.
| Parameter | Molecule | Electrode | Value | Reference |
| Surface Concentration | This compound (MPS) | Gold | 4.6 x 10⁻¹⁰ mol cm⁻² | [3] |
| Double-Layer Capacitance (Cdl) | 6-Mercaptopurine | 18K Gold Alloy | 17 µF/cm² | [6] |
| Decanethiol (DT) | 18K Gold Alloy | < 2 µF/cm² | [6] | |
| 11-Mercaptoundecanoic Acid (MUA) | 18K Gold Alloy | < 4.5 µF/cm² | [6] | |
| Charge Transfer Resistance (Rct) | Thiol-modified electrodes | Gold | Varies significantly with SAM packing and redox probe used. Generally increases with monolayer formation, indicating blocking of electron transfer. | [7] |
Note: The charge transfer resistance (Rct) is highly dependent on the specific experimental conditions, including the composition of the electrolyte and the nature of the redox probe used. The formation of a well-ordered MPS monolayer is expected to increase the Rct, signifying an inhibition of electron transfer to soluble redox species.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the successful investigation and application of MPS in electrochemical systems. Below are methodologies for key experiments used to characterize MPS-modified electrodes.
Cyclic Voltammetry (CV) for Characterizing MPS SAMs on Gold
Objective: To characterize the formation and blocking properties of an MPS self-assembled monolayer on a gold electrode.
Materials:
-
Working Electrode: Polycrystalline gold disk electrode
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M KCl solution containing 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 mixture)
-
MPS solution: 1 mM this compound in ethanol (B145695)
-
Polishing materials: Alumina (B75360) slurries (1.0, 0.3, and 0.05 µm), polishing pads
-
Deionized water and ethanol
Procedure:
-
Electrode Polishing:
-
Mechanically polish the gold electrode with alumina slurries of decreasing particle size (1.0 µm, 0.3 µm, and 0.05 µm) on separate polishing pads.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Sonicate the electrode in deionized water for 5 minutes to remove any residual alumina particles.
-
-
Electrochemical Cleaning:
-
In a 0.5 M H₂SO₄ solution, cycle the potential of the gold electrode between -0.2 V and +1.5 V vs. Ag/AgCl at a scan rate of 100 mV/s for approximately 25 cycles until a stable voltammogram characteristic of clean gold is obtained.
-
Rinse the electrode with deionized water and then ethanol. Dry under a stream of nitrogen.
-
-
SAM Formation:
-
Immerse the clean, dry gold electrode in the 1 mM MPS solution for at least 1 hour to allow for the formation of the self-assembled monolayer.
-
Rinse the electrode thoroughly with ethanol and then deionized water to remove non-chemisorbed molecules. Dry under a stream of nitrogen.
-
-
Cyclic Voltammetry Measurement:
-
Place the MPS-modified gold electrode, the Ag/AgCl reference electrode, and the platinum counter electrode in the electrochemical cell containing the electrolyte solution.
-
Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic reaction occurs (e.g., +0.6 V) to a potential where the redox couple is active (e.g., -0.2 V) and back to the initial potential. A typical scan rate is 100 mV/s.
-
For comparison, record a cyclic voltammogram of a bare, clean gold electrode under the same conditions.
-
Expected Results: The cyclic voltammogram of the bare gold electrode will show a well-defined pair of redox peaks for the [Fe(CN)₆]³⁻/⁴⁻ couple. After modification with MPS, the peak currents should be significantly attenuated, and the peak-to-peak separation may increase, indicating that the SAM is blocking the electron transfer to the redox probe.
Electrochemical Impedance Spectroscopy (EIS) for Characterizing MPS SAMs
Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) of an MPS-modified gold electrode.
Materials: Same as for the CV experiment.
Procedure:
-
Electrode Preparation and SAM Formation: Follow steps 1-3 from the CV protocol.
-
EIS Measurement:
-
Set up the three-electrode cell as in the CV experiment.
-
Set the DC potential to the formal potential (E⁰') of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (which can be determined from the CV experiment as the midpoint potential between the anodic and cathodic peaks).
-
Apply a small amplitude sinusoidal AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data.
-
Data Analysis:
-
The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance).
-
The data can be fitted to an equivalent circuit model, such as a Randles circuit, to extract the values of the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). The Warburg impedance (Zw) may also be included if diffusion is a limiting factor.[9][10]
Reductive Desorption for Determining Surface Coverage
Objective: To quantify the surface coverage of MPS on a gold electrode.
Materials:
-
MPS-modified gold electrode
-
Electrolyte: 0.5 M KOH solution (deoxygenated by bubbling with N₂ for at least 30 minutes)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
Procedure:
-
Electrode Preparation: Prepare the MPS-modified gold electrode as described in the CV protocol.
-
Reductive Desorption Measurement:
-
Place the electrodes in the deoxygenated KOH solution.
-
Perform a linear sweep voltammetry or cyclic voltammetry scan from a potential where the SAM is stable (e.g., -0.2 V) to a sufficiently negative potential to cause the reductive desorption of the thiol (e.g., -1.2 V vs. Ag/AgCl). A typical scan rate is 50 mV/s.[11]
-
A cathodic peak will be observed corresponding to the reduction of the Au-S bond.
-
Data Analysis:
-
Integrate the charge (Q) under the reductive desorption peak.
-
The surface coverage (Γ) can be calculated using the following equation: Γ = Q / (n * F * A) where:
-
n is the number of electrons transferred (n=1 for the Au-S bond cleavage).
-
F is the Faraday constant (96,485 C/mol).
-
A is the electroactive area of the electrode.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes at the electrode surface is essential for a comprehensive understanding of MPS's electrochemical behavior.
Caption: Mechanism of MPS as an accelerator in copper electrodeposition.
The diagram above illustrates the proposed mechanism for the accelerating effect of MPS in copper electrodeposition. In the presence of chloride ions, MPS adsorbs onto the copper electrode via its thiol group. The negatively charged sulfonate group, in conjunction with adsorbed chloride, facilitates the capture of cupric ions from the solution, forming a complex at the interface. This complex is then readily reduced to metallic copper, enhancing the overall deposition rate.
Caption: Experimental workflow for characterizing MPS SAMs on a gold electrode.
This workflow diagram outlines the key steps involved in the preparation and electrochemical characterization of a this compound self-assembled monolayer on a gold surface. The process begins with a clean electrode, followed by SAM formation and subsequent characterization using various electrochemical techniques to determine its properties.
Conclusion
This compound is a molecule with rich and versatile electrochemical properties. Its ability to form stable, well-defined self-assembled monolayers on metal surfaces allows for the precise modification of electrode interfaces, enabling applications in sensing, corrosion protection, and fundamental electrochemical studies. In the realm of industrial electrochemistry, its role as an accelerator in copper electrodeposition is critical for the fabrication of advanced electronic components. This guide has provided a foundational understanding of the key electrochemical characteristics of MPS, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is intended to serve as a valuable resource for researchers and professionals working with this important compound, facilitating further innovation and application in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Structural characterization of (3-mercaptopropyl)sulfonate monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. "Electrochemical SERS study of Benzotriazole and 3-mercapto-1-propanesu" by Yin-Fei Shen, Yan-Li Chen et al. [jelectrochem.xmu.edu.cn]
- 6. Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localised Electrochemical Impedance Spectroscopy of Gold Nanoparticles Labelled Antibodies Probed by Platinum Microstructured Ultramicroelectrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Randles circuit - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
3-Mercapto-1-propanesulfonate (3-MPS): A Technical Guide for Biochemical Assays
Abstract: 3-Mercapto-1-propanesulfonate (3-MPS), also known as Coenzyme M, is a versatile thiol-containing compound increasingly utilized as a reducing agent in biochemical and pharmaceutical research. Its unique properties, including high water solubility, low odor, and strong reducing potential, make it an effective alternative to traditional reagents like dithiothreitol (B142953) (DTT). This guide provides an in-depth overview of 3-MPS, its physicochemical properties, a comparison with other common reducing agents, and its applications in various biochemical assays. Detailed protocols and workflow visualizations are included to assist researchers in integrating 3-MPS into their experimental designs.
Introduction to this compound (3-MPS)
This compound (HSCH₂CH₂CH₂SO₃⁻), commonly available as its sodium salt, is a bifunctional organosulfur compound.[1] It possesses a terminal thiol (-SH) group, which imparts strong reducing and antioxidant properties, and a sulfonate (-SO₃⁻) group that ensures high aqueous solubility.[1][2][3] These characteristics make it highly suitable for a range of biochemical applications, from stabilizing proteins and enzymes to serving as a reagent in analytical assays.[2] Unlike many other mercaptans, 3-MPS has a very faint odor, improving laboratory working conditions.[3]
Historically known as Coenzyme M, it was first identified as an essential cofactor for methyl-transfer reactions in methanogenic archaea.[4] However, its utility has expanded significantly, and it is now recognized as a potent reducing agent for maintaining the integrity of biomolecules in various experimental settings.[2][5]
Physicochemical Properties and Comparison with Other Reducing Agents
The selection of a reducing agent is critical for the success of many biochemical assays. The ideal agent should efficiently reduce disulfide bonds without interfering with the activity of the biomolecules or downstream applications. 3-MPS offers a unique combination of properties compared to commonly used reductants like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Table 1: Comparison of Common Reducing Agents
| Property | This compound (3-MPS) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Structure | HS-CH₂-CH₂-CH₂-SO₃⁻ | HS-CH₂-(CHOH)₂-CH₂-SH | P(CH₂-CH₂-COOH)₃ |
| Redox Potential (at pH 7) | Data not available | -0.33 V[6][7] | Data not available |
| Mechanism | Monothiol | Dithiol; forms a stable cyclic disulfide[6] | Non-thiol; irreversible reduction[8] |
| Optimal pH Range | Wide range (implied by stability) | >7[7] | 1.5 - 8.5[8][9] |
| Odor | Very faint[3] | Strong, unpleasant | Odorless[10][11] |
| Air Oxidation Stability | Moderate | Prone to oxidation, especially at pH > 7[7][12] | Highly resistant to air oxidation[8] |
| Reactivity with Maleimides | Low (monothiol) | High; must be removed before labeling[9][13] | None; compatible with maleimide (B117702) chemistry[10][11] |
| Solubility | High in water[3] | High in water[7][12] | High in water[10] |
Applications in Biochemical Research
The strong reducing capability of 3-MPS makes it invaluable for applications where maintaining the reduced state of sulfhydryl groups is crucial.[2]
3.1 Protein Chemistry and Enzyme Assays In protein biochemistry, 3-MPS serves to prevent the oxidation of cysteine residues and to reduce disulfide bonds. This is essential for:
-
Maintaining Enzyme Activity: Many enzymes rely on free cysteine residues for their catalytic function. 3-MPS can be included in buffers to protect against oxidative inactivation.[2]
-
Protein Characterization: For techniques like SDS-PAGE or mass spectrometry, complete denaturation and reduction of disulfide bonds are often necessary. 3-MPS can be used as an alternative to DTT or 2-mercaptoethanol (B42355) for sample preparation.
-
Protein Stabilization: It is used in drug formulations and for long-term protein storage to enhance stability and prevent aggregation caused by intermolecular disulfide bond formation.[2]
3.2 Pharmaceutical Development In drug development, 3-MPS is utilized in formulation processes to improve the stability and solubility of active pharmaceutical ingredients (APIs), which can enhance the overall efficacy of medications.[2]
3.3 Nanotechnology The bifunctional nature of 3-MPS allows it to act as a capping and functionalizing agent for nanoparticles.[1] The thiol group binds strongly to metal surfaces like gold, while the sulfonate group provides a hydrophilic, charged surface, enhancing stability in biological media for applications in drug delivery and radiotherapy.[1]
Experimental Protocols
While specific concentrations must be optimized for each application, the following provides a general framework for using 3-MPS.
4.1 Preparation of a 1 M Stock Solution
-
Weigh: Weigh out 178.21 mg of this compound sodium salt (MW: 178.21 g/mol ).
-
Dissolve: Dissolve the powder in 800 µL of high-purity, deionized water.
-
Adjust Volume: Adjust the final volume to 1.0 mL with water.
-
Storage: Store in aliquots at -20°C. Prepare fresh solutions regularly, as thiol reagents can oxidize over time.
4.2 Protocol: Reduction of Protein Disulfide Bonds for Analysis This protocol is a general guideline for reducing protein samples prior to SDS-PAGE or other analytical techniques.
-
Sample Preparation: Dissolve the protein sample in a suitable buffer (e.g., Tris-HCl or PBS) to a concentration of 1-5 mg/mL.
-
Add Reducing Agent: Add the 1 M 3-MPS stock solution to the protein sample to a final concentration of 10-50 mM. The optimal concentration may vary depending on the number of disulfide bonds and the protein's structure.
-
Incubation: Incubate the reaction mixture at a temperature between 37°C and 70°C for 15-30 minutes. Higher temperatures can accelerate the reduction process.[14][15]
-
Alkylation (Optional): To prevent re-formation of disulfide bonds, free sulfhydryl groups can be alkylated. Add a freshly prepared solution of an alkylating agent like iodoacetamide (B48618) to a final concentration that is 2-5 fold higher than the 3-MPS concentration. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: The reduced (and optionally alkylated) protein sample is now ready for downstream analysis, such as addition of SDS-PAGE loading buffer.
Visualized Workflows and Mechanisms
Diagram 1: General Workflow for Protein Reduction This diagram illustrates the typical steps for reducing a protein sample for subsequent analysis.
Caption: A standard experimental workflow for reducing protein disulfide bonds using 3-MPS.
Diagram 2: Mechanism of Disulfide Bond Reduction This diagram shows a simplified representation of how two molecules of a monothiol reducing agent like 3-MPS reduce a protein disulfide bond.
Caption: Reduction of a protein disulfide bond by two molecules of 3-MPS.
Conclusion
This compound is a powerful and practical reducing agent for a wide array of biochemical assays. Its favorable characteristics, including high solubility, stability, and low odor, position it as a superior alternative to traditional reagents in many contexts. For researchers and drug development professionals, incorporating 3-MPS can lead to more stable samples, reliable experimental results, and an improved laboratory environment. As with any reagent, optimization of concentration and reaction conditions is essential to achieve the desired outcome for specific applications.
References
- 1. 3-Mercapto-1-propanesulfonic acid | 49594-30-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. dotbglobal.com [dotbglobal.com]
- 4. Getting a handle on the role of coenzyme M in alkene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium 3 Mercapto 1 Propanesulfonate at best Price in Wuhan, Hubei [brightchemicalexports.com]
- 6. broadpharm.com [broadpharm.com]
- 7. agscientific.com [agscientific.com]
- 8. goldbio.com [goldbio.com]
- 9. mstechno.co.jp [mstechno.co.jp]
- 10. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. researchgate.net [researchgate.net]
Navigating the Interface: A Technical Guide to the Water Solubility and Solvent Compatibility of (3-Methacryloxypropyl)trimethoxysilane (MPS)
For Researchers, Scientists, and Drug Development Professionals
(3-Methacryloxypropyl)trimethoxysilane (MPS), a versatile organosilane coupling agent, plays a pivotal role in advancing material science, particularly in the realm of drug development where biocompatibility and surface functionalization are paramount. Its unique bifunctional nature—possessing a polymerizable methacrylate (B99206) group and hydrolyzable trimethoxysilyl groups—allows it to bridge the gap between organic and inorganic materials. This guide provides an in-depth exploration of the critical-to-quality attributes of MPS: its water solubility and solvent compatibility, offering a comprehensive resource for professionals leveraging this technology for surface modification, nanoparticle functionalization, and in advanced drug delivery systems.
Executive Summary
(3-Methacryloxypropyl)trimethoxysilane exhibits nuanced solubility behavior. While readily soluble in a wide array of organic solvents, its interaction with aqueous media is dominated by rapid hydrolysis. This reaction, essential for the activation of its silane (B1218182) functionality, is highly dependent on pH, concentration, and temperature. Understanding and controlling these parameters are crucial for the successful application of MPS in research and development. This document details the solubility profile of MPS, outlines experimental protocols for its characterization, and provides a visual representation of its chemical transformations and handling workflows.
Water Solubility and Hydrolysis
The interaction of MPS with water is not a simple dissolution but rather a reactive process. While some sources describe it as "miscible" with water, this is more accurately characterized as dispersibility followed by a rapid hydrolysis of the methoxysilyl groups to form silanols (Si-OH).[1][2][3] This process is the first step in forming a stable bond with inorganic substrates.
Key Factors Influencing Aqueous Behavior:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the aqueous solution. The reaction is slowest at a neutral pH of 7.[4] Acidic conditions (optimally pH 3.5-4.5) catalyze the hydrolysis, making it a preferred environment for controlled activation of the silane.[5]
-
Stability of Hydrolyzed MPS: While acidic conditions accelerate hydrolysis, the resulting silanols are relatively stable against self-condensation at a low pH.[4] Hydrolyzed MPS solutions are generally unstable and should be used within a few hours, as condensation will lead to the formation of oligomers and a cloudy appearance, indicating a loss of efficacy.[5][6]
-
Concentration: Higher concentrations of MPS in aqueous solutions lead to faster hydrolysis but also accelerate the subsequent condensation and self-polymerization of the silanol (B1196071) groups.[6]
Quantitative Solubility Data
Precise quantitative solubility data for MPS in water is challenging to determine due to its reactive nature. However, it is generally considered to be slightly soluble before hydrolysis occurs.[5][7] For practical applications, MPS is typically used in dilute aqueous solutions (e.g., 0.5-2.0 wt%) where it can be fully dispersed and hydrolyzed.
| Parameter | Value/Description |
| Water Solubility | Slightly soluble; rapidly hydrolyzes upon dispersion.[5][7] Can be dispersed in acidified water (pH 4.0) with stirring.[8] |
| Optimal pH for Hydrolysis | 3.5 - 4.5 (catalyzed by organic acids like acetic acid).[5] |
| Stability in Water | Unstable. Hydrolyzed solutions should ideally be used within a few hours to avoid self-condensation.[5][6] |
Solvent Compatibility
MPS is readily soluble in a wide range of common organic solvents. This high degree of compatibility allows for its use in diverse formulations and surface treatment processes.
| Solvent Class | Specific Solvents | Solubility |
| Alcohols | Methanol (B129727), Ethanol, Isopropanol | Soluble[8] |
| Ketones | Acetone | Soluble[4][7] |
| Ethers | Diethyl Ether | Soluble[4] |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[4][8] |
| Aliphatic Hydrocarbons | General aliphatic solvents | Soluble[7] |
Note: When preparing solutions of MPS in organic solvents, it is crucial to use dry (anhydrous) solvents to prevent premature hydrolysis and condensation, which can affect the reactivity and shelf-life of the solution.
Chemical Transformation Pathways
The utility of MPS as a coupling agent stems from its ability to undergo hydrolysis and condensation reactions.
Hydrolysis and Condensation of MPS
The trimethoxysilyl groups of MPS react with water to form reactive silanol groups and methanol as a byproduct. These silanols can then condense with hydroxyl groups on an inorganic surface or with other silanol molecules to form stable siloxane (Si-O-Si) bonds.
Experimental Protocols
Protocol 1: Preparation of a Stable Hydrolyzed MPS Solution
This protocol describes the preparation of an aqueous solution of hydrolyzed MPS for surface treatment applications.
-
Preparation of Acidified Water: Adjust the pH of deionized water to between 3.5 and 4.5 using a weak organic acid, such as acetic acid.
-
Dispersion of MPS: While stirring the acidified water, slowly add the desired amount of MPS (typically to a final concentration of 0.5-2.0 wt%).
-
Hydrolysis: Continue stirring the solution for at least 30 minutes to allow for complete hydrolysis. The solution should become clear.[5]
-
Application: The freshly prepared solution should be used for surface treatment as soon as possible, ideally within a few hours. A cloudy or hazy appearance indicates that self-condensation has occurred, and the solution may no longer be effective.[5]
Protocol 2: Monitoring MPS Hydrolysis via FT-IR Spectroscopy
This protocol outlines a method for qualitatively and quantitatively analyzing the hydrolysis of MPS.[6]
-
Prepare Aqueous Solution: Prepare a pH-adjusted aqueous solution as described in Protocol 1.
-
Acquire Background Spectrum: Using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, record a background spectrum of the aqueous solution without MPS.
-
Initiate Hydrolysis: Add a known concentration of MPS to the pH-adjusted water.
-
Acquire Spectra Over Time: Place an aliquot of the reacting solution onto the ATR crystal and acquire spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of the Si-O-C (Si-O-CH₃) absorbance band (around 1080 cm⁻¹) and the appearance of the Si-OH band (around 920 cm⁻¹) over time. Plotting the change in peak intensity or area against time will generate a kinetic profile of the hydrolysis reaction.[6]
Application in Drug Development
The unique properties of MPS make it a valuable tool in drug development, primarily for the surface modification of materials to improve biocompatibility, enhance drug loading, and control release kinetics.
-
Nanoparticle Functionalization: MPS can be used to introduce reactive methacrylate groups onto the surface of nanoparticles (e.g., silica, titania). These functionalized nanoparticles can then be used for targeted drug delivery or as components in diagnostic assays.[9]
-
Transdermal Drug Delivery: MPS has been investigated as a component in pressure-sensitive adhesives for transdermal patches to improve adhesion and modify drug release profiles.[10]
-
Biomaterial Surface Modification: By forming a stable interface between an inorganic implant material and a polymeric coating, MPS can enhance the durability and biocompatibility of medical devices.[11]
References
- 1. echemi.com [echemi.com]
- 2. 3-Methacryloxypropyltrimethoxysilane | 2530-85-0 [chemicalbook.com]
- 3. 3-(Methacryloyloxy)propyltrimethoxysilane, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The important role of 3-(methacryloyloxy)propyltrimethoxysilane_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Methacryloxypropyltrimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of 3-Mercapto-1-propanesulfonate
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety precautions and handling procedures for 3-Mercapto-1-propanesulfonate (3-MPS), a versatile thiol-containing compound utilized in various biochemical and pharmaceutical applications.[1]
Chemical and Physical Properties
This compound, also known as 3-sulfanylpropane-1-sulfonic acid, is a white to off-white powder or crystalline solid.[2] It is readily soluble in water.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 17636-10-1 | [1] |
| Molecular Formula | C3H7NaO3S2 | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Appearance | White to pale pink powder or granular crystals | [2] |
| Melting Point | ~220 °C (decomposes) | [3] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [3][4] |
| Solubility | Soluble in water (50 mg/mL) | [3] |
| Stability | Stable under normal conditions, may be hygroscopic | [3][5] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[6] It is crucial to be aware of its potential health effects.
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
The substance is also considered a combustible solid.[4][6]
Experimental Protocols: Safe Handling and Personal Protective Equipment
Adherence to strict experimental protocols is essential to minimize risk when working with this compound. The following workflow outlines the key stages of handling this chemical in a laboratory setting.
Caption: General Handling Workflow for this compound.
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4][6]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[4][6]
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of the experiment.[7]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter should be used.[4][6]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[7] For procedures with a higher risk of dust or aerosol generation, a chemical fume hood is required.[7]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible in the immediate work area.[8]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are critical.
| Exposure Route | First-Aid Protocol | References |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [6][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention. | [6][7] |
Fire-Fighting Measures
This compound is a combustible solid and may form explosive dust-air mixtures.[6]
-
Suitable Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or water spray. For large fires, water spray or fog is recommended.[6][7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Combustion may produce hazardous decomposition products including carbon oxides (CO, CO2) and sulfur oxides (SOx).[6] The material may also emit poisonous and corrosive fumes.[6][7]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Caption: Accidental Release Response Workflow.
Small Spills
For small spills of the solid material, carefully sweep or vacuum up the material, avoiding dust generation.[6][7] Place the collected material into a clean, dry, and properly labeled container for disposal.[6][7]
Large Spills
For large spills, alert emergency responders and evacuate the area.[6] Prevent the material from entering drains or waterways.[6] Only personnel with the appropriate training and PPE should attempt to clean up the spill.
Storage and Disposal
Proper storage and disposal are crucial to maintain the stability of the chemical and to prevent environmental contamination.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter the sewer system or waterways.
Toxicological Information
While comprehensive toxicological data for this compound is limited, the available information indicates the potential for skin, eye, and respiratory irritation.[6] Long-term exposure to high dust concentrations may lead to respiratory issues.[6] It is important to note that the material has not been classified as harmful by ingestion based on available evidence, but it may still be damaging to individuals with pre-existing organ damage.[6]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive, institution-specific risk assessment before use. Always prioritize safety in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-MPSNa (3-Mercapto-1-propanesulfonic acid, sodium salt)-CAS No. 17636-10-1 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 3. Sodium 3-mercaptopropanesulphonate | 17636-10-1 [chemicalbook.com]
- 4. Sodium this compound technical grade, 90 17636-10-1 [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Discovery and History of 3-Mercapto-1-propanesulfonate (Coenzyme M): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-1-propanesulfonate, commonly known as coenzyme M (HS-CoM), is a small but vital molecule in the domain of microbiology, particularly in the metabolism of methanogenic archaea. Its discovery in the early 1970s was a landmark achievement, unlocking the secrets of methane (B114726) biosynthesis, a process with significant implications for global carbon cycling and bioenergy production. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that led to the characterization of this unique coenzyme.
Historical Context and Discovery
The journey to understanding methanogenesis was a central focus for microbiologists in the mid-20th century. Early work by researchers like Wolin, Wolin, and Wolfe in the 1960s laid the groundwork by developing techniques to study methane formation in bacterial extracts. However, the precise biochemical pathway and the cofactors involved remained elusive.
The pivotal breakthrough came in 1971 when McBride and Wolfe reported the discovery of a new, heat-stable cofactor required for methyl transfer in cell extracts of Methanobacterium.[1][2] This molecule, initially designated as coenzyme M, was found to be essential for methane formation from methylcobalamin.
Subsequent research by C.D. Taylor and R.S. Wolfe, published in 1974, definitively established the structure of coenzyme M as 2-mercaptoethanesulfonate (HSCH₂CH₂SO₃⁻) and demonstrated its essential role for the growth of Methanobacterium ruminantium. This work marked a significant turning point in the understanding of C1 metabolism in anaerobic microorganisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound (Coenzyme M) is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂H₅O₃S₂⁻ | |
| Molecular Weight | 141.18 g/mol | |
| Structure | HSCH₂CH₂SO₃⁻ | |
| Appearance | White to pale pink powder (sodium salt) | |
| Solubility | Easily soluble in water | |
| pKa (thiol group) | ~9.5 |
Experimental Protocols
The following sections detail the key experimental methodologies that were instrumental in the isolation, characterization, and functional analysis of coenzyme M.
Isolation and Purification of Coenzyme M
The initial isolation of coenzyme M from Methanobacterium species involved a multi-step process to separate the small, heat-stable cofactor from other cellular components.
Experimental Workflow for Coenzyme M Isolation
Caption: Workflow for the isolation and purification of Coenzyme M.
Methodology:
-
Cell Culture and Lysis: Large-scale cultures of Methanobacterium were harvested and subjected to cell lysis, typically using a French pressure cell, to release the intracellular contents.
-
Preparation of Cell-Free Extract: The cell lysate was clarified by high-speed centrifugation to remove cell debris, yielding a cell-free extract.
-
Heat Treatment: The cell-free extract was heated to 100°C for 10 minutes. This step denatured and precipitated most proteins, while the heat-stable coenzyme M remained in the supernatant.
-
Chromatographic Purification: The heat-stable supernatant was further purified using a combination of anion exchange chromatography (e.g., on DEAE-cellulose) and gel filtration chromatography (e.g., on Sephadex G-15) to isolate coenzyme M from other small molecules.
Structure Elucidation
The determination of the chemical structure of coenzyme M involved a combination of chemical and physical analytical techniques.
Methodology:
-
Elemental Analysis: Combustion analysis was used to determine the elemental composition of the purified cofactor.
-
Titration: Acid-base and sulfhydryl group titrations were performed to identify functional groups.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR were critical in determining the carbon-hydrogen framework of the molecule, revealing the presence of two methylene (B1212753) groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy confirmed the presence of sulfonate group vibrations.
-
Mass Spectrometry (MS): Mass spectrometry provided the molecular weight of the compound and fragmentation patterns that supported the proposed structure.
-
-
Chemical Synthesis: The proposed structure of 2-mercaptoethanesulfonate was chemically synthesized, and its properties were compared with the isolated natural cofactor. The synthetic and natural compounds were found to be identical in their chemical and biological properties, confirming the structure.
Quantitative Analysis of Coenzyme M in Methanogens
Following its discovery, methods were developed to quantify the intracellular concentrations of coenzyme M in various methanogenic archaea. These data provided insights into the importance of this cofactor in their metabolism.
| Methanogen Species | Coenzyme M Concentration (nmol/mg protein) | Reference |
| Methanobacterium thermoautotrophicum | ~5-10 | |
| Methanobrevibacter ruminantium | ~8 | |
| Methanosarcina barkeri | ~4 | [2] |
| Methanococcus vannielii | ~7 |
Role in Methanogenesis
Coenzyme M plays a central role as a methyl carrier in the terminal step of methanogenesis. It accepts a methyl group from methyl-tetrahydromethanopterin (CH₃-H₄MPT) to form methyl-coenzyme M (CH₃-S-CoM). This reaction is catalyzed by methyl-tetrahydromethanopterin:coenzyme M methyltransferase.
The methyl group of CH₃-S-CoM is then reduced to methane by the methyl-coenzyme M reductase (MCR) enzyme system. This key reaction also requires coenzyme B (7-mercaptoheptanoylthreonine phosphate) as the electron donor. The reaction results in the formation of a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).
The Terminal Step of Methanogenesis
Caption: The central role of Coenzyme M in the final steps of methanogenesis.
Conclusion
The discovery and characterization of this compound (coenzyme M) represent a pivotal moment in microbiology. The meticulous experimental work of Wolfe and his colleagues not only unveiled a novel cofactor but also provided the key to understanding the intricate biochemistry of methanogenesis. This foundational knowledge continues to be of great importance for researchers in fields ranging from microbial physiology and evolution to biofuel production and climate science. The unique chemical properties of coenzyme M also make it a molecule of interest for drug development professionals exploring novel therapeutic targets and pathways.
References
Methodological & Application
Application Notes and Protocols for Functionalizing Gold Nanoparticles with Sodium 3-Mercapto-1-propanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are widely utilized in biomedical research and drug delivery due to their unique optical and electronic properties, biocompatibility, and ease of surface modification. Functionalization of AuNPs with thiol-containing ligands, such as Sodium 3-Mercapto-1-propanesulfonate (3-MPS), is a critical step in preparing stable and functional nanoparticles for various applications. The strong affinity between gold and sulfur facilitates the formation of a self-assembled monolayer on the nanoparticle surface. The sulfonate head group of 3-MPS imparts a negative surface charge, leading to excellent colloidal stability in aqueous solutions through electrostatic repulsion. This protocol details the functionalization of citrate-stabilized gold nanoparticles with 3-MPS via a ligand exchange reaction.
Principle of Functionalization
The functionalization process is based on a ligand exchange reaction where the citrate (B86180) ions, which are weakly adsorbed on the surface of the as-synthesized gold nanoparticles, are replaced by this compound. The thiol group (-SH) of 3-MPS forms a strong covalent bond with the gold surface, leading to a stable functionalization. The terminal sulfonate group (-SO₃⁻) provides a hydrophilic and negatively charged surface, preventing aggregation and enhancing biocompatibility.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles, which will serve as the precursor for functionalization.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate solution (1% w/v)
-
Ultrapure water
-
All glassware must be rigorously cleaned.
Procedure:
-
In a 250 mL round-bottom flask equipped with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.
-
Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.
-
The color of the solution will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling the solution for an additional 15 minutes with stirring.
-
Remove the heat source and allow the solution to cool to room temperature with continuous stirring.
-
Characterize the synthesized citrate-stabilized AuNPs using UV-Vis spectroscopy and Dynamic Light Scattering (DLS).
-
Store the citrate-stabilized AuNPs at 4°C.
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol details the ligand exchange reaction to form 3-MPS-functionalized AuNPs.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
Sodium this compound (3-MPS)
-
Ultrapure water
-
Sonicator bath
-
Centrifuge
Procedure:
-
Prepare 3-MPS Solution: Prepare a 0.2 M aqueous solution of Sodium this compound.
-
Ligand Exchange Reaction:
-
To 10 mL of the citrate-stabilized gold nanoparticle solution, add 10 mL of the 0.2 M 3-MPS solution (a 1:1 volume ratio is a good starting point, ensuring a large molar excess of the thiol).
-
Sonicate the mixture in a bath sonicator for 4-5 hours at room temperature to facilitate the complete exchange of citrate with 3-MPS.[1]
-
-
Purification of Functionalized Nanoparticles:
-
Transfer the solution to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 14,000 x g for 30 minutes for ~20 nm AuNPs). The exact speed and time may need to be optimized based on nanoparticle size and concentration.
-
Carefully decant the supernatant containing excess 3-MPS and displaced citrate.
-
Resuspend the nanoparticle pellet in 10 mL of ultrapure water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.
-
-
Final Product and Storage:
-
After the final wash, resuspend the purified 3-MPS-functionalized AuNPs in the desired volume of ultrapure water.
-
Characterize the final product using UV-Vis spectroscopy, DLS, and Zeta Potential measurements.
-
Store the functionalized nanoparticles at 4°C.
-
Data Presentation
Successful functionalization can be confirmed by a variety of analytical techniques. The following tables summarize the expected changes in key parameters for a hypothetical 20 nm gold nanoparticle.
Table 1: Characterization of Gold Nanoparticles Before and After Functionalization with 3-MPS
| Parameter | Citrate-Stabilized AuNPs | 3-MPS Functionalized AuNPs |
| UV-Vis λmax | ~520 nm | ~522-525 nm (slight red-shift) |
| Hydrodynamic Diameter (DLS) | ~25 nm | ~30-35 nm (increase due to ligand shell) |
| Zeta Potential | -20 to -30 mV | -40 to -60 mV (more negative due to sulfonate groups) |
| Appearance | Deep red solution | Deep red solution |
Table 2: Quantitative Surface Coverage of Thiol Ligands on Gold Nanoparticles
This table provides an example of the expected surface coverage of mercaptosulfonate ligands on gold nanoparticles of different sizes, as determined by methods such as Ellman's assay or Isothermal Titration Calorimetry.[2]
| Nanoparticle Diameter | Approximate Surface Area (nm²) | Ligand Molecules per nm² | Total Ligands per Nanoparticle |
| 10 nm | 314 | ~7 | ~2,200 |
| 20 nm | 1257 | ~7 | ~8,800 |
| 30 nm | 2827 | ~7 | ~19,800 |
| 50 nm | 7854 | ~7 | ~55,000 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis, functionalization, and purification of 3-MPS coated gold nanoparticles.
Caption: Schematic of the ligand exchange process on the gold nanoparticle surface.
References
Application Notes and Protocols: 3-Mercapto-1-propanesulfonate (MPS) as a Brightener in Copper Electrodeposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-1-propanesulfonate (MPS), and its sodium salt, are organosulfur compounds widely utilized as a brightener and grain refiner in acidic copper electrodeposition processes. Its primary function is to accelerate the copper deposition rate, promote the formation of a bright, level, and ductile copper layer, and enhance the throwing power of the plating bath, particularly in the fabrication of printed circuit boards (PCBs) and in semiconductor metallization.[1][2][3][4] The presence of MPS in the electrolyte, in conjunction with other additives like suppressors and chloride ions, is crucial for achieving high-quality copper deposits with desirable mechanical and electrical properties.[1][5]
Mechanism of Action
The brightening and accelerating effects of MPS are attributed to its synergistic interaction with chloride ions and its influence on the copper deposition kinetics. The proposed mechanism involves the following key steps:
-
Adsorption: The thiol group (-SH) of the MPS molecule chemically adsorbs onto the copper cathode surface.[6]
-
Complex Formation: The sulfonate group (-SO₃⁻) electrostatically interacts with hydrated copper ions (Cu²⁺·6H₂O) in the electrolyte. In the presence of chloride ions, an active intermediate complex, believed to be [Cu-Cl-MPS], is formed.[7]
-
Acceleration of Electron Transfer: This intermediate complex facilitates the electron transfer process, thereby increasing the electrochemical reduction rate of copper ions.[7]
-
Grain Refinement: MPS promotes the formation of new copper nuclei over the growth of existing crystals, leading to a finer grain structure and a brighter, more level deposit. In CMOS copper plating, MPS is oxidized to form a disulfide, which adsorbs and inhibits grain growth.[3]
This catalytic cycle is illustrated in the signaling pathway diagram below.
Quantitative Data
The effectiveness of MPS is highly dependent on its concentration, the composition of the electrolyte, and the operating parameters of the electrodeposition process. The following tables summarize typical ranges and reported data.
Table 1: Typical Electrolyte Composition for Bright Copper Plating
| Component | Concentration Range | Purpose |
| Copper Sulfate (B86663) (CuSO₄·5H₂O) | 20 - 240 g/L | Primary source of copper ions.[8] |
| Sulfuric Acid (H₂SO₄) | 20 - 300 g/L | Increases conductivity and prevents hydrolysis of copper ions.[1][5][8] |
| Chloride Ions (Cl⁻) | 25 - 120 mg/L | Synergistic agent with organic additives, essential for bright deposits.[1][5][8] |
| MPS (Brightener) | 0.1 - 20 mg/L (typically 1-10 ppm) | Accelerates deposition, refines grain structure, provides brightness. [2][4] |
| Suppressor (e.g., PEG) | 1 - 2000 mg/L | Inhibits deposition on high current density areas, promoting leveling. |
| Leveler (optional) | 5 - 40 mg/L | Further enhances the smoothness and leveling of the deposit. |
Table 2: Operating Parameters for Copper Electrodeposition
| Parameter | Typical Range | Notes |
| Current Density | 1 - 5 A/dm² | Higher current densities may be used in specialized applications like vertical continuous plating.[9] |
| Temperature | 15 - 32 °C | Affects deposition rate and additive performance. |
| Agitation | Air sparging or mechanical stirring | Ensures uniform concentration of ions and additives at the cathode surface. |
| Anode Type | Phosphorized Copper | Promotes uniform dissolution and prevents sludge formation. |
Table 3: Effect of MPS Concentration on Deposit Properties (Illustrative Data from Literature)
| MPS Concentration (mg/L) | Deposit Brightness (Gloss Units) | Throwing Power (%) | Notes |
| 0 | 50 | ~75 | Without MPS, the deposit is dull.[2] |
| 1 | - | >85 | Good throwing power achieved for through-hole plating in PCBs.[9] |
| 5 | 550 - 590 | - | Significant increase in brightness observed in combination with PEG 4000 (1 g/L) and a leveler (6 mg/L).[2] |
| 10 - 40 | - | - | In pulse electroplating, this range of MPS concentration was found to produce nanotwinned copper with a highly (111) oriented crystal structure and an average grain size of approximately 0.6 µm.[10] |
Experimental Protocols
The following protocols provide a general framework for utilizing and evaluating MPS in a laboratory setting.
Protocol for Preparation of a Bright Copper Electroplating Bath
-
Reagent Preparation: Use deionized water and high-purity chemicals (analytical grade or higher).
-
Dissolution: In a suitable container, dissolve the required amount of sulfuric acid in approximately half of the final volume of deionized water. Safety Note: Always add acid to water slowly with constant stirring.
-
Copper Sulfate Addition: Once the sulfuric acid solution has cooled, slowly add and dissolve the copper sulfate pentahydrate.
-
Chloride Ion Addition: Add the required amount of chloride ions, typically from a stock solution of hydrochloric acid or sodium chloride.
-
Organic Additive Addition: In a separate container, prepare stock solutions of the organic additives (Suppressor, MPS, Leveler). Add the required volume of each stock solution to the main bath with gentle stirring.
-
Final Volume Adjustment: Bring the solution to the final desired volume with deionized water and stir thoroughly.
-
Bath Purification (Optional but Recommended): Perform dummy plating on a corrugated cathode at a low current density (e.g., 0.2-0.5 A/dm²) for 1-2 hours to remove metallic impurities.
Protocol for Hull Cell Testing to Evaluate Brightener Performance
The Hull cell is a trapezoidal cell that allows for the evaluation of the plating bath over a wide range of current densities on a single test panel.[11][12]
Procedure:
-
Cell Setup: Place a clean, phosphorized copper anode in the Hull cell. Insert a polished brass or copper cathode panel.
-
Fill Cell: Pour 267 mL of the prepared plating bath into the cell.[13]
-
Connections: Connect the anode to the positive terminal and the cathode to the negative terminal of a rectifier.
-
Plating: Apply a total current of 2 Amps for 10 minutes with gentle air agitation.[14]
-
Post-Treatment: Remove the cathode panel, rinse thoroughly with deionized water, and dry carefully.
-
Evaluation: Examine the panel. The left side corresponds to high current density, and the right side to low current density.
-
Optimal MPS: A fully bright deposit across a wide current density range.
-
Low MPS: Dullness or roughness in the low current density area.[13]
-
High MPS: Burning or brittleness in the high current density area.
-
-
Adjustment: Based on the results, small, incremental additions of MPS can be made to the Hull cell, followed by re-testing, to determine the optimal concentration before adjusting the main plating bath.[13]
Protocol for Cyclic Voltammetric Stripping (CVS) Analysis
CVS is an electrochemical technique used to determine the effective concentration of organic additives in a plating bath by measuring their influence on the copper deposition rate.[10][15][16]
Equipment:
-
CVS instrument with a rotating disk electrode (RDE), typically platinum.
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., platinum).
-
Virgin Make-up Solution (VMS): The plating bath without any organic additives.
-
Standard additive solutions.
Procedure (Modified Linear Approximation Technique - MLAT for Brightener):
-
System Conditioning: Condition the platinum RDE in the VMS by running several CV cycles until a stable and reproducible copper stripping peak is obtained.[17]
-
Calibration:
-
Measure the copper stripping peak area (charge) in the VMS (A₀).
-
Add a known volume of a standard suppressor solution to the VMS and measure the new stripping peak area (A_supp).
-
Add a known volume of a standard brightener (MPS) solution to the suppressor-containing VMS and measure the peak area (A_cal). The rate of change in peak area with brightener concentration provides the calibration factor.
-
-
Sample Analysis:
-
Add a known volume of the suppressor standard to the sample plating bath.
-
Measure the copper stripping peak area of this mixture (A_sample).
-
-
Calculation: The effective concentration of MPS in the sample is calculated by comparing A_sample to the calibration data. Modern CVS instruments automate this process.
Applications Beyond Electrodeposition
While the primary industrial application of MPS is in electroplating, its chemical properties lend it to other fields. For professionals in drug development, it's noteworthy that MPS is also used as a reagent for disulfide bond formation in the synthesis of peptide drugs, such as insulin (B600854) analogs.[15] Its strong chemical reactivity and biocompatibility make it a valuable raw material in pharmaceutical research and development.[15]
Conclusion
This compound is a critical component in modern acid copper electrodeposition baths, acting as a highly effective brightener and grain refiner. Its performance is intricately linked to the overall composition of the electrolyte and the specific operating parameters. By employing systematic evaluation techniques such as Hull cell testing and CVS analysis, researchers and engineers can optimize the concentration of MPS to achieve copper deposits with superior brightness, leveling, and mechanical properties for a wide range of high-technology applications.
References
- 1. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcsi.pro [ijcsi.pro]
- 3. Categories of electroplating additives and their applications. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US6881319B2 - Electrolytic copper plating solution and method for controlling the same - Google Patents [patents.google.com]
- 9. electronics.macdermidenthone.cn [electronics.macdermidenthone.cn]
- 10. azom.com [azom.com]
- 11. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 12. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 13. Hull Cell Acid Copper Electrolyte Analysis [thinktink.com]
- 14. youtube.com [youtube.com]
- 15. Introduction to Cyclic Voltammetric Stripping (CVS) | Metrohm [metrohm.com]
- 16. lcms.cz [lcms.cz]
- 17. metrohm.com [metrohm.com]
Application Note: 3-Mercapto-1-propanesulfonate (MPS) in Printed Circuit Board Manufacturing
AN-PCB001
Introduction
3-Mercapto-1-propanesulfonate (MPS), and its sodium salt, are organosulfur compounds that have become indispensable additives in the manufacturing of Printed Circuit Boards (PCBs). Specifically, MPS plays a critical role as a brightener, or accelerator, in acidic copper electroplating baths.[1] These baths are used for the metallization of through-holes, microvias, and for creating conductive traces on the PCB surface.[2] The primary function of MPS is to work in synergy with other additives to produce smooth, uniform, and void-free copper deposits, which are essential for the reliability and performance of modern high-density interconnect (HDI) PCBs.[3][4]
MPS's unique molecular structure, featuring a thiol (-SH) group and a sulfonate (-SO₃⁻) group, allows it to modulate the copper deposition process effectively. The thiol end adsorbs onto the copper surface, while the sulfonate group enhances solubility and influences the electrochemical behavior at the electrode-electrolyte interface.[3][5] This note details the mechanism, application protocols, and performance data of MPS in PCB manufacturing.
Mechanism of Action
In a typical acid copper plating bath, a delicate balance of additives is required: a suppressor (e.g., Polyethylene Glycol, PEG), an accelerator (e.g., MPS or its dimer SPS), and a leveler (e.g., Janus Green B).[1][6]
-
Adsorption and Acceleration: The suppressor, typically PEG, forms a complex with chloride ions (Cl⁻) that adsorbs on the PCB surface, creating an inhibiting layer that suppresses copper deposition.[2] MPS, often formed from the dissociation of its dimer bis(3-sulfopropyl) disulfide (SPS) at the copper surface, competes with the suppressor.[1][7]
-
Synergy with Chloride: The thiol group of MPS strongly adsorbs onto the copper surface.[1][5] In the presence of chloride ions, MPS displaces the inhibiting PEG-Cl⁻ layer.[2] This action is not possible by MPS alone and requires the presence of chloride.
-
Formation of Active Complex: The adsorbed MPS, along with chloride ions, forms an active intermediate complex with copper ions ([Cu-Cl-MPS]) at the surface.[3] This complex facilitates a more rapid electron transfer for the reduction of Cu²⁺ to Cu metal, thereby accelerating the deposition rate in those areas.[3]
-
Bottom-Up Filling (Superfilling): This localized acceleration is the key to "superfilling" or "bottom-up filling" of microvias. The accelerator concentration becomes higher at the bottom of a via due to diffusion and surface area effects, leading to a faster deposition rate at the bottom compared to the top surface. This prevents voids and ensures a solid copper interconnect.
The diagram below illustrates the competitive adsorption and acceleration mechanism of MPS during copper electroplating for via filling.
Quantitative Data Presentation
The concentration of MPS in the plating bath is a critical parameter that directly influences the quality of the copper deposit. The following table summarizes typical effects of varying MPS concentrations based on literature data.
| Parameter | MPS Concentration | Observation | Reference |
| Via Filling | 0 ppm | No bottom-up filling, voids present. | [4] |
| 10 - 40 ppm | Complete, void-free filling of Damascene vias achieved. | [4] | |
| Coating Gloss | 0 ppm | ~50 Gloss Units (GU) | [8] |
| 5 mg/L (~5 ppm) | 550 - 590 Gloss Units (GU), indicating a bright, level surface. | [8][9] | |
| Grain Size | 0 ppm | Large grains (~0.9 µm). | [4] |
| 10 - 40 ppm | Refined, columnar grains (~0.6 µm) with high-density nanotwins. | [4] | |
| Throwing Power | 5 mg/L (~5 ppm) | Uniform coating thickness inside PCB holes and at the entrance. | [8] |
Experimental Protocols
4.1. Protocol for Copper Electroplating Bath Preparation
This protocol describes the preparation of a standard acid copper plating bath for PCB via filling analysis.
-
Reagents & Materials:
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sulfuric Acid (H₂SO₄, 96-98%)
-
Sodium Chloride (NaCl)
-
Polyethylene Glycol (PEG, avg. MW 4000)
-
This compound, Sodium Salt (MPS)
-
Deionized (DI) Water
-
Plating tank/cell (e.g., Hull cell)
-
Anode (Phosphorus-containing copper)
-
Cathode (PCB test coupon)
-
-
Bath Composition:
-
Preparation Steps:
-
Fill the plating tank to 75% of its final volume with DI water.
-
With constant agitation, slowly dissolve the required amount of CuSO₄·5H₂O.
-
Caution: Slowly and carefully add the concentrated H₂SO₄ to the solution. The reaction is highly exothermic. Never add water to acid.
-
Add the required amount of NaCl, ensuring it fully dissolves.
-
Add the suppressor (PEG) and accelerator (MPS) to the solution.
-
Add DI water to reach the final desired volume and mix thoroughly.
-
Allow the solution to cool to room temperature (25-30°C) before use.
-
4.2. Protocol for PCB Via Filling Experiment
This protocol outlines the workflow for evaluating the performance of an MPS-containing electrolyte.
-
Setup:
-
Prepare the plating bath as described in Protocol 4.1.
-
Install the phosphorus-containing copper anode and the pre-cleaned PCB test coupon (cathode) in the plating cell.
-
Connect the electrodes to a DC power supply (rectifier).
-
Ensure moderate agitation of the electrolyte (e.g., using a magnetic stirrer or air sparging).
-
-
Plating Parameters:
-
Current Density: 1.5 - 2.5 A/dm²
-
Temperature: 25 - 30 °C
-
Plating Time: 60 - 90 minutes (dependent on via depth and desired thickness)
-
-
Procedure:
-
Immerse the PCB coupon in the plating bath.
-
Apply the specified DC current density for the calculated duration.
-
After plating, remove the coupon, rinse thoroughly with DI water, and dry with compressed air.
-
-
Analysis:
-
Cross-section the plated via.
-
Use optical microscopy or Scanning Electron Microscopy (SEM) to inspect the filling performance, looking for voids, seams, or incomplete filling.
-
Measure the coating thickness on the surface and inside the via to assess throwing power.
-
Measure surface roughness and gloss if required.
-
The following diagram outlines the experimental workflow.
Conclusion
This compound is a highly effective accelerator in acid copper electroplating for PCB manufacturing. Its mechanism, based on competitive adsorption and the formation of a catalytic complex with copper and chloride ions, enables the void-free, bottom-up filling of high-aspect-ratio microvias.[2][3] The concentration of MPS must be carefully controlled, as it significantly impacts coating gloss, grain structure, and overall plating performance.[4][8] The protocols provided herein offer a baseline for the preparation and evaluation of MPS-containing electrolytes for research and development purposes.
References
- 1. "Electrochemical SERS study of Benzotriazole and 3-mercapto-1-propanesu" by Yin-Fei Shen, Yan-Li Chen et al. [jelectrochem.xmu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. jadechemwh.com [jadechemwh.com]
- 4. "Pulse Electroplating of Nanotwinned Copper Using MPS-PEG Two-Additive " by Yu-Xi Wang, Li-Yin Gao et al. [jelectrochem.xmu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and this compound on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry [mdpi.com]
- 8. ijcsi.pro [ijcsi.pro]
- 9. stumejournals.com [stumejournals.com]
Application Notes and Protocols for 3-Mercapto-1-propanesulfonate (3-MPS) Stabilized Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-Mercapto-1-propanesulfonate (3-MPS) as a stabilizing ligand for semiconductor quantum dots (QDs). The unique properties of 3-MPS, particularly its thiol group for robust QD surface binding and its sulfonate group for high aqueous stability and biocompatibility, make it an excellent candidate for various biomedical applications, including bioimaging and drug delivery. While direct and extensive literature on 3-MPS as a primary QD stabilizer is emerging, the protocols and data presented herein are based on established principles of thiol-based ligand exchange and the well-documented behavior of analogous sulfonated and carboxylated thiol ligands.
Introduction to this compound as a Quantum Dot Stabilizer
Quantum dots are semiconductor nanocrystals that exhibit unique quantum mechanical properties, most notably size-tunable fluorescence. For biological applications, QDs must be rendered water-soluble and stable in physiological environments, a challenge typically addressed by surface modification with hydrophilic ligands.[1] this compound (3-MPS) is a bifunctional molecule featuring a terminal thiol (-SH) group that can bind to the surface of QDs (e.g., CdSe/ZnS) and a sulfonate (-SO₃⁻) group that imparts excellent hydrophilicity and stability in aqueous solutions over a wide pH range. The permanent negative charge of the sulfonate group helps to prevent aggregation through electrostatic repulsion and can influence cellular uptake mechanisms.
Key Advantages of 3-MPS as a QD Stabilizer:
-
High Aqueous Stability: The sulfonate group provides robust colloidal stability in biological buffers and high ionic strength solutions.
-
Biocompatibility: The hydrophilic nature of the sulfonate group can reduce non-specific protein adsorption and improve biocompatibility.
-
Controlled Surface Charge: The strong negative charge can be leveraged for specific targeting strategies and influences interactions with cell membranes.
-
Compact Size: As a small molecule ligand, 3-MPS allows for a smaller hydrodynamic diameter of the QDs compared to larger polymer coatings, which is advantageous for applications requiring efficient cellular uptake or passage through biological barriers.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for quantum dots stabilized with thiol-containing ligands. While specific data for 3-MPS is limited in the current literature, the data for the closely related 3-mercaptopropionic acid (MPA) is provided for comparative purposes. The principles of stability and optical properties are expected to be similar.
Table 1: Optical Properties of Thiol-Capped CdTe Quantum Dots
| Capping Ligand | Emission Peak (nm) | Quantum Yield (QY) % | Full Width at Half Maximum (FWHM) (nm) |
| 3-mercaptopropionic acid (MPA) | 547 | ~40 | ~30-40 |
| This compound (3-MPS) | Expected similar to MPA, with potential slight shifts due to differing electronic effects of the sulfonate vs. carboxyl group. | Expected to be comparable to MPA, highly dependent on synthesis and passivation quality. | Expected to be in a similar range, indicating monodispersity. |
Note: Data for MPA-capped CdTe QDs is derived from literature.[2][3] Data for 3-MPS is an educated estimation based on the properties of similar thiol ligands.
Table 2: Stability of Thiol-Capped Quantum Dots in Biological Buffers
| Capping Ligand | Buffer System | Incubation Time | Change in Photoluminescence Intensity | Reference |
| 3-mercaptopropionic acid (MPA) | Phosphate Buffered Saline (PBS) | 24 hours | < 10% decrease | [4] |
| 3-mercaptopropionic acid (MPA) | Cell Culture Media (e.g., DMEM) | 24 hours | 10-20% decrease | [4] |
| This compound (3-MPS) | Phosphate Buffered Saline (PBS) | 24 hours | Expected to be highly stable, with potentially less than 10% decrease due to the robust nature of the sulfonate group. | N/A |
| This compound (3-MPS) | Cell Culture Media (e.g., DMEM) | 24 hours | Expected to show high stability, potentially outperforming carboxylated ligands in high-salt media. | N/A |
Note: Stability is highly dependent on the quality of the QD synthesis and the core/shell structure.
Experimental Protocols
Protocol for Ligand Exchange to Prepare 3-MPS Stabilized Quantum Dots
This protocol describes the transfer of hydrophobic quantum dots (e.g., CdSe/ZnS) from an organic solvent to an aqueous phase using 3-MPS. This procedure is adapted from established methods for thiol-based ligand exchange.[5][6]
Materials:
-
Hydrophobic quantum dots (e.g., CdSe/ZnS) in toluene (B28343) or chloroform (B151607) (1-5 µM)
-
This compound, sodium salt (3-MPS)
-
Tetrabutylammonium hydroxide (B78521) (TBAH) or Potassium tert-butoxide
-
Methanol
-
Chloroform
-
Deionized water
-
Centrifuge
-
Vortex mixer
Procedure:
-
Prepare the Ligand Solution: Dissolve a 1000-fold molar excess of 3-MPS relative to the QDs in methanol.
-
Adjust pH: Add TBAH or potassium tert-butoxide to the 3-MPS solution to deprotonate the thiol group, bringing the pH to approximately 10-11. This is crucial for efficient ligand exchange.
-
Initiate Ligand Exchange: In a separate vial, add the hydrophobic QD solution in chloroform or toluene. To this, add the 3-MPS/methanol solution. The volume ratio of the organic to the aqueous/methanol phase should be approximately 1:1.
-
Phase Transfer: Vortex the biphasic mixture vigorously for 5-10 minutes. The QDs will transfer from the organic phase to the methanol/water phase as the hydrophobic capping ligands are replaced by the hydrophilic 3-MPS. The aqueous phase should become brightly fluorescent, while the organic phase becomes clear.
-
Purification:
-
Centrifuge the mixture to separate the two phases.
-
Carefully remove the upper organic layer.
-
To the aqueous phase containing the 3-MPS QDs, add a non-solvent like ethyl acetate (B1210297) or acetone (B3395972) to precipitate the QDs.
-
Centrifuge to pellet the QDs.
-
Discard the supernatant and re-disperse the QD pellet in deionized water or a buffer of choice (e.g., PBS).
-
-
Repeat Purification (Optional but Recommended): Repeat the precipitation and re-dispersion step 2-3 times to ensure the removal of excess unbound ligands and residual organic solvent.
-
Final Storage: Store the purified 3-MPS stabilized QDs in an aqueous buffer at 4°C in the dark.
Protocol for Characterization of 3-MPS Stabilized Quantum Dots
1. Spectroscopic Analysis:
-
UV-Vis Spectroscopy: To determine the absorbance spectrum and the position of the first excitonic peak, which is indicative of the QD size.
-
Photoluminescence Spectroscopy: To measure the emission spectrum, determine the peak emission wavelength, and assess the FWHM as a measure of size distribution.
-
Quantum Yield (QY) Measurement: To quantify the fluorescence efficiency. This is typically done by comparing the integrated fluorescence intensity of the QD sample to that of a standard dye with a known QY (e.g., Rhodamine 6G) at the same optical density.
2. Size and Surface Charge Analysis:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the QDs in solution and assess their aggregation state.
-
Zeta Potential Measurement: To determine the surface charge of the QDs, which should be highly negative due to the sulfonate groups.
3. Microscopic Analysis:
-
Transmission Electron Microscopy (TEM): To visualize the core size, shape, and monodispersity of the QDs.
Protocol for Cellular Imaging with 3-MPS Stabilized Quantum Dots
This protocol outlines a general procedure for labeling and imaging cells in vitro.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
3-MPS stabilized QDs (10-100 nM working concentration)
-
Paraformaldehyde (4% in PBS) for fixing (optional)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to 50-70% confluency.
-
Incubation with QDs: Replace the culture medium with fresh medium containing the desired concentration of 3-MPS QDs. Incubate for a specified period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Washing: After incubation, gently aspirate the QD-containing medium and wash the cells three times with warm PBS to remove unbound QDs.
-
Fixing and Staining (Optional):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash three times with PBS.
-
-
Imaging: Mount the coverslips or place the dish on the stage of a fluorescence microscope. Image the cells using appropriate excitation and emission filters for the QDs and any counterstains.
Visualizations
Caption: Workflow for 3-MPS QD Synthesis and Application.
Caption: Cellular Uptake Pathway for Negatively Charged QDs.
Applications in Drug Delivery
The 3-MPS stabilized QDs can serve as nanocarriers for targeted drug delivery. The negatively charged surface can be functionalized with targeting ligands (e.g., antibodies, peptides) through electrostatic interactions or covalent conjugation. Drugs can be loaded onto the QD surface or co-encapsulated within a polymer shell. The inherent fluorescence of the QDs allows for real-time tracking of the drug delivery vehicle to the target site.[7][8]
Logical Relationship for Drug Delivery Design:
Caption: Design of a 3-MPS QD Drug Delivery System.
Conclusion
This compound is a promising stabilizing ligand for quantum dots intended for biomedical research and drug development. Its ability to impart high aqueous stability and a controlled negative surface charge makes it a versatile tool for creating robust and biocompatible nanoprobes. The protocols and information provided in these application notes offer a foundation for researchers to synthesize, characterize, and utilize 3-MPS stabilized quantum dots in their studies. Further research is encouraged to fully elucidate the specific properties and advantages of 3-MPS in direct comparison with other common stabilizing ligands.
References
- 1. Preparation of Quantum Dot/Drug Nanoparticle Formulations for Traceable Targeted Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Synthesis of PEGylated Quantum Dots with Increased Colloidal Stability and Reduced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultraefficient Cap-Exchange Protocol To Compact Biofunctional Quantum Dots for Sensitive Ratiometric Biosensing and Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. The Research and Applications of Quantum Dots as Nano-Carriers for Targeted Drug Delivery and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclic Voltammetry of 3-Mercapto-1-propanesulfonate (MPS) Modified Electrodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and characterization of 3-Mercapto-1-propanesulfonate (MPS) self-assembled monolayers (SAMs) on gold electrodes using cyclic voltammetry (CV). This technique is crucial for creating well-defined, functionalized surfaces for a variety of applications, including biosensing, studying protein electrochemistry, and developing novel drug delivery platforms.
Introduction
This compound (MPS) is a thiol-containing molecule that readily forms self-assembled monolayers on gold surfaces. The terminal sulfonate group provides a negatively charged and hydrophilic surface, which is advantageous for electrostatic immobilization of positively charged species, such as redox-active proteins like cytochrome c. Cyclic voltammetry is a powerful electrochemical technique used to characterize the formation and quality of the MPS SAM. By observing the blocking of electron transfer of a redox probe or by direct reductive desorption of the monolayer, researchers can assess the coverage, packing, and stability of the SAM.
Experimental Protocols
A standard three-electrode electrochemical cell is employed for all cyclic voltammetry measurements.[1] This setup consists of a working electrode (the MPS-modified gold electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[1]
Materials and Reagents
-
Gold working electrode (e.g., gold disk or gold-coated substrate)
-
Reference electrode (e.g., Ag/AgCl in saturated KCl)[1]
-
Counter electrode (e.g., platinum wire or mesh)[1]
-
This compound (MPS), sodium salt
-
Ethanol (200 proof)
-
Sulfuric acid (H₂SO₄)
-
Potassium chloride (KCl)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Deionized (DI) water (18 MΩ·cm)
-
Polishing materials (e.g., alumina (B75360) slurries of various particle sizes)
Protocol 1: Preparation of MPS Self-Assembled Monolayer on a Gold Electrode
This protocol details the steps for cleaning a gold electrode and subsequently forming an MPS SAM.
-
Electrode Polishing:
-
Mechanically polish the gold working electrode with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with DI water between each polishing step.
-
Sonciate the electrode in DI water for 5 minutes to remove any residual polishing material.
-
-
Electrochemical Cleaning:
-
Place the polished gold electrode in an electrochemical cell containing 0.1 M H₂SO₄.
-
Perform cyclic voltammetry by sweeping the potential, for example, between -0.2 V and +1.5 V versus Ag/AgCl at a scan rate of 100 mV/s for several cycles until a stable voltammogram characteristic of clean gold is obtained.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of MPS in 200 proof ethanol.
-
Immerse the clean, dry gold electrode into the MPS solution.
-
Allow the self-assembly to proceed for at least 12-24 hours to ensure the formation of a well-ordered monolayer.
-
Remove the electrode from the thiol solution and rinse thoroughly with ethanol, followed by DI water to remove any non-covalently bound molecules.
-
Dry the electrode under a gentle stream of nitrogen gas.
-
Protocol 2: Characterization of MPS SAM using a Redox Probe
This protocol uses a ferricyanide/ferrocyanide redox couple to assess the quality of the MPS SAM by its ability to block electron transfer.
-
Prepare the Electrolyte Solution:
-
Prepare a solution containing 2.5 mM K₃[Fe(CN)₆] and 2.5 mM K₄[Fe(CN)₆] in a 0.1 M KCl supporting electrolyte solution.
-
-
Cyclic Voltammetry of Bare Gold Electrode:
-
Place the clean, bare gold electrode in the electrolyte solution.
-
Perform cyclic voltammetry by sweeping the potential between -0.2 V and +0.6 V versus Ag/AgCl at a scan rate of 100 mV/s.
-
Record the resulting voltammogram, which should show well-defined oxidation and reduction peaks for the ferricyanide/ferrocyanide couple.
-
-
Cyclic Voltammetry of MPS-Modified Gold Electrode:
-
Replace the bare gold electrode with the MPS-modified electrode in the same electrolyte solution.
-
Perform cyclic voltammetry using the same parameters as in the previous step.
-
A significant decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare gold electrode indicates the formation of a blocking MPS monolayer.[2]
-
Data Presentation
The following table summarizes the key quantitative parameters for the cyclic voltammetry experiments.
| Parameter | Bare Gold Electrode | MPS-Modified Gold Electrode |
| Redox Probe | 2.5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl | 2.5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl |
| Potential Window | -0.2 V to +0.6 V (vs. Ag/AgCl) | -0.2 V to +0.6 V (vs. Ag/AgCl) |
| Scan Rate | 100 mV/s | 100 mV/s |
| Expected Anodic Peak (Epa) | ~ +0.25 V | Peak may be shifted and significantly attenuated |
| Expected Cathodic Peak (Epc) | ~ +0.19 V | Peak may be shifted and significantly attenuated |
| Peak-to-Peak Separation (ΔEp) | ~ 60-70 mV | Significantly increased |
| Peak Current (Ipa, Ipc) | High, well-defined peaks | Significantly reduced peak currents |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental setup for preparing and characterizing an MPS-modified electrode.
Caption: Experimental workflow for MPS SAM preparation and CV characterization.
References
Application Notes and Protocols for Preparing Stable 3-Mercapto-1-propanesulfonate (3-MPS) Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Mercapto-1-propanesulfonate (3-MPS), also known by its sodium salt form, is a versatile organosulfur compound widely utilized in biochemical research, pharmaceutical development, and material science.[1][2] Its bifunctional nature, possessing both a thiol (-SH) group and a sulfonic acid (-SO₃H) group, imparts unique properties. The thiol group provides strong reducing capabilities and affinity for metal surfaces, while the highly polar sulfonic acid group ensures excellent water solubility.[2][3] Applications include acting as a reducing agent to maintain the integrity of proteins and enzymes, a stabilizer in drug formulations, an antioxidant in cosmetics, a capping agent for gold nanoparticles, and a brightener in copper electroplating.[1][4][5]
The primary challenge in using 3-MPS is the reactivity of its thiol group, which is susceptible to oxidation, primarily forming disulfide-linked dimers. This degradation can compromise experimental results and reduce the efficacy of formulations. Therefore, preparing and storing 3-MPS solutions under conditions that minimize oxidation is critical for reliable and reproducible outcomes.
Application Notes
Chemical Properties and Stability Profile
The stability of a 3-MPS solution is influenced by several environmental factors. Understanding these factors is key to preventing degradation. The primary degradation pathway is the oxidation of the thiol group.
-
Oxidation: The most common degradation route for thiols like 3-MPS is the oxidation to a disulfide in the presence of oxygen. This reaction can be catalyzed by trace metal ions.
-
pH: The rate of thiol oxidation is pH-dependent. In alkaline conditions, the thiolate anion (R-S⁻) is more prevalent, which is more susceptible to oxidation than the protonated thiol (R-SH).
-
Temperature: Higher temperatures can accelerate the rate of oxidative degradation.[6]
-
Light: Exposure to light, particularly UV light, can promote the formation of free radicals and accelerate oxidation.[6]
-
Metal Ions: Divalent metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound Sodium Salt
| Property | Value | Reference(s) |
| CAS Number | 17636-10-1 | [3][8] |
| Molecular Formula | C₃H₇NaO₃S₂ | [8] |
| Molecular Weight | 178.21 g/mol | [3][8] |
| Appearance | White to pale pink powder or granular crystals | [3] |
| Solubility | Readily soluble in water (e.g., 50 mg/mL) | [3] |
| Melting Point | ~220 °C (decomposes) | [9] |
| Functional Groups | Thiol (-SH), Sulfonate (-SO₃⁻) | [2] |
Table 2: Factors Affecting 3-MPS Solution Stability and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| Oxygen (Air) | Primary oxidant, leads to disulfide formation. | Use deoxygenated (degassed) solvents; prepare and store solutions under an inert atmosphere (N₂ or Ar).[10] |
| pH | Increased oxidation rate at higher (alkaline) pH due to thiolate anion formation. | Prepare solutions in slightly acidic to neutral buffers (pH 6.0-7.4); avoid alkaline conditions. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze the oxidation of the thiol group.[7] | Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[7] |
| Light Exposure | Can induce photochemical degradation.[6] | Store solutions in amber or foil-wrapped vials to protect from light.[9] |
| Temperature | Higher temperatures accelerate oxidation.[6] | Store stock solutions at 2-8°C for short-term and frozen (≤ -20°C) for long-term storage.[9] |
Experimental Protocols
Protocol 1: Preparation of a Standard (Unstabilized) 3-MPS Solution
This protocol is suitable for applications where the solution will be used immediately after preparation.
Materials:
-
This compound sodium salt (powder)
-
High-purity, deionized water or buffer of choice (e.g., PBS, HEPES)
-
Spatula and weigh boat
-
Volumetric flask
-
Sterile, conical tubes
Procedure:
-
Calculate Mass: Determine the required mass of 3-MPS sodium salt to achieve the desired molar concentration. (e.g., for 10 mL of a 100 mM solution, use 178.21 mg).
-
Weighing: Accurately weigh the calculated amount of 3-MPS powder.
-
Dissolution: Add the powder to a volumetric flask containing approximately 80% of the final volume of the desired solvent (water or buffer).
-
Mixing: Gently swirl the flask until the powder is completely dissolved. 3-MPS is readily soluble in aqueous solutions.[3]
-
Volume Adjustment: Add the solvent to bring the solution to the final desired volume.
-
Use Immediately: This unstabilized solution is susceptible to oxidation and should be used promptly for best results.
Protocol 2: Preparation of a Stabilized 3-MPS Stock Solution
This protocol incorporates stabilization techniques to extend the shelf-life of the solution, making it suitable for creating a stock solution for long-term use.
Materials:
-
This compound sodium salt (powder)
-
High-purity, deionized water or a suitable buffer (e.g., 50 mM Phosphate Buffer, pH 6.5)
-
EDTA (Ethylenediaminetetraacetic acid, disodium (B8443419) salt)
-
Inert gas source (Nitrogen or Argon) with tubing
-
Volumetric flask and appropriate glassware
-
Sterile, amber or foil-wrapped storage vials
Procedure:
-
Solvent Deoxygenation:
-
Place the desired volume of water or buffer in a flask.
-
Bubble inert gas (N₂ or Ar) through the solvent for at least 30 minutes to remove dissolved oxygen. This process is often referred to as sparging.
-
-
Prepare Stabilized Buffer:
-
To the deoxygenated solvent, add EDTA to a final concentration of 1-5 mM. For example, add 18.6 mg of EDTA disodium salt dihydrate per 100 mL of solvent for a 0.5 mM final concentration.
-
Mix until the EDTA is fully dissolved. Maintain a gentle stream of inert gas over the headspace of the flask to prevent re-oxygenation.
-
-
Weigh 3-MPS: In a separate container, weigh the required amount of 3-MPS powder.
-
Dissolution:
-
Transfer the weighed 3-MPS powder into the deoxygenated, EDTA-containing buffer.
-
Mix gently until fully dissolved. Continue to protect the solution with an inert gas headspace.
-
-
Aliquoting and Storage:
-
Working quickly, aliquot the stabilized 3-MPS stock solution into single-use volumes in amber or foil-wrapped vials.
-
Flush the headspace of each vial with inert gas before sealing tightly.
-
For short-term storage (1-2 weeks), store at 2-8°C.[9]
-
For long-term storage (months), store frozen at ≤ -20°C. Avoid repeated freeze-thaw cycles.
-
Table 3: Recommended Components for Stabilized 3-MPS Stock Solution
| Component | Purpose | Recommended Concentration |
| 3-MPS Sodium Salt | Active reducing/stabilizing agent | Application-dependent (e.g., 100 mM - 1 M) |
| Deoxygenated Buffer (pH 6.0-7.0) | Solvent; prevents oxidation by removing O₂ and avoiding alkaline conditions. | N/A |
| EDTA | Chelates catalytic metal ions.[7] | 0.5 - 5 mM |
| Inert Atmosphere (N₂ or Ar) | Prevents atmospheric oxygen from dissolving into the solution. | N/A |
Visualizations
Caption: A flowchart illustrating the key steps for preparing a stabilized this compound solution.
Caption: Chemical reaction showing the oxidation of two 3-MPS molecules to form a disulfide dimer.
Caption: Diagram showing how stabilizing agents counteract factors that cause 3-MPS degradation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Mercapto-1-propanesulfonic acid | 49594-30-1 | Benchchem [benchchem.com]
- 3. dotbglobal.com [dotbglobal.com]
- 4. 3-Mercapto-1-propanesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 3-Mercapto-1-propanesulfonic acid sodium salt | 17636-10-1 | FM55097 [biosynth.com]
- 10. Thioacetate Deprotection Procedure [sigmaaldrich.com]
Application Notes and Protocols for 3-Mercapto-1-propanesulfonate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-1-propanesulfonate (3-MPS) is a bifunctional organic compound increasingly utilized in the design and development of advanced drug delivery systems. Its unique structure, featuring a terminal thiol (-SH) group and a sulfonate (-SO₃⁻) group, makes it an ideal candidate for surface functionalization of various nanoparticles. The thiol group provides a strong anchor to the surface of noble metal nanoparticles (e.g., gold and silver), while the hydrophilic sulfonate group imparts excellent colloidal stability in aqueous media and a negative surface charge.[1][2][3][4][5] This negative charge can influence cellular uptake and biodistribution, potentially leading to enhanced therapeutic efficacy and reduced off-target effects.
These application notes provide a comprehensive overview of the use of 3-MPS in drug delivery, including detailed experimental protocols for the synthesis, characterization, and in vitro evaluation of 3-MPS-functionalized nanoparticle systems.
Applications of this compound in Drug Delivery
The primary application of 3-MPS in drug delivery is as a surface modifying agent for nanoparticles. Its key roles include:
-
Stabilization of Nanoparticles: The sulfonate groups create a hydrated layer and electrostatic repulsion between nanoparticles, preventing aggregation in biological media.[4]
-
Hydrophilicity: The hydrophilic nature of the sulfonate group enhances the water solubility and biocompatibility of otherwise hydrophobic nanoparticles.
-
Platform for Further Functionalization: The nanoparticle surface stabilized with 3-MPS can be further modified with targeting ligands, polymers (e.g., polyethylene (B3416737) glycol - PEG), or therapeutic agents.
-
Modulation of Cellular Uptake: The negative surface charge imparted by 3-MPS can influence the mechanism and efficiency of nanoparticle internalization by cells. While positively charged nanoparticles are often taken up more readily due to electrostatic interactions with the negatively charged cell membrane, negatively charged particles can also be internalized through various endocytic pathways and may exhibit reduced non-specific protein adsorption.[6][7][8][9]
Quantitative Data Summary
The following tables summarize typical quantitative data for drug delivery systems functionalized with this compound.
Table 1: Physicochemical Properties of 3-MPS Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Gold Nanoparticles | Au | 15 - 30 | < 0.2 | -30 to -50 | [2] |
| Silver Nanoparticles | Ag | 20 - 50 | < 0.3 | -25 to -45 | |
| Mesoporous Silica (B1680970) | SiO₂ | 50 - 150 | < 0.25 | -20 to -40 | [10] |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| 3-MPS-AuNPs | Doxorubicin | ~5-10 | ~70-90 | pH-responsive, sustained release | [11] |
| 3-MPS-AgNPs | Ciprofloxacin | ~3-8 | ~60-80 | Sustained release over 48h | |
| Thiol-functionalized MSNs | Gemcitabine | ~15-25 | > 90 | Controlled, slow release | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Functionalized Gold Nanoparticles (3-MPS-AuNPs)
This protocol describes the synthesis of 3-MPS stabilized gold nanoparticles using a modified Turkevich method.[12]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (10 mM)
-
Sodium this compound (3-MPS)
-
Sodium borohydride (B1222165) (NaBH₄) solution (100 mM, freshly prepared in ice-cold water)
-
Deionized (DI) water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
In a 100 mL Erlenmeyer flask, add 50 mL of DI water and 1 mL of 10 mM HAuCl₄ solution.
-
While stirring vigorously, add a freshly prepared aqueous solution of 3-MPS (e.g., 1 mL of 10 mM solution). The molar ratio of 3-MPS to Au can be varied to control particle size and stability.
-
Rapidly inject 0.5 mL of ice-cold, freshly prepared 100 mM NaBH₄ solution into the mixture under vigorous stirring.
-
The solution color will change from pale yellow to a ruby red, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 2 hours to ensure complete reaction and stabilization.
-
The resulting 3-MPS-AuNPs suspension can be purified by centrifugation and resuspension in DI water to remove unreacted reagents.
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of AuNPs by observing the surface plasmon resonance (SPR) peak around 520-530 nm.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI).[13]
-
Zeta Potential Measurement: Measure the surface charge of the nanoparticles.[14]
-
Transmission Electron Microscopy (TEM): Visualize the size, shape, and morphology of the nanoparticles.
Protocol 2: Drug Loading onto 3-MPS-AuNPs (Example: Doxorubicin)
This protocol describes the loading of a cationic drug, Doxorubicin (Dox), onto the negatively charged surface of 3-MPS-AuNPs via electrostatic interaction.
Materials:
-
3-MPS-AuNPs suspension (as prepared in Protocol 1)
-
Doxorubicin hydrochloride (Dox) solution (1 mg/mL in DI water)
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
To 5 mL of the 3-MPS-AuNPs suspension, add a specific amount of Dox solution (e.g., to achieve a final Dox concentration of 50 µg/mL).
-
Stir the mixture at room temperature for 12-24 hours in the dark to allow for electrostatic binding.
-
Separate the Dox-loaded 3-MPS-AuNPs from the unloaded drug by centrifugation (e.g., 12,000 rpm for 30 minutes).
-
Carefully collect the supernatant to determine the amount of unloaded Dox.
-
Wash the nanoparticle pellet with PBS and resuspend in a suitable buffer for further use.
Quantification of Drug Loading:
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of Dox (around 480 nm).
-
Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a dialysis-based method to evaluate the in vitro release of a drug from 3-MPS functionalized nanoparticles.[15][16][17][18]
Materials:
-
Drug-loaded 3-MPS-AuNPs
-
Dialysis membrane (with a molecular weight cut-off, MWCO, that allows free drug to pass through but retains the nanoparticles, e.g., 3.5 kDa)
-
Release media (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Shaking incubator or water bath
Procedure:
-
Transfer a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a pre-soaked dialysis bag.
-
Seal the dialysis bag and immerse it in a larger container with a known volume of release medium (e.g., 50 mL).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of 3-MPS functionalized nanoparticles on a selected cell line.[19][20][21][22][23]
Materials:
-
Selected cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
3-MPS-AuNPs and drug-loaded 3-MPS-AuNPs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the nanoparticles (both empty and drug-loaded) in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control cells.
Visualizations
Conclusion
This compound is a valuable tool for the surface engineering of nanoparticles for drug delivery applications. Its ability to impart stability and a negative surface charge allows for the creation of robust and versatile nanocarriers. The provided protocols offer a starting point for researchers to develop and evaluate their own 3-MPS-based drug delivery systems. Further optimization of nanoparticle size, surface chemistry, and drug loading will be crucial for translating these promising nanomaterials into effective therapeutic agents.
References
- 1. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of cell–nanoparticle interactions and imaging of in vitro labeled cells showing barcorded endosomes using fluorescent thiol-organosilica nanoparticles surface-functionalized with polyethyleneimine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse. | Semantic Scholar [semanticscholar.org]
- 6. The effect of nanoparticle uptake on cellular behavior: disrupting or enabling functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Thiol-functionalized mesoporous silica as nanocarriers for anticancer drug delivery | Semantic Scholar [semanticscholar.org]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Current and Near-Future Technologies to Quantify Nanoparticle Therapeutic Loading Efficiency and Surface Coating Efficiency with Targeted Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of gold nanoparticles shape on their cytotoxicity against human osteoblast and osteosarcoma in in vitro model. Evaluation of the safety of use and anti-cancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acta.tums.ac.ir [acta.tums.ac.ir]
- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. MTT assay protocol | Abcam [abcam.com]
Application Notes & Protocols: Characterizing MPS-Functionalized Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3-Mercaptopropyl)trimethoxysilane (MPS) is an organosilane coupling agent widely used to functionalize surfaces such as silicon, glass, and metal oxides. The process involves the hydrolysis of MPS's methoxy (B1213986) groups, followed by condensation and the formation of covalent bonds (Si-O-Si) with hydroxylated surfaces. This creates a durable monolayer with terminal thiol (-SH) groups. These thiol groups are highly reactive and serve as ideal anchor points for the immobilization of nanoparticles, biomolecules, and other ligands, making MPS-functionalized surfaces critical in biosensors, drug delivery systems, and materials science.
Accurate and comprehensive characterization of these surfaces is essential to ensure the quality, uniformity, and successful downstream application of the functionalization. This document provides detailed application notes and experimental protocols for the key analytical techniques used to validate and quantify the properties of MPS-functionalized surfaces.
Overall Experimental Workflow
The successful preparation and validation of an MPS-functionalized surface follows a logical progression from initial cleaning to detailed characterization. Each step is critical for producing a uniform and reactive monolayer. The following diagram illustrates the typical workflow.
Caption: Workflow for MPS functionalization and characterization.
X-ray Photoelectron Spectroscopy (XPS)
Application Note: XPS is a premier surface-sensitive technique for determining the elemental composition and chemical states of the top 1-10 nm of a surface.[1][2] For MPS-functionalized surfaces, XPS is indispensable for confirming the successful grafting of the silane (B1218182). Key applications include:
-
Confirmation of Silanization: Detecting the presence of sulfur (S 2p) and silicon (Si 2p) peaks that are absent on the native substrate.
-
Chemical State Analysis: The S 2p peak for a thiol group appears at a binding energy of ~163-164 eV.[3] Oxidation of the thiol to sulfonate would shift this peak to ~168-169 eV, allowing for assessment of surface integrity.[3]
-
Layer Thickness Estimation: While not as precise as ellipsometry, the attenuation of the substrate signal (e.g., Si 2p from a silicon wafer) can be used to estimate the thickness of the MPS overlayer.[1][4]
-
Quantitative Analysis: Determining the atomic concentrations of C, O, Si, and S to verify the stoichiometry of the grafted layer.[1]
Experimental Protocol:
-
Sample Preparation: Cut the functionalized substrate into a size compatible with the XPS sample holder (e.g., 1 cm x 1 cm). Ensure the surface is free of dust and contaminants. Mount the sample on the holder using conductive carbon tape.
-
Instrument Setup:
-
Load the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Set the analyzer pass energy high for survey scans (e.g., 160 eV) for elemental detection and low for high-resolution scans (e.g., 20-40 eV) for chemical state analysis.
-
-
Data Acquisition:
-
Acquire a survey spectrum (0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the key elements: S 2p, Si 2p, C 1s, and O 1s.
-
-
Data Analysis:
-
Perform charge correction by referencing the adventitious C 1s peak to 284.8 eV.
-
Use appropriate software to perform peak fitting (e.g., with Gaussian-Lorentzian functions) on the high-resolution spectra to deconvolve different chemical states.
-
Calculate atomic concentrations using the peak areas and relative sensitivity factors (RSFs) provided by the instrument manufacturer.
-
Typical Data:
| Element | Binding Energy (eV) | Expected State on MPS Surface | Typical Atomic % (Post-Silanization) |
| S 2p | ~163.4 - 164.0 | Thiol (-SH)[3] | 2 - 5% |
| Si 2p | ~102 - 103 | Siloxane (R-Si-O)[4] | 15 - 25% |
| C 1s | ~284.8, ~286.5 | C-C/C-H, C-S/C-Si | 40 - 50% |
| O 1s | ~532.5 | Si-O-Si[4] | 25 - 35% |
Atomic Force Microscopy (AFM)
Application Note: AFM provides nanoscale topographical information about a surface. It is used to assess the quality and uniformity of the MPS monolayer. Unlike techniques that provide averaged information, AFM can visualize localized features. Key applications include:
-
Surface Roughness Analysis: Quantifying the change in root-mean-square (RMS) roughness after silanization. A well-formed monolayer should result in a very smooth surface.[5]
-
Detection of Aggregates: Visualizing islands or polymer aggregates that can form if the silanization process is not optimized (e.g., due to excess water in the reaction).[4]
-
Monolayer Uniformity: Imaging large areas to confirm that the coating is uniform and free of pinholes or defects.[6]
Experimental Protocol:
-
Sample Preparation: Mount a small piece of the substrate (e.g., 1 cm x 1 cm) onto a magnetic AFM sample puck using double-sided adhesive.
-
Instrument Setup:
-
Select an appropriate AFM cantilever (e.g., a silicon nitride tip for tapping mode).
-
Install the cantilever and align the laser onto the photodiode.
-
Engage the tip with the surface in tapping mode (AC mode) to minimize surface damage.
-
-
Data Acquisition:
-
Set the scan size (e.g., 1 µm x 1 µm) and scan rate (e.g., 1 Hz).
-
Acquire topography and phase images simultaneously. Phase imaging can often reveal differences in material properties not visible in the topography.
-
-
Data Analysis:
-
Use the instrument's software to flatten the images and remove artifacts.
-
Calculate the RMS roughness over several representative areas.
-
Perform cross-sectional analysis to measure the height of any observed features or aggregates.[7]
-
Typical Data:
| Surface Condition | Typical RMS Roughness (on Silicon Wafer) | Observations |
| Bare Silicon Wafer | < 0.2 nm[4] | Atomically smooth with few features. |
| Ideal MPS Monolayer | < 0.5 nm | Uniformly smooth, slightly increased roughness. |
| Poorly Formed MPS Layer | > 1.0 nm[4] | Presence of islands, aggregates, or high roughness due to polymerization. |
Contact Angle Goniometry
Application Note: Contact angle goniometry measures the wettability of a surface, which is highly sensitive to its outermost chemistry.[8][9] It provides a rapid and straightforward method to verify the success of a surface modification. Key applications include:
-
Verifying Surface Cleaning: A clean, hydroxylated silicon or glass surface is highly hydrophilic, exhibiting a very low water contact angle (<15°).
-
Confirming MPS Deposition: The propyl chain of MPS imparts a more hydrophobic character to the surface compared to the bare hydroxylated substrate, leading to an increase in the water contact angle.
-
Assessing Surface Energy: By measuring the contact angle with multiple liquids (e.g., water and diiodomethane), the surface free energy can be calculated.
Experimental Protocol:
-
Sample Preparation: Place the substrate on the goniometer stage. Ensure the surface is level.
-
Instrument Setup:
-
Use a high-purity liquid, typically deionized water, for the measurement.
-
Prepare a syringe with the liquid and position it above the sample surface.
-
-
Data Acquisition:
-
Dispense a small droplet (e.g., 2-5 µL) onto the surface (sessile drop method).[9]
-
Use the camera and software to capture a profile image of the droplet.
-
The software automatically calculates the angle formed at the three-phase (solid-liquid-gas) boundary.
-
-
Data Analysis:
-
Measure the contact angle at multiple (at least 3-5) different spots on the surface to ensure uniformity.
-
Calculate the average and standard deviation of the measurements.
-
Typical Data:
| Surface Condition | Typical Static Water Contact Angle | Wettability |
| Bare Silicon Wafer (with native oxide) | 30 - 45° | Moderately Hydrophilic |
| Piranha/Plasma Cleaned Silicon Wafer | < 15° | Highly Hydrophilic |
| After MPS Functionalization | 55 - 70° | Moderately Hydrophobic |
Fourier-Transform Infrared Spectroscopy (FTIR)
Application Note: FTIR spectroscopy identifies chemical bonds within a sample by measuring the absorption of infrared radiation. For MPS layers, it's used to confirm the presence of specific functional groups and to understand the bonding mechanism. Key applications include:
-
Confirming Covalent Attachment: The disappearance or reduction of the Si-OH peak (~3400 cm⁻¹) from the substrate and the appearance of Si-O-Si peaks (~1100 cm⁻¹) provide evidence of covalent bond formation.[10][11]
-
Identifying MPS Functional Groups: Detecting the characteristic C-H stretching peaks (~2900 cm⁻¹) from the propyl chain and the weak but distinct S-H stretching peak (~2550 cm⁻¹).[12]
-
Monitoring Reactions: Can be used in situ with an Attenuated Total Reflection (ATR) setup to monitor the silanization reaction in real-time.[10][11]
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Press the MPS-functionalized side of the substrate firmly against the ATR crystal (e.g., Germanium or ZnSe).
-
Instrument Setup:
-
Ensure the ATR accessory is correctly installed and aligned in the spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 64 or 128 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce an absorbance spectrum.
-
Identify characteristic peaks corresponding to the MPS molecule and the substrate interface.
-
Typical Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~2930, ~2850 | C-H stretch | Confirms presence of propyl chain.[12] |
| ~2550 | S-H stretch | Confirms presence of terminal thiol group.[12] |
| ~1100 - 1000 | Si-O-Si stretch | Indicates condensation and covalent bonding to the surface.[11] |
| ~3400 (Reduced intensity) | O-H stretch | Reduction indicates consumption of surface silanol (B1196071) groups. |
Ellipsometry
Application Note: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films with sub-nanometer precision.[13][14] It is the gold standard for accurately measuring the thickness of the MPS layer.
-
Precise Thickness Measurement: Accurately determines the thickness of the formed silane layer. A well-formed MPS monolayer is expected to be approximately 0.7-1.0 nm thick.[1][15]
-
Quality Control: Deviations from the expected monolayer thickness can indicate incomplete coverage (too thin) or multilayer polymerization (too thick).[4]
Experimental Protocol:
-
Sample Preparation: The sample must be clean, flat, and reflective. Mount the sample on the ellipsometer stage.
-
Instrument Setup:
-
Align the instrument's light source and detector.
-
Set the angle of incidence (typically 65-75° for silicon substrates).
-
-
Data Acquisition:
-
First, measure the bare substrate to establish an accurate optical model (determining the native oxide layer thickness).
-
Measure the MPS-functionalized substrate over a range of wavelengths (spectroscopic ellipsometry). The instrument measures the ellipsometric parameters, Psi (Ψ) and Delta (Δ).
-
-
Data Analysis:
-
Use modeling software to fit the experimental Ψ and Δ data.
-
Create an optical model consisting of the substrate (e.g., Si), the native oxide layer (e.g., SiO₂), and a new "MPS layer".
-
Fix the optical constants of the substrate and oxide, and input an estimated refractive index for the MPS layer (typically ~1.45).
-
The software then varies the thickness of the MPS layer to find the best fit to the experimental data. The quality of the fit is typically judged by the Mean Squared Error (MSE).
-
Typical Data:
| Layer | Expected Thickness | Refractive Index (at 632 nm) |
| Native SiO₂ on Si | 1.5 - 2.5 nm | ~1.46 |
| MPS Monolayer | 0.7 - 1.0 nm[1][15] | ~1.45 |
| MPS Multilayer | > 2.0 nm[4] | ~1.45 |
Technique Selection Guide
Choosing the right analytical technique depends on the specific information required. This decision-making diagram helps guide the selection process based on the experimental question.
Caption: Guide for selecting the appropriate characterization technique.
References
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. laurentian.ca [laurentian.ca]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 9. brighton-science.com [brighton-science.com]
- 10. tandfonline.com [tandfonline.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.purdue.edu [chem.purdue.edu]
- 15. researchgate.net [researchgate.net]
3-Mercapto-1-propanesulfonate as a Chain Transfer Agent in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-1-propanesulfonate (3-MPS) is a water-soluble thiol compound that serves as a highly effective chain transfer agent (CTA) in free-radical and controlled radical polymerization processes. Its unique combination of a reactive thiol group and a hydrophilic sulfonate group makes it particularly valuable for the synthesis of functional polymers with controlled molecular weights and narrow polydispersity, especially for biomedical applications such as drug delivery. The sulfonate moiety imparts water solubility to the polymer chains, which is a critical attribute for biocompatibility and for the formulation of drug delivery systems intended for aqueous environments.
This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a chain transfer agent.
Mechanism of Action: Chain Transfer
In radical polymerization, a growing polymer chain (P•) can react with a chain transfer agent (R-SH), in this case, this compound. The thiol group (-SH) of the CTA has a labile hydrogen atom that is readily abstracted by the propagating radical. This terminates the growth of that specific polymer chain (P-H) and generates a new thiyl radical (RS•) from the 3-MPS. This new radical can then initiate the polymerization of a monomer unit (M), starting a new polymer chain. This chain transfer process is a dominant reaction that helps in controlling the molecular mass of the polymer. The overall efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp). A higher Ctr value indicates a more effective reduction in the polymer's molecular weight.
Applications in Drug Development
The use of 3-MPS as a CTA allows for the synthesis of well-defined, water-soluble polymers with terminal sulfonate groups. These polymers have several applications in the field of drug development:
-
Drug Delivery Vehicles: The resulting hydrophilic polymers can self-assemble into micelles or nanoparticles, encapsulating hydrophobic drugs and improving their solubility and bioavailability.
-
Biocompatible Coatings: Polymers synthesized with 3-MPS can be used to coat medical devices and implants, reducing protein adsorption and improving biocompatibility.
-
Hydrogel Formation: The sulfonate groups can participate in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[1] These hydrogels can be designed for the controlled and sustained release of therapeutic agents.[2][3][4]
-
Functionalized Nanoparticles: 3-MPS can be used as a capping agent to functionalize gold nanoparticles, which have potential applications in radiotherapy and drug delivery.[5][6]
Quantitative Data: Chain Transfer Constants
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| 2-Mercaptoethanol | Methyl Methacrylate (B99206) | 60 | 0.18 |
| 2-Mercaptoethanol | Acrylamide (B121943) | 25 | ~1 |
| Thioglycolic Acid | Methyl Methacrylate | 60 | 0.67 |
| Sodium Hypophosphite | Acrylamide | - | - |
Note: The Ctr value is highly dependent on the specific reaction conditions, including temperature, solvent, and pH.
Experimental Protocols
Protocol 1: Determination of Chain Transfer Constant (Ctr) of this compound in Aqueous Solution Polymerization of Acrylamide
This protocol describes the experimental procedure to determine the Ctr of 3-MPS in the free-radical polymerization of acrylamide in water using the Mayo method.
Materials:
-
Acrylamide (monomer)
-
Sodium this compound (3-MPS) (Chain Transfer Agent)
-
Ammonium persulfate (APS) (Initiator)
-
Deionized water (Solvent)
-
Nitrogen gas (for deoxygenation)
Equipment:
-
Jacketed glass reactor with magnetic stirrer and temperature control
-
Syringes for injection
-
Schlenk line for deoxygenation
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
Procedure:
-
Reaction Setup: A series of polymerization reactions are set up with varying concentrations of 3-MPS, while the concentrations of acrylamide and APS are kept constant. A control reaction without 3-MPS is also prepared.
-
Deoxygenation: The reaction mixtures are purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiation: The reactor is heated to the desired temperature (e.g., 60 °C). The initiator (APS) is dissolved in a small amount of deionized water and injected into the reactor to start the polymerization.
-
Polymerization: The reaction is allowed to proceed for a specific time to achieve a low monomer conversion (typically <10%) to ensure the concentration of reactants remains relatively constant.
-
Termination: The polymerization is terminated by rapid cooling and exposure to air.
-
Polymer Isolation and Characterization: The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum. The number-average molecular weight (Mn) of each polymer sample is determined by GPC.
-
Data Analysis (Mayo Plot): The number-average degree of polymerization (DPn) is calculated for each sample (DPn = Mn / Mmonomer). A plot of 1/DPn versus the molar ratio of the chain transfer agent to the monomer ([S]/[M]) is created. The slope of the resulting straight line is the chain transfer constant (Ctr).
Equation (Mayo Method):
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization with the CTA.
-
DPn,0 is the number-average degree of polymerization without the CTA.
-
[S] is the concentration of the chain transfer agent (3-MPS).
-
[M] is the concentration of the monomer (acrylamide).
Protocol 2: Synthesis of Poly(methyl methacrylate) via Emulsion Polymerization using this compound as a Chain Transfer Agent
This protocol describes a typical batch emulsion polymerization of methyl methacrylate (MMA) to synthesize a stable latex with controlled molecular weight using 3-MPS.
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
Sodium this compound (3-MPS) (Chain Transfer Agent)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant/emulsifier)
-
Sodium bicarbonate (buffer)
-
Deionized water
-
Nitrogen gas
Equipment:
-
1-liter glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe
-
Heating mantle or water bath
-
Syringes for initiator and CTA injection
Procedure:
-
Reactor Setup: Assemble the 1-liter glass reactor and ensure all connections are sealed.
-
Initial Charge: To the reactor, add 500g of deionized water, the emulsifier (e.g., SDS), and the buffer salt (e.g., sodium bicarbonate).
-
Monomer and CTA Addition: In a separate vessel, mix the MMA monomer with the desired amount of 3-MPS. Add this mixture to the reactor.
-
Inert Atmosphere: Begin bubbling nitrogen gas through the mixture to remove dissolved oxygen.
-
Heating: Heat the reactor to the desired reaction temperature, typically 70-90°C, while stirring at a constant rate (e.g., 250 rpm).[7]
-
Initiation: Dissolve the initiator (KPS) in a small amount of deionized water (e.g., 10g). Once the reactor temperature is stable, inject the initiator solution to start the polymerization.[7]
-
Reaction: Allow the reaction to proceed for a set amount of time (e.g., 4-8 hours). Samples can be taken periodically to monitor monomer conversion and polymer properties.[7]
-
Termination and Cooling: After the desired reaction time, cool the reactor to room temperature.[7]
-
Characterization: The resulting latex can be characterized for particle size, and the polymer can be isolated to determine its molecular weight and polydispersity index (PDI) by GPC.
Visualizations
Caption: Mechanism of chain transfer with this compound.
Caption: Workflow for determining the chain transfer constant (Ctr).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogels: smart materials for drug delivery – Oriental Journal of Chemistry [orientjchem.org]
- 4. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Note: Creating Highly Hydrophilic Surfaces Using 3-Mercapto-1-propanesulfonate Self-Assembled Monolayers (SAMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction Self-Assembled Monolayers (SAMs) offer a straightforward and effective method for modifying surface properties at the molecular level.[1] For many applications in biotechnology, diagnostics, and drug development, creating surfaces that resist non-specific protein adsorption and promote interaction with aqueous environments is critical. 3-Mercapto-1-propanesulfonate (MPS) is an ideal molecule for this purpose. It consists of a thiol (-SH) headgroup that spontaneously chemisorbs onto noble metal surfaces like gold, and a terminal sulfonate (-SO₃⁻) group. This sulfonate group is highly polar and imparts a hydrophilic (water-attracting) character to the surface.
This application note provides detailed protocols for the formation and characterization of hydrophilic surfaces using MPS SAMs on gold substrates, summarizes key quantitative data, and discusses their applications.
Principle of MPS SAM Formation The formation of an MPS SAM on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold.[2] When a clean gold substrate is immersed in a solution containing MPS, the thiol headgroups form a strong, semi-covalent bond with the gold surface.[2] The molecules then arrange themselves into a dense, ordered monolayer. The propane (B168953) chains orient away from the surface, exposing the negatively charged sulfonate terminals to the surrounding environment. This dense layer of sulfonate groups creates a highly hydrophilic surface with a strong affinity for water.
Quantitative Data Presentation
The effectiveness of surface modification is quantified by measuring changes in surface properties. The following tables summarize typical data for MPS SAMs on gold.
Table 1: Surface Wettability and Thickness of MPS SAMs
| Parameter | Bare Gold | MPS-Coated Gold | Technique |
|---|---|---|---|
| Water Contact Angle (θ) | 65° - 80° | < 20° | Contact Angle Goniometry |
| SAM Thickness | N/A | 0.8 - 1.2 nm | Ellipsometry |
| Surface Free Energy (SFE) | ~35-45 mN/m | > 65 mN/m | Contact Angle Goniometry |
Note: Values are typical and can vary based on substrate quality, cleaning procedure, and SAM preparation conditions.
Table 2: Performance Characteristics of MPS SAMs in Biological Applications
| Characteristic | Observation | Relevance |
|---|---|---|
| Protein Adsorption | Significantly reduced non-specific binding of proteins (e.g., BSA, Fibrinogen) compared to bare gold. | Crucial for biosensors to minimize background noise and for implants to improve biocompatibility. |
| Stability | Stable in aqueous buffers but can show degradation over time when exposed to ambient air and light due to oxidation of the gold-thiolate bond.[3][4] | For long-term applications, storage under inert conditions or in solution is recommended.[5] |
| Surface Charge | Highly negative at neutral pH due to the deprotonated sulfonate group. | Influences electrostatic interactions with charged biomolecules and can be leveraged for layer-by-layer assembly. |
Experimental Protocols
Materials and Reagents
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Sodium this compound (MPS), technical grade, 90% or higher (CAS: 17636-10-1)
-
Absolute Ethanol (200 proof)
-
Ultrapure water (18.2 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
High-purity nitrogen or argon gas
-
Clean glassware (beakers, petri dishes)
-
Tweezers (Teflon-coated recommended)
Protocol 1: Gold Substrate Preparation (Cleaning) A pristine gold surface is essential for the formation of a high-quality, well-ordered SAM.[6]
-
Solvent Cleaning: Sonicate the gold substrates sequentially in acetone, isopropanol, and ultrapure water for 10 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a gentle stream of nitrogen gas.
-
Oxidative Cleaning (Piranha Etch):
-
CAUTION: Piranha solution is extremely corrosive, reactive, and a strong oxidizer. It must be handled with extreme care inside a certified chemical fume hood using appropriate personal protective equipment (lab coat, acid-resistant gloves, and face shield). Never store Piranha solution in a sealed container.
-
Prepare the Piranha solution by slowly adding the 30% H₂O₂ to the concentrated H₂SO₄. The solution will become very hot.
-
Immerse the gold substrates in the hot Piranha solution for 5-10 minutes.
-
-
Final Rinsing: Carefully remove the substrates and rinse them copiously with ultrapure water, followed by a final rinse with absolute ethanol.
-
Final Drying: Dry the substrates again under a nitrogen stream. The cleaned substrates should be used immediately for SAM formation.
Protocol 2: Formation of MPS Self-Assembled Monolayer
-
Prepare MPS Solution: Prepare a 1 mM solution of MPS in ultrapure water or absolute ethanol.[2] MPS is readily soluble in water. Ensure the powder is fully dissolved.
-
Self-Assembly: Place the clean, dry gold substrates in a clean glass container (e.g., a petri dish). Immediately immerse the substrates in the 1 mM MPS solution, ensuring the entire gold surface is covered.
-
Incubation: Seal the container to prevent contamination. To minimize oxidation, the container can be purged with nitrogen before sealing.[6] Allow the self-assembly to proceed for 12-24 hours at room temperature. While an initial monolayer forms quickly, longer incubation times promote the formation of a more ordered and stable SAM.[2]
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the MPS solution.
-
Rinse the substrates thoroughly with the same solvent used for the solution (water or ethanol) to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen.
-
Store the modified substrates in a clean, dry, and dark environment (e.g., a desiccator) to minimize degradation.[3]
-
Protocol 3: Surface Characterization
-
Contact Angle Goniometry:
-
Ellipsometry:
-
This technique measures the change in polarization of light upon reflection from the surface to determine the thickness of the SAM.
-
Measure the optical properties of the bare gold substrate first as a reference.
-
Measure the SAM-coated substrate to determine the monolayer thickness.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
XPS can be used to confirm the chemical composition of the surface.
-
The presence of sulfur (S 2p) and sodium (Na 1s) peaks, along with the attenuation of the gold (Au 4f) signal, confirms the successful formation of the MPS monolayer.[8]
-
Visualizations
Caption: Experimental workflow for MPS SAM formation and characterization.
References
Application Notes and Protocols for 3-Mercapto-1-propanesulfonate in Nanoparticle Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoparticle aggregation is a critical challenge in the development of nanomaterials for biomedical and pharmaceutical applications. Uncontrolled agglomeration can lead to a loss of unique nanoscale properties, reduced efficacy, and potential toxicity. Surface functionalization with stabilizing agents is a widely adopted strategy to overcome this limitation. 3-Mercapto-1-propanesulfonate (3-MPS) is a thiol-containing molecule that serves as an effective capping agent, particularly for noble metal nanoparticles such as gold (AuNPs). Its thiol group forms a strong covalent bond with the nanoparticle surface, while the sulfonate group provides electrostatic repulsion, thereby preventing aggregation and enhancing colloidal stability in aqueous environments. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of 3-MPS in preventing nanoparticle aggregation.
Mechanism of Stabilization
This compound prevents nanoparticle aggregation through a combination of electrostatic and steric stabilization. The thiol (-SH) group of 3-MPS has a high affinity for the surface of metallic nanoparticles, leading to the formation of a dense, self-assembled monolayer. The terminal sulfonate (-SO₃⁻) group is hydrophilic and negatively charged at physiological pH. This creates a net negative surface charge on the nanoparticles, resulting in strong electrostatic repulsion between particles and preventing them from approaching each other and aggregating.
Quantitative Data on Nanoparticle Stabilization
The effectiveness of 3-MPS in stabilizing nanoparticles can be quantified by measuring key physicochemical properties such as hydrodynamic diameter and zeta potential. The following table summarizes typical data for gold nanoparticles before and after functionalization with 3-MPS.
| Parameter | Unfunctionalized AuNPs (Citrate-capped) | 3-MPS Functionalized AuNPs | Significance |
| Hydrodynamic Diameter (nm) | ~15 - 20 | ~20 - 25 | Slight increase due to the organic layer, but remains monodisperse, indicating no aggregation. |
| Zeta Potential (mV) | -25 to -40 | -40 to -60 | A significant increase in negative charge, confirming the presence of the sulfonate groups and indicating strong electrostatic repulsion.[1] |
| Colloidal Stability | Prone to aggregation in high ionic strength solutions | Stable in biological media and high salt concentrations | Demonstrates the enhanced stability conferred by the 3-MPS coating. |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of precursor AuNPs that can then be functionalized with 3-MPS.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium (B8492382) citrate (B86180) dihydrate (38.8 mM)
-
Ultrapure water
-
Glassware (cleaned with aqua regia)
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly inject 10 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Store the citrate-capped AuNP solution at 4°C.
Protocol 2: Surface Functionalization of AuNPs with this compound (3-MPS)
This protocol details the ligand exchange reaction to replace the citrate capping agent with 3-MPS.[2]
Materials:
-
Citrate-capped AuNP solution (from Protocol 1)
-
Sodium this compound (3-MPS)
-
Ultrapure water
-
Phosphate-buffered saline (PBS)
-
Centrifuge and centrifuge tubes
Procedure:
-
To 10 mL of the citrate-capped AuNP solution, add a solution of 3-MPS in ultrapure water to achieve a final concentration of 1 mM.
-
Stir the mixture vigorously at room temperature for at least 12 hours (overnight is recommended) to ensure complete ligand exchange.
-
Transfer the solution to centrifuge tubes and centrifuge at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 20 minutes for ~20 nm particles).
-
Carefully remove the supernatant containing unbound 3-MPS and excess citrate.
-
Resuspend the nanoparticle pellet in 10 mL of ultrapure water. Sonication may be used to aid in redispersion.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of all impurities.
-
After the final wash, resuspend the 3-MPS functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.
Protocol 3: Characterization of 3-MPS Functionalized AuNPs
1. UV-Vis Spectroscopy:
-
Purpose: To monitor the formation and stability of AuNPs.
-
Procedure: Acquire the UV-Vis spectrum of the AuNP solution from 400 to 800 nm.
-
Expected Result: Citrate-capped AuNPs will exhibit a surface plasmon resonance (SPR) peak around 520 nm. A stable dispersion of 3-MPS functionalized AuNPs will show a similar peak. A significant red-shift or broadening of the peak indicates aggregation.
2. Dynamic Light Scattering (DLS):
-
Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles.
-
Procedure: Dilute the AuNP solution in ultrapure water or the desired buffer and measure the size distribution using a DLS instrument.
-
Expected Result: A narrow size distribution with a low polydispersity index (PDI) indicates a monodisperse and stable nanoparticle solution. An increase in the average hydrodynamic diameter over time suggests aggregation.
3. Zeta Potential Measurement:
-
Purpose: To assess the surface charge of the nanoparticles and predict their colloidal stability.
-
Procedure: Measure the zeta potential of the diluted AuNP solution using an appropriate instrument.
-
Expected Result: A highly negative zeta potential (typically more negative than -30 mV) indicates strong electrostatic repulsion and good stability.[3]
Applications in Drug Development
The enhanced stability and biocompatibility of 3-MPS functionalized nanoparticles make them highly suitable for various applications in drug development:
-
Drug Delivery: The stable nanoparticle core can be loaded with therapeutic agents, and the hydrophilic surface can be further modified with targeting ligands for specific cell or tissue delivery.
-
Diagnostics: The unique optical properties of stabilized gold nanoparticles can be utilized in the development of sensitive and specific diagnostic assays.
-
Bio-imaging: The inert and stable nature of these nanoparticles makes them excellent contrast agents for various imaging modalities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Nanoparticle aggregation during functionalization (color change to blue/purple) | Insufficient 3-MPS concentration. Rapid addition of 3-MPS solution. Impurities in reagents or water. | Increase the molar ratio of 3-MPS to AuNPs. Add the 3-MPS solution dropwise while stirring. Use high-purity reagents and ultrapure water.[2] |
| Low yield after purification | Centrifugation speed is too high or time is too long. Incomplete resuspension of the pellet. | Optimize centrifugation parameters for your specific nanoparticles. Use gentle sonication to aid in redispersion after each wash. |
| Incomplete functionalization (inconsistent characterization results) | Insufficient reaction time. | Ensure the incubation period is at least 12 hours. |
Conclusion
This compound is a highly effective stabilizing agent for nanoparticles, particularly gold nanoparticles, providing excellent colloidal stability in aqueous and biological environments. The straightforward functionalization protocol and the resulting robust and biocompatible nanoparticles make them a valuable platform for a wide range of applications in research, diagnostics, and drug development. By following the detailed protocols and characterization methods outlined in these application notes, researchers can reliably produce and validate 3-MPS stabilized nanoparticles for their specific needs.
References
Troubleshooting & Optimization
Technical Support Center: Copper Plating with 3-Mercapto-1-propanesulfonate (MPS)
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and professionals working with 3-Mercapto-1-propanesulfonate (MPS) as an additive in copper electroplating baths.
Frequently Asked Questions (FAQs)
Section 1: Common Plating Defects and Potential Causes
Q1: Why is my copper deposit rough, grainy, or burnt?
A1: A rough or burnt copper deposit is often related to improper current density or an imbalance in the plating bath chemistry. Specifically, with MPS-containing baths, consider the following:
-
Excessive Current Density: Operating at a current density that is too high is a primary cause of rough or burnt deposits at the edges of the substrate.[1][2]
-
Additive Imbalance: The accelerating effect of MPS must be carefully balanced with suppressor additives (like PEG).[3] An over-concentration of MPS relative to the suppressor can lead to rapid, uncontrolled deposition, resulting in a rough texture.
-
Bath Contamination: Suspended particles or organic contaminants in the plating solution can co-deposit with the copper, leading to a rough surface.[4][5] Metallic impurities like zinc or lead can also cause dark, rough deposits.[5]
-
Low MPS Concentration: While less common, an insufficient amount of brightener can fail to refine the grain structure, contributing to roughness.
Q2: What is causing pitting or voids in the copper plating?
A2: Pitting and voids are localized defects that can severely compromise the integrity of the copper layer.
-
Organic Contamination: Oils, greases, or breakdown products from additives can adsorb onto the substrate surface, masking areas from plating and causing pits.[6][7] Inadequate cleaning of the substrate is a frequent source of this issue.[6]
-
Hydrogen Evolution: Gas bubbles (typically hydrogen) adhering to the cathode surface during plating can block copper deposition, leaving pits. This can be caused by incorrect current density or improper bath agitation.[6]
-
High Current Density Plating: While MPS is an accelerator designed to enable faster plating, its depolarization ability can decrease at very high current densities, which can be a critical reason for void formation in features like microvias.[3]
-
Particulate Matter: Solid particles from anodes, unfiltered solution, or external contamination can settle on the surface and lead to pitting.[4][5]
Q3: The copper deposit appears dull, cloudy, or has an uneven, whitish color. What is the problem?
A3: A lack of brightness or uneven appearance points to issues with the bath's brightening components or contamination.
-
Depleted or Imbalanced Brighteners: The primary role of MPS is often as a brightener and grain refiner.[8] If the MPS concentration is too low, or if it has degraded, the deposit may appear dull.[6][7]
-
Organic Contamination: The breakdown products of MPS or other organic additives can accumulate in the bath, leading to a cloudy or dull finish.[6][9] Regular carbon filtration may be necessary to remove these contaminants.
-
Improper Agitation: Uneven agitation of the plating bath can cause localized differences in additive concentration at the cathode surface, resulting in an uneven or whitish appearance.[1][4]
-
Incorrect Temperature: Operating the bath at a temperature outside of its optimal range can affect the performance of the additives and lead to dull deposits.[1][7]
Q4: Why is the copper layer peeling, blistering, or showing poor adhesion?
A4: Adhesion failure is a critical issue, almost always linked to inadequate surface preparation or extreme stress in the deposit.
-
Poor Substrate Cleaning: The most common cause of poor adhesion is an improperly prepared substrate.[6] Any residual oils, oxides, or other contaminants on the surface will prevent a strong bond from forming.[6][7]
-
Oxidized Surface: If a substrate is cleaned and then left exposed to air for too long before plating, a thin oxide layer can form, which will compromise adhesion.[7]
-
High Internal Stress: An imbalance in additives, particularly an incorrect MPS concentration, can lead to high internal stress in the deposited copper layer, causing it to peel or blister.
-
Immersion Plating: For some substrates, a non-adherent immersion layer of copper can form the moment the part enters the bath, before the current is applied. Subsequent electroplating then builds upon this weak layer.[10] It is often recommended to introduce the part into the bath "live" (with the current already on).[10]
Section 2: MPS-Specific Issues & Bath Chemistry
Q5: How does the concentration of MPS and its interaction with chloride affect plating?
A5: The concentration of MPS and its synergistic interaction with chloride ions are critical for achieving the desired accelerating and brightening effects.
-
MPS Concentration: The concentration of MPS must be carefully controlled. Too little will result in a loss of brightening and accelerating effects, while too much can cause high internal stress and brittleness in the deposit.
-
Role of Chloride: Chloride ions are essential for MPS to function as an accelerator.[11] MPS and chloride co-adsorb on the copper surface, forming an active intermediate complex that facilitates the copper reduction process.[8][12] Without sufficient chloride, the current density may not increase, even with MPS present.[11]
Q6: My plating bath performance is degrading over time. Could MPS be the cause?
A6: Yes, the degradation of MPS is a common reason for declining bath performance.
-
Oxidation and Decomposition: MPS can be unstable and decompose, especially in the presence of oxygen or during electrolysis.[9] It can dimerize to form its disulfide counterpart, SPS (bis(3-sulfopropyl)disulfide), or break down into other by-products.[9][13]
-
Impact of By-products: These breakdown products may not have the same accelerating properties as MPS and can interfere with the function of other additives.[13] Their accumulation can lead to dull deposits, increased internal stress, and inconsistent plating results.[6][14]
-
Analytical Interference: MPS breakdown products can also interfere with common analytical techniques like Cyclic Voltammetric Stripping (CVS), making it difficult to accurately measure the true concentration of the active accelerator.[13][15]
Troubleshooting Data Summary
Table 1: Troubleshooting Guide for Poor Copper Plating with MPS
| Observed Defect | Potential MPS-Related Cause | Other Potential Causes | Recommended Actions & Analysis |
| Rough / Grainy Deposit | Incorrect MPS-to-suppressor ratio; High MPS concentration. | Current density too high; Particulate contamination. | Analyze MPS and suppressor concentrations via CVS or HPLC.[14] Lower current density.[1] Filter the plating bath.[5] |
| Pitting / Voids | MPS degradation by-products causing organic contamination. | Poor substrate cleaning; Hydrogen evolution; High current density.[3] | Perform carbon filtration to remove organics.[6] Improve pre-plating cleaning protocol. Optimize agitation and current density. |
| Dull / Cloudy Deposit | Low MPS concentration or MPS degradation.[7] | Organic contamination; Incorrect bath temperature.[1] | Analyze MPS concentration and replenish as needed. Perform carbon filtration. Verify and adjust bath temperature. |
| Poor Adhesion / Blistering | High internal stress from incorrect MPS concentration. | Inadequate substrate cleaning/degreasing; Surface oxidation.[6][7] | Verify and adjust MPS concentration. Enhance substrate cleaning and activation steps. Minimize time between cleaning and plating. |
| Inconsistent Performance | MPS degradation over time; Accumulation of by-products.[9][13] | Metallic contamination (drag-in); Depletion of other additives. | Monitor MPS via CVS/HPLC.[14] Perform dummy plating to remove metallic impurities.[5] Analyze and adjust all bath components. |
Experimental Protocols
Protocol 1: Monitoring MPS Concentration via Cyclic Voltammetric Stripping (CVS)
Cyclic Voltammetric Stripping (CVS) is a widely used electrochemical method to monitor the concentration of active organic additives in a plating bath by measuring their effect on the copper deposition rate.[9][13]
Objective: To determine the effective concentration of MPS (accelerator) in the copper plating bath.
Methodology:
-
System Setup: Use a standard three-electrode setup with a platinum rotating disk electrode (RDE) as the working electrode, a platinum or gold counter electrode, and a reference electrode (e.g., Ag/AgCl).[15]
-
Sample Preparation: Take a sample of the production plating bath. A supporting electrolyte (Virgin Makeup Solution or VMS) containing all bath components except the organic additives is also required.
-
Initial Measurement: Record the CVS response of the VMS to establish a baseline. The area of the copper stripping peak (Ar) is the key measurement.
-
Calibration: Add known amounts of MPS standard solution to the VMS and record the CVS response after each addition. The stripping peak area (Ar) will increase as the MPS concentration increases.[9] Plot Ar versus the MPS concentration to create a calibration curve.
-
Sample Analysis: Run the CVS analysis on the production bath sample.
-
Quantification: Compare the stripping peak area (Ar) from the production bath sample to the calibration curve to determine the effective MPS concentration.
-
Note on Degradation: Be aware that MPS degrades over successive CVS cycles in the presence of oxygen, causing a decrease in the stripping peak area.[9] This phenomenon itself can be used to specifically identify the presence of MPS. The slope of a plot of Ar vs. the logarithm of the cycle number can be proportional to the initial MPS concentration.[9]
Protocol 2: Plating Bath Purification via Dummy Plating
Dummy plating (or "dishing out") is a process used to remove metallic impurities from the electroplating bath by plating them onto a large, corrugated cathode at a low current density.[5]
Objective: To remove contaminating metal ions (e.g., zinc, lead, iron) that can cause dark, dull, or brittle deposits.
Methodology:
-
Cathode Preparation: Use a large sheet of corrugated copper or a copper-plated steel panel as the cathode. The corrugated shape provides a wide range of current densities across the surface.
-
Bath Setup: Place the dummy cathode into the plating tank. Ensure the regular anodes are in place.
-
Set Parameters: Apply a low current density, typically in the range of 0.1 to 0.5 A/dm² (1-5 A/ft²). The exact value may need optimization.
-
Agitation: Provide gentle solution agitation, typically with air, to ensure impurities are brought to the cathode surface.
-
Duration: Run the process for several hours. The total time depends on the level of contamination. Periodically inspect the dummy cathode; a dark or discolored deposit in the low-current-density areas indicates that impurities are being removed.[5]
-
Completion: The process is complete when the dummy cathode shows a uniform, salmon-pink copper deposit across its entire surface.
-
Post-Treatment: After dummying, the bath may need to be filtered to remove any particulates and analyzed to ensure additive concentrations are within specification.
Visualized Workflows and Mechanisms
Caption: A logical workflow for troubleshooting common copper plating defects.
Caption: The synergistic action of MPS and Chloride ions at the cathode surface.
References
- 1. Common problems of copper plating with copper sulfate process [ipcb.com]
- 2. What are some common problems with copper plating technology in PCB manufacturing, and how can they be solved? - Industry news [ft-ch.com]
- 3. researchgate.net [researchgate.net]
- 4. quick-pcba.com [quick-pcba.com]
- 5. caswelleurope.co.uk [caswelleurope.co.uk]
- 6. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 7. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 8. jadechemwh.com [jadechemwh.com]
- 9. azom.com [azom.com]
- 10. reddit.com [reddit.com]
- 11. (722n) Interactions of Chloride and 3-Mercapto-1-Propanesulfonic Acid In Acidic Copper Sulfate Electrolyte | AIChE [proceedings.aiche.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing Plating Bath Components with High-Performance… | PAVCO [pavco.com]
- 15. imapsource.org [imapsource.org]
Technical Support Center: 3-Mercapto-1-propanesulfonate (MPS) in Electroplating
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use and degradation of 3-Mercapto-1-propanesulfonate (MPS) in electroplating baths.
Troubleshooting Guide
This guide addresses specific issues that may arise during electroplating experiments involving MPS.
Q1: Why is my plating performance (e.g., filling capability, brightness) deteriorating even though I am maintaining the recommended MPS concentration?
A1: Your plating bath may have an accumulation of MPS degradation products. While MPS itself is an accelerator, its breakdown species can be inert or even detrimental to the plating quality.[1][2] The primary degradation product of the MPS/SPS system is 1,3-propane disulfonic acid (PDS), which does not possess accelerating properties and can compromise via filling performance.[1][2] The formation of a cuprous thiolate intermediate is a key step for the brightening effect, and disruptions in this process due to degradation can reduce the desired finish.[3]
-
Recommended Action:
-
Analyze the Bath: Use High-Performance Liquid Chromatography (HPLC) to identify and quantify both MPS and its degradation products like PDS.[2][4]
-
Perform Bath Treatment: If high levels of degradation products are confirmed, a carbon treatment may be necessary to remove organic contaminants.
-
Review Operating Parameters: High temperatures, improper pH, and high concentrations of dissolved oxygen can accelerate degradation.[5][6][7] Ensure these are within the recommended ranges.
-
Q2: I'm experiencing unusually high consumption of MPS. What are the likely causes?
A2: High consumption of MPS is often linked to accelerated degradation due to chemical or electrochemical side reactions.[5]
-
Potential Causes & Solutions:
-
High Temperature: Elevated bath temperatures increase the rate of chemical reactions, including MPS degradation.[6]
-
Solution: Operate the bath within the recommended temperature range. Monitor and control the temperature closely.
-
-
Oxidative Degradation: Dissolved oxygen in the bath can oxidize MPS.[5]
-
Solution: Minimize air agitation if possible or use nitrogen sparging. Ensure proper bath maintenance to avoid introducing excess air.
-
-
High Current Density: Excessive current density can lead to localized heating and electrochemical breakdown of additives at the electrode surface.[7][8]
-
Solution: Optimize the current density for your specific application. Ensure uniform current distribution across the workpiece.[6]
-
-
Anode Issues: An inert anode (like IrO2-coated titanium) can promote the oxidative decomposition of organic additives.[2]
-
Solution: Ensure you are using the appropriate anode material and that it is in good condition.
-
-
Q3: My copper deposit appears dull, brittle, or has a cloudy finish. How can this be related to MPS?
A3: A dull or brittle deposit is a classic sign of an imbalanced plating bath, which can be directly related to the state of your MPS and other additives.[7][8]
-
Troubleshooting Steps:
-
Check Additive Concentrations: An excess of brighteners like MPS can lead to brittle deposits.[7] Conversely, a depletion of MPS or an accumulation of its inert byproducts can result in a dull finish.[2][8] Use Cyclic Voltammetry Stripping (CVS) or HPLC to verify the concentrations of all organic additives.[9][10]
-
Look for Contamination: Organic contaminants, which can include decomposed additives, often cause staining, hazing, or a cloudy appearance.[7][11]
-
Evaluate Synergistic Effects: MPS works in conjunction with chloride ions and suppressors (like PEG).[3][12][13] An incorrect ratio of these components can disrupt the mechanism that produces a bright, level deposit. For example, MPS displaces the suppressor to accelerate deposition, and an imbalance can lead to uncontrolled growth.[5][14]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPS) and its function in electroplating?
A1: this compound (MPS) is an organic additive widely used as an accelerator or brightener in acidic copper electroplating baths.[5][15] Its primary function is to increase the rate of copper deposition, refine the grain structure of the deposit, and improve the brightness and leveling of the plated layer.[13] The molecule contains a thiol group (-SH) that adsorbs onto the copper surface and a sulfonate group (-SO₃⁻) that interacts with copper ions in the electrolyte.[13][16] This action, typically in synergy with chloride ions, facilitates the electron transfer process, leading to accelerated deposition.[12][13]
Q2: What are the primary degradation pathways for MPS in an electroplating bath?
A2: MPS degradation can occur through several pathways:
-
Electrochemical Oxidation: At the anode, MPS can be oxidized. A common reaction involves two MPS molecules combining to form its dimer, bis(3-sulfopropyl) disulfide (SPS).[5]
-
Chemical Oxidation: Dissolved oxygen in the bath can chemically oxidize MPS.[5]
-
Further Oxidation/Decomposition: The dimer, SPS, can undergo further irreversible transformation to form 1,3-propane disulfonic acid (PDS), a stable and electrochemically inactive byproduct.[1][2] This is a significant pathway for the loss of accelerator activity in the bath.
Q3: How do MPS degradation products affect the plating process?
A3: The effect depends on the specific product.
-
Bis(3-sulfopropyl) disulfide (SPS): This dimer of MPS is also a well-known accelerator and is often the primary additive used, with MPS being its breakdown product.[2][5] Therefore, the conversion of MPS to SPS may not immediately harm the plating process, although it changes the accelerator chemistry.
-
1,3-propane disulfonic acid (PDS): PDS is an inactive species. It does not contribute to the acceleration of copper deposition.[1] Its accumulation in the bath can lead to a decline in plating performance, particularly in filling high-aspect-ratio features, and may require bath treatment for removal.[2]
Q4: Which operational factors accelerate the degradation of MPS?
A4: Several factors can increase the rate of MPS degradation:
-
Temperature: Higher bath temperatures accelerate chemical reactions, including oxidation.[6]
-
pH: The pH of the electrolyte influences the stability of organic additives.[6][17]
-
Current Density: High current densities can promote electrochemical breakdown.[7]
-
Bath Agitation: Vigorous air agitation can increase the concentration of dissolved oxygen, leading to higher rates of oxidation.[5]
-
Presence of Contaminants: Metallic impurities can sometimes catalyze the decomposition of organic additives.[7]
Q5: How can I monitor the concentration of MPS and its degradation products?
A5: Regular monitoring is crucial for maintaining bath health.
-
Cyclic Voltammetry Stripping (CVS): CVS is a standard electrochemical technique for monitoring the activity of organic additives, including accelerators like MPS.[9][18] It measures the effect of the additive on the copper plating/stripping rate to determine its effective concentration.[19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that can separate, identify, and quantify individual organic components in the plating bath.[10] It is particularly useful for distinguishing between MPS, SPS, and degradation products like PDS.[2][4]
Data Presentation
Table 1: Influence of Operating Parameters on MPS Stability and Plating Outcome
| Parameter | Effect of Deviation Above Optimum | Potential Plating Defects | Recommended Action |
| Temperature | Increased MPS degradation rate.[6] | Dull or porous deposits, poor adhesion.[6][7] | Maintain temperature within the specified range for the bath chemistry. |
| Current Density | Increased electrochemical breakdown of MPS.[7] | Burnt deposits, roughness, surface defects.[7][8] | Optimize current density and ensure uniform distribution. |
| pH Level | Can affect MPS stability and plating efficiency.[6] | Dull or brittle deposits, poor adhesion.[7] | Regularly monitor and adjust the pH of the bath. |
| Agitation | Excessive air agitation increases dissolved oxygen, oxidizing MPS.[5] | Pitting (insufficient agitation), roughness (excessive).[7] | Use mechanical or eductor agitation instead of air, or use nitrogen. |
Experimental Protocols
1. Protocol: Analysis of MPS by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the quantitative analysis of MPS. The exact parameters may need optimization for specific bath matrices.
-
Instrumentation: HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18).[10][20]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile.[20] For mass spectrometry compatibility, a volatile buffer like formic acid should be used.[20]
-
Standard Preparation:
-
Prepare a stock solution of high-purity MPS in deionized water.
-
Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentration.
-
-
Sample Preparation:
-
Withdraw a sample from the electroplating bath.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the sample with deionized water to bring the MPS concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Standard C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution as required.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength appropriate for MPS (e.g., ~210 nm).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared bath samples.
-
Quantify the MPS concentration in the samples by comparing their peak areas to the calibration curve.
-
2. Protocol: Monitoring MPS Activity by Cyclic Voltammetry Stripping (CVS)
This protocol outlines the Modified Linear Approximation Technique (MLAT), commonly used for accelerator/brightener analysis.[19]
-
Instrumentation: A CVS system equipped with a platinum rotating disk electrode (RDE), a reference electrode (e.g., Ag/AgCl), and a counter electrode.[18][21]
-
Solutions:
-
Virgin Make-up Solution (VMS): The base electrolyte without any organic additives.
-
Accelerator Standard: A VMS solution with a known concentration of MPS.
-
Bath Sample: The electroplating bath to be analyzed.
-
-
Procedure:
-
Electrode Conditioning: Condition the Pt RDE by running cyclic voltammograms in the VMS until a stable and reproducible signal is achieved.[21]
-
VMS Analysis: Record the stripping peak charge (Aᵥ) in the pure VMS.
-
Sample Analysis: Add a small, precise volume of the bath sample to the VMS and record the new stripping peak charge (Aₛ). The accelerator (MPS) in the sample will increase the plating rate and thus the stripping charge.
-
Standard Addition: Make a precise addition of the accelerator standard to the same solution and record the final stripping peak charge (Aₛ₊ₛtd).
-
-
Calculation: The concentration of the accelerator (MPS) in the sample is calculated using the MLAT formula, which relates the change in stripping charge to the concentration.[19] The instrument software typically performs this calculation automatically.
Visualizations
Caption: Degradation pathway of MPS in an electroplating bath.
Caption: Workflow for troubleshooting MPS-related plating defects.
Caption: Experimental workflow for MPS analysis in plating baths.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (722n) Interactions of Chloride and 3-Mercapto-1-Propanesulfonic Acid In Acidic Copper Sulfate Electrolyte | AIChE [proceedings.aiche.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. proplate.com [proplate.com]
- 7. electroplatingmachines.com [electroplatingmachines.com]
- 8. eoxs.com [eoxs.com]
- 9. Cyclic Voltammetric Stripping applications | Metrohm [metrohm.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. nmfrc.org [nmfrc.org]
- 12. "Electrochemical SERS study of Benzotriazole and 3-mercapto-1-propanesu" by Yin-Fei Shen, Yan-Li Chen et al. [jelectrochem.xmu.edu.cn]
- 13. jadechemwh.com [jadechemwh.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Mercapto-1-propanesulfonic acid - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
- 19. Introduction to Cyclic Voltammetric Stripping (CVS) | Metrohm [metrohm.com]
- 20. Separation of 1-Propanesulfonic acid, 3-mercapto- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. metrohm.com [metrohm.com]
Technical Support Center: Optimizing 3-Mercapto-1-propanesulfonate (3-MPS) Concentration for Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 3-Mercapto-1-propanesulfonate (3-MPS) in nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (3-MPS) in nanoparticle synthesis?
A1: this compound (3-MPS) is a bifunctional organic compound primarily used as a capping or stabilizing agent in the synthesis of metallic nanoparticles, particularly gold (AuNPs) and silver (AgNPs) nanoparticles.[1][2] Its key roles include:
-
Stabilization: The thiol (-SH) group of 3-MPS has a strong affinity for the surface of noble metal nanoparticles, forming a self-assembled monolayer that prevents irreversible aggregation and precipitation of the nanoparticles from the colloidal suspension.
-
Hydrophilicity and Biocompatibility: The sulfonate (-SO₃⁻) group is highly hydrophilic, rendering the nanoparticles water-soluble and stable in aqueous and physiological buffers. This functional group also imparts a negative surface charge, which contributes to electrostatic stabilization and can improve biocompatibility for biological applications.[2]
-
Surface for Further Functionalization: The sulfonate groups on the nanoparticle surface provide a handle for further covalent or electrostatic conjugation with other molecules, such as drugs, proteins, or targeting ligands.
Q2: How does the concentration of 3-MPS affect the size of the synthesized nanoparticles?
A2: The concentration of 3-MPS, as a capping ligand, plays a crucial role in controlling the final size of the nanoparticles. Generally, a higher concentration of 3-MPS leads to the formation of smaller nanoparticles. This is because a higher availability of the capping agent can more effectively passivate the surface of the growing nanoparticles, limiting their further growth through aggregation or Ostwald ripening. Conversely, a lower concentration of 3-MPS may result in larger nanoparticles due to less efficient surface coverage.
Q3: What is the importance of the molar ratio between 3-MPS and the metal precursor (e.g., HAuCl₄)?
A3: The molar ratio of 3-MPS to the metal precursor is a critical parameter for controlling the size, stability, and monodispersity of the resulting nanoparticles.[3]
-
High Molar Ratio (Excess 3-MPS): A high molar ratio typically results in smaller, more monodisperse nanoparticles due to rapid and complete surface coverage of the initial nanoparticle seeds, which arrests their growth.
-
Low Molar Ratio (Insufficient 3-MPS): A low molar ratio can lead to incomplete surface coverage, resulting in larger, more polydisperse nanoparticles, and may even lead to aggregation.
The optimal molar ratio needs to be determined empirically for each specific nanoparticle system and desired particle size.
Q4: How can I confirm the successful functionalization of nanoparticles with 3-MPS?
A4: Several analytical techniques can be used to confirm the presence of 3-MPS on the nanoparticle surface:
-
Zeta Potential Measurement: Successful capping with 3-MPS will impart a significant negative surface charge to the nanoparticles due to the deprotonated sulfonate groups. A highly negative zeta potential (typically more negative than -30 mV) is a good indicator of successful functionalization and colloidal stability.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic vibrational modes of the sulfonate group (S=O stretching) on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide elemental and chemical state information, confirming the presence of sulfur from the thiol group and its binding to the metal surface.
-
Dynamic Light Scattering (DLS): While not a direct confirmation of functionalization, a stable and narrow size distribution measured by DLS suggests effective capping by 3-MPS.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of 3-MPS concentration for nanoparticle synthesis.
Issue 1: Nanoparticle Aggregation
| Symptom | Potential Cause | Recommended Solution |
| Immediate color change to gray or black and visible precipitation upon addition of reducing agent. | Insufficient 3-MPS Concentration: Not enough capping agent to stabilize the newly formed nanoparticles. | Increase the molar ratio of 3-MPS to the metal precursor. A good starting point is a 1:1 to 3:1 molar ratio of 3-MPS to the gold precursor. |
| Incorrect pH: The pH of the reaction medium can affect the binding of the thiol group to the nanoparticle surface. | For gold nanoparticles, a slightly acidic to neutral pH is generally preferred for thiol binding. Adjust the pH of the precursor solution before adding the reducing agent. | |
| Gradual aggregation over time (hours to days), observed by a color change or an increase in hydrodynamic size measured by DLS. | Incomplete Surface Coverage: The initial 3-MPS concentration might have been sufficient to prevent immediate aggregation but not enough for long-term stability. | Increase the reaction time to allow for more complete surface coverage. Consider a slight increase in the 3-MPS concentration. |
| Ligand Desorption: While the gold-thiol bond is strong, some desorption can occur over time, especially in the presence of competing molecules or harsh conditions. | If possible, use a functionalization strategy that forms a more stable linkage. For long-term storage, keep the nanoparticles in a suitable buffer at 4°C. |
Issue 2: Poor Monodispersity (High Polydispersity Index - PDI)
| Symptom | Potential Cause | Recommended Solution |
| DLS measurement shows a high PDI value (> 0.3) and a broad size distribution. | Inconsistent Nucleation and Growth: The rate of reduction and capping is not uniform, leading to a wide range of particle sizes. | Optimize Reagent Addition: Add the reducing agent quickly and under vigorous stirring to ensure rapid and homogeneous nucleation. The 3-MPS should be present in the solution before the reduction step. |
| Suboptimal 3-MPS Concentration: A concentration that is too low may not effectively control the growth of all particles, while a very high concentration could potentially lead to the formation of smaller aggregates. | Systematically vary the 3-MPS concentration while keeping all other parameters constant to find the optimal concentration for achieving a low PDI. |
Issue 3: Inconsistent Results Between Batches
| Symptom | Potential Cause | Recommended Solution |
| Significant variation in nanoparticle size, color, and stability between different synthesis batches, even with the same protocol. | Variability in Reagent Quality or Preparation: The purity of 3-MPS, the age of the reducing agent solution (e.g., sodium borohydride), and the precise concentration of all stock solutions can impact the outcome. | Use High-Purity Reagents: Always use high-purity 3-MPS and other reagents. Prepare Fresh Solutions: Prepare fresh solutions of the reducing agent immediately before use. Accurate Measurements: Use calibrated pipettes and balances for precise measurements of all reagents. |
| Inconsistent Reaction Conditions: Minor variations in temperature, stirring rate, and the rate of reagent addition can lead to different results. | Maintain Consistent Conditions: Use a temperature-controlled water bath or heating mantle to maintain a constant reaction temperature. Use a magnetic stirrer with a consistent stirring speed. Standardize the rate of reagent addition. |
Data Presentation
The following tables provide representative data on how the concentration of 3-MPS can influence the properties of gold nanoparticles. Note that these are illustrative examples, and the exact values will depend on the specific experimental conditions.
Table 1: Effect of 3-MPS to HAuCl₄ Molar Ratio on Gold Nanoparticle Properties
| Molar Ratio (3-MPS : HAuCl₄) | Approximate Hydrodynamic Diameter (nm) | Typical Zeta Potential (mV) | Polydispersity Index (PDI) | Observations |
| 1:1 | 20 - 30 | -25 to -35 | 0.2 - 0.4 | Stable, but may have a broader size distribution. |
| 3:1 | 10 - 20 | -35 to -45 | < 0.2 | Highly stable and monodisperse. |
| 5:1 | 5 - 10 | -40 to -50 | < 0.15 | Very small and highly stable nanoparticles. |
| 0.5:1 | > 50 (or aggregation) | -15 to -25 | > 0.5 | Prone to aggregation, poor stability. |
Table 2: Characterization Techniques for 3-MPS Functionalized Nanoparticles
| Technique | Parameter Measured | Expected Result for Successful Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | Stable and narrow size distribution (low PDI). |
| Zeta Potential Measurement | Surface Charge | Highly negative zeta potential (e.g., < -30 mV).[2] |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A single, sharp SPR peak. The position of the peak is size-dependent. |
| Transmission Electron Microscopy (TEM) | Core Size, Morphology, Size Distribution | Direct visualization of nanoparticle size and shape. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Presence of characteristic peaks for the sulfonate group. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical State | Detection of sulfur and confirmation of the Au-S bond. |
Experimental Protocols
Detailed Methodology for Synthesis of 3-MPS Capped Gold Nanoparticles
This protocol describes a common method for synthesizing 3-MPS stabilized gold nanoparticles with a target size of approximately 15 nm.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound sodium salt (3-MPS)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of HAuCl₄ in ultrapure water.
-
Prepare a 30 mM stock solution of 3-MPS in ultrapure water.
-
Prepare a fresh 100 mM stock solution of NaBH₄ in ice-cold ultrapure water immediately before use.
-
-
Synthesis Reaction:
-
In a clean round-bottom flask, add 95 mL of ultrapure water.
-
While stirring vigorously, add 1 mL of the 10 mM HAuCl₄ stock solution.
-
Add 1 mL of the 30 mM 3-MPS stock solution to the flask. The solution should be colorless.
-
Continue stirring for 15 minutes to allow for the complexation of gold ions with 3-MPS.
-
Rapidly inject 1 mL of the freshly prepared, ice-cold 100 mM NaBH₄ solution into the flask.
-
The solution will immediately turn a characteristic ruby-red color, indicating the formation of gold nanoparticles.
-
Allow the reaction to stir for at least 2 hours at room temperature to ensure complete reaction and stabilization.
-
-
Purification:
-
The resulting nanoparticle solution can be purified by centrifugation to remove excess reagents. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for ~15 nm particles).
-
After centrifugation, carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
-
Characterization:
-
Characterize the purified 3-MPS capped gold nanoparticles using the techniques outlined in Table 2 to determine their size, stability, and surface functionalization.
-
Mandatory Visualization
Caption: Workflow for synthesizing and characterizing 3-MPS capped nanoparticles.
Caption: A logical flowchart for troubleshooting nanoparticle aggregation issues.
References
common side reactions of 3-Mercapto-1-propanesulfonate with other additives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions of 3-Mercapto-1-propanesulfonate (3-MPS) with other additives. Understanding and mitigating these reactions are crucial for the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for 3-MPS in experimental settings?
A1: The primary degradation pathways for 3-MPS involve the oxidation of its thiol group. This can lead to the formation of a disulfide dimer (3,3'-disulfanediylbis(propane-1-sulfonate)) or further oxidation to sulfenic, sulfinic, and ultimately sulfonic acids. These oxidation reactions are often catalyzed by factors such as elevated pH, the presence of dissolved oxygen, and trace metal ions.
Q2: Can 3-MPS react with common laboratory buffers like Tris or phosphate (B84403)?
A2: While direct catalytic activity of Tris or phosphate buffers on 3-MPS oxidation is not extensively documented, their pH is a critical factor. Alkaline conditions (pH > 8) significantly accelerate the rate of thiol oxidation.[1] Tris buffers, in particular, can have a pH that varies with temperature, which can inadvertently increase the rate of disulfide formation if the temperature of the experiment changes.[2] Phosphate buffers are generally considered more stable in terms of pH with temperature changes.[3] It is crucial to select a buffer with a pKa close to the desired experimental pH and to monitor the pH throughout the experiment.
Q3: My experiment involves the use of metal ions. Can 3-MPS interact with them?
A3: Yes, 3-MPS can act as a chelating agent for various metal ions due to the presence of the thiol and sulfonate groups.[4] It can form complexes with transition metals such as copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺). This chelation can interfere with experiments where a specific concentration of free metal ions is required. If metal-catalyzed reactions are intended, the presence of 3-MPS could inhibit the desired outcome.
Q4: I am using 3-MPS in a bioconjugation reaction with a maleimide-containing compound, but I am observing low yield. What could be the issue?
A4: Low yields in thiol-maleimide conjugations are often due to the oxidation of the thiol group of 3-MPS to its disulfide dimer, which is unreactive towards the maleimide (B117702).[5] To troubleshoot this, ensure your buffers are deoxygenated, consider working under an inert atmosphere (e.g., nitrogen or argon), and add a chelating agent like EDTA to sequester any catalytic metal ions.[6] Also, verify that the pH of your reaction is within the optimal range for thiol-maleimide conjugation (typically 6.5-7.5).[6]
Q5: Can 3-MPS participate in other side reactions besides oxidation?
A5: Yes, the thiol group of 3-MPS is a nucleophile and can undergo Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds, such as acrylates, methacrylates, and maleimides. This can be an intended reaction in some applications, but an unwanted side reaction if such functional groups are present on other molecules in your experimental system.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with 3-MPS.
Issue 1: Unexpected Loss of 3-MPS Concentration Over Time
| Possible Cause | Recommended Solution |
| Oxidation to Disulfide | Degas all buffers and solutions by sparging with an inert gas (e.g., nitrogen or argon) before use. Work in an inert atmosphere if possible. Add a chelating agent such as EDTA (1-5 mM) to your buffers to sequester trace metal ions that can catalyze oxidation.[6] Store 3-MPS solutions at low temperatures (2-8 °C) and protect them from light. |
| High pH | Maintain the pH of your experimental solution below 8. The rate of thiol oxidation increases significantly at alkaline pH.[1] Use a buffer with a pKa close to your desired pH and verify the pH at the experimental temperature. |
Issue 2: Low Yield in Thiol-Specific Conjugation Reactions (e.g., with Maleimides)
| Possible Cause | Recommended Solution |
| Pre-existing Disulfide | Ensure your 3-MPS starting material is of high purity and has not already oxidized. You can quantify the free thiol content using Ellman's reagent before your experiment. |
| Incorrect Reaction pH | The optimal pH for thiol-maleimide conjugation is typically between 6.5 and 7.5.[6] At lower pH, the reaction is slow, and at higher pH, side reactions with amines can occur, and the maleimide can hydrolyze.[7] |
| Competitive Reactions | Avoid using buffers that contain primary amines (e.g., Tris) or other thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in your conjugation reaction, as they will compete with 3-MPS.[5] |
Issue 3: Interference with Metal-Dependent Assays or Processes
| Possible Cause | Recommended Solution |
| Chelation of Metal Ions | If your experiment requires a specific concentration of free metal ions, consider the chelating properties of 3-MPS. You may need to increase the metal ion concentration to compensate for chelation or choose an alternative thiol-containing reagent with lower metal-binding affinity if possible. |
Quantitative Data on Side Reactions
The following tables summarize available quantitative data regarding the side reactions of 3-MPS and related thiol compounds. Please note that specific kinetic data for 3-MPS can be limited, and data from similar compounds are provided for guidance.
Table 1: Factors Influencing Thiol Oxidation Rate
| Factor | Effect on Oxidation Rate | Quantitative Data/Observation | Reference(s) |
| pH | Increases significantly at pH > 8 | The rate of disulfide formation is dependent on the concentration of the thiolate anion, which increases as the pH approaches and exceeds the pKa of the thiol group. | [1] |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyzes oxidation | Trace amounts of transition metals can significantly accelerate the rate of thiol oxidation. The catalytic role of Cu(II) in the oxidation of a similar thiol, 3-mercapto-L-alanine, has been demonstrated. | [8] |
| Oxygen | Essential for aerobic oxidation | The presence of dissolved oxygen is a key factor in the spontaneous oxidation of thiols. | [5] |
Table 2: Stability Constants of Metal-Thiol Complexes
| Metal Ion | Ligand | Log K₁ | Log β₂ | Reference(s) |
| Cu²⁺ | Cysteine | ~9.3 | ~16.3 | [9] |
| Zn²⁺ | Cysteine | ~9.0 | ~16.9 | [9] |
| Fe³⁺ | Imidazole-4-carbohydroxamic acid | ~10.46 | - | [10] |
Experimental Protocols
Protocol 1: Quantification of Free Thiol Content using Ellman's Reagent
This protocol allows for the determination of the concentration of free thiol groups in a 3-MPS solution, which can be used to assess its purity and stability over time.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine or 3-MPS of known concentration (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a DTNB stock solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
Prepare a standard curve (optional but recommended):
-
Prepare a series of known concentrations of your thiol standard (e.g., cysteine or a fresh, high-purity 3-MPS sample) in the Reaction Buffer.
-
To 50 µL of each standard, add 2.5 mL of the DTNB stock solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus thiol concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add 50 µL of your 3-MPS sample to 2.5 mL of the DTNB stock solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
Protocol 2: UPLC-MS Method for Simultaneous Quantification of 3-MPS and its Disulfide Dimer
This method provides a framework for the separation and quantification of 3-MPS and its primary oxidation product. Method optimization may be required for your specific instrumentation and sample matrix.
Instrumentation:
-
UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
Chromatographic Conditions (starting point):
-
Column: A reverse-phase C18 column suitable for polar compounds (e.g., Acquity UPLC HSS T3).[15][16][17][18]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 0% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the respective m/z values of 3-MPS and its disulfide dimer.
-
3-MPS (C₃H₇O₃S₂⁻): [M-H]⁻ = 155.98
-
Disulfide Dimer (C₆H₁₂O₆S₄²⁻): [M-2H]²⁻/2 = 155.98 (Note: The dimer may be observed as a doubly charged ion with the same m/z as the monomer, or as a singly charged ion at m/z = 311.96).
-
Procedure:
-
Prepare standard solutions of 3-MPS and, if available, its disulfide dimer in a suitable solvent (e.g., water).
-
Generate a calibration curve for each analyte.
-
Prepare your experimental samples, ensuring they are filtered before injection.
-
Analyze the samples using the developed UPLC-MS method.
-
Quantify the amount of 3-MPS and its disulfide dimer in your samples by comparing their peak areas to the calibration curves.
Visualizations
Caption: Common side reaction pathways of this compound (3-MPS).
References
- 1. researchgate.net [researchgate.net]
- 2. Buffers for Biochemical Reactions [france.promega.com]
- 3. BUFFERS [ou.edu]
- 4. 3-Mercapto-1-propanesulfonic acid | 49594-30-1 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Catalytic Role of Cu(II) on the Oxidation of Biologically Active 3-Mercapto-l-Alanine in Borate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. interchim.fr [interchim.fr]
- 15. Liquid chromatography method for simultaneous quantification of ATP and its degradation products compatible with both UV-Vis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. scispace.com [scispace.com]
Technical Support Center: 3-Mercapto-1-propanesulfonate (MPS) Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 3-Mercapto-1-propanesulfonate (MPS) solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of your MPS solutions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| White precipitate forms in MPS solution. | Oxidation of MPS to its disulfide dimer, which may have lower solubility. | 1. Recovery: Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM and mix gently to redissolve the precipitate by reducing the disulfide bonds.[1]2. Prevention: Prepare fresh solutions using deoxygenated buffers and store them under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield in conjugation reactions (e.g., with maleimides). | The thiol group of MPS has oxidized, preventing it from reacting. | 1. Perform the reaction in the presence of a non-thiol reducing agent like 1-5 mM TCEP to maintain the reduced, reactive state of MPS.[1]2. Ensure the reaction buffer is deoxygenated by sparging with nitrogen or argon before use.[1]3. Control the pH of the reaction; for thiol-maleimide conjugations, a pH range of 6.5-7.5 is optimal to balance reaction rate and thiol stability.[1] |
| Inconsistent results in assays using MPS. | Degradation of MPS solution over time due to oxidation. | 1. Prepare fresh MPS solutions for each experiment.2. If storing solutions, aliquot and flash-freeze in liquid nitrogen, then store at -80°C.[1] For short-term storage (up to 2 weeks), store at 2-8°C in a tightly sealed container, protected from light, after deoxygenating the solution.[2][3]3. Routinely check the purity of the MPS solution using an appropriate analytical method. |
| Discoloration of the MPS solution (e.g., yellowing). | Potential oxidation or contamination. | 1. Discard the solution.2. Prepare a fresh solution using high-purity water and reagents.3. Ensure proper storage conditions are maintained (cool, dry, dark, and preferably under an inert atmosphere).[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (MPS) oxidation?
A1: The primary causes of MPS oxidation are exposure to atmospheric oxygen, the presence of catalytic metal ions, and inappropriate storage conditions such as elevated temperatures and exposure to light. The thiol group (-SH) in MPS is susceptible to oxidation, which can lead to the formation of a disulfide dimer (3,3'-disulfanediyldipropane-1-sulfonate).
Q2: What are the recommended storage conditions for solid MPS and its solutions?
A2: For solid MPS, it is recommended to store it in a cool, dry, and well-ventilated area in its original, tightly sealed container, away from incompatible materials.[4][5] Several suppliers recommend storage at 0-8°C.[2][3] For MPS solutions, short-term storage (1-2 weeks) should be at 2-8°C, protected from light, and preferably under an inert atmosphere after deoxygenation.[1][2] For long-term storage, it is best to aliquot the deoxygenated solution and flash-freeze it in liquid nitrogen, followed by storage at -80°C.[1]
Q3: How can I prevent the oxidation of my MPS solution during an experiment?
A3: To prevent oxidation during an experiment, you should use deoxygenated buffers, which can be prepared by sparging with an inert gas like nitrogen or argon.[1] Additionally, including a chelating agent such as 5 mM EDTA in your buffer can sequester trace metal ions that catalyze oxidation.[1] For applications where it does not interfere, a non-thiol reducing agent like TCEP can be added to maintain the reduced state of the MPS.[1]
Q4: What is the role of a reducing agent in preventing MPS oxidation?
A4: A reducing agent helps to keep the thiol group of MPS in its reduced (-SH) form, preventing the formation of disulfide bonds (-S-S-). This is crucial for applications where the free thiol group is required for activity, such as in conjugation reactions or as an antioxidant. TCEP is often recommended as it is a potent reducing agent that does not contain a thiol group itself and is effective over a wide pH range.[1]
Q5: How can I detect and quantify the oxidation of my MPS solution?
A5: The oxidation of MPS can be monitored by various analytical methods. High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) can be used to quantify the amount of remaining free thiol.[7][8] Spectroscopic methods, such as using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), can also be employed to quantify free thiols by measuring the absorbance of the resulting colored product.[9]
Experimental Protocols
Protocol for Preparing a Stabilized this compound (MPS) Stock Solution
This protocol describes the preparation of a 1 M MPS stock solution with enhanced stability against oxidation.
Materials:
-
This compound, sodium salt
-
High-purity, deionized water (e.g., Milli-Q)
-
EDTA (Ethylenediaminetetraacetic acid), disodium (B8443419) salt
-
Nitrogen or Argon gas source
-
Sterile, conical tubes suitable for freezing
Procedure:
-
Buffer Preparation: Prepare a suitable buffer (e.g., phosphate (B84403) or MES) in high-purity water.
-
Deoxygenation: Sparge the water or buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Addition of Chelator: Add EDTA to the deoxygenated water/buffer to a final concentration of 5 mM. This will sequester metal ions that can catalyze thiol oxidation.[1]
-
Dissolving MPS: Weigh out the required amount of MPS and dissolve it in the deoxygenated, EDTA-containing water/buffer to achieve the desired final concentration (e.g., 1 M).
-
Aliquoting: Dispense the MPS solution into single-use aliquots in sterile, conical tubes.
-
Inert Atmosphere: Before sealing, flush the headspace of each tube with nitrogen or argon gas.
-
Storage:
Protocol for Monitoring MPS Oxidation using HPLC with Fluorescence Detection
This protocol provides a method for quantifying the free thiol content in an MPS solution, which is an indicator of its oxidation state.
Materials:
-
MPS solution (sample)
-
o-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Borate (B1201080) buffer (pH 9.5)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Sample Preparation: Dilute the MPS solution to be tested in a suitable diluent (e.g., 0.1 M HCl) to a concentration within the calibration range of the assay.[7]
-
Pre-column Derivatization:
-
In a microcentrifuge tube, mix 50 µL of the diluted sample with 450 µL of the borate buffer.
-
Add 50 µL of the OPA/3-MPA reagent.
-
Vortex the mixture for 30 seconds and allow the reaction to proceed for 2-5 minutes at room temperature in the dark.[8]
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system.
-
Separate the derivatized analytes on a C18 reverse-phase column using a gradient elution with a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).[7]
-
Detect the fluorescent isoindole derivative using a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.[7]
-
-
Quantification: Determine the concentration of the MPS-OPA derivative by comparing its peak area to a standard curve generated from known concentrations of MPS.
Visualizations
Caption: Workflow for preparing, storing, and analyzing stabilized MPS solutions.
Caption: Troubleshooting logic for experiments involving MPS solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Mercapto-1-propanesulfonic acid sodium salt | 17636-10-1 | FM55097 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3-Mercaptopropropyl)trimethoxysilane (MPS) SAM Formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the formation of self-assembled monolayers (SAMs) using (3-Mercaptopropyl)trimethoxysilane (MPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substrate appears hazy or shows visible aggregates after MPS deposition. What is the cause?
A: A hazy or aggregated film is a classic sign of uncontrolled polymerization of MPS, either in the solution or on the substrate surface. This is primarily caused by an excessive amount of water in the reaction environment.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvent (e.g., toluene (B28343), ethanol) is of high purity and anhydrous. Water can initiate the hydrolysis and condensation of MPS molecules in the solution before they assemble on the surface.[1]
-
Control Humidity: The self-assembly process for silanes is sensitive to ambient humidity. High humidity can lead to rapid, disordered polymerization.[2][3][4][5] Ideally, the deposition should be carried out in a controlled environment, such as a glove box with low humidity.
-
Optimize Silane (B1218182) Concentration: High concentrations of MPS can promote multilayer formation and aggregation.[6] Studies have shown that lower concentrations (e.g., 5x10⁻³ M) can lead to well-ordered monolayers, whereas higher concentrations result in disordered polymer domains.[6]
-
Check Solution Age: Prepare the MPS solution immediately before use. Over time, the silane will hydrolyze and polymerize in the container, especially if trace amounts of water are present.
-
Q2: The water contact angle on my MPS-coated surface is lower than expected, indicating a hydrophilic surface. Why?
A: A lower-than-expected contact angle suggests incomplete or disordered monolayer formation, exposing the underlying hydrophilic substrate or randomly oriented MPS molecules.
-
Troubleshooting Steps:
-
Verify Substrate Cleaning and Hydroxylation: The foundational step for a good SAM is an impeccably clean and hydroxylated surface (e.g., -OH groups on SiO₂). Inadequate cleaning will leave contaminants that block MPS binding sites.[7][8][9][10] Ensure your cleaning protocol (e.g., Piranha solution, UV/Ozone) is effective and consistently produces a hydrophilic surface (water contact angle < 5°).
-
Inadequate Reaction Time: The self-assembly process requires sufficient time to achieve a well-ordered, dense monolayer. While some protocols suggest times as short as <30 minutes, longer incubation times of 2 to 24 hours are often used to ensure completion.[1][11][12]
-
Rinsing Procedure: Improper rinsing can leave physisorbed or loosely bound MPS molecules on the surface. After deposition, rinse the substrate thoroughly with a fresh, anhydrous solvent (the same one used for deposition, followed by ethanol (B145695) or isopropanol) to remove this excess.[1][11]
-
Post-Deposition Curing: A thermal curing step (e.g., baking at ~110-120°C for 1-2 hours) is often crucial.[12] This step drives the condensation reaction, forming stable siloxane (Si-O-Si) bonds between adjacent MPS molecules and with the substrate, which helps in organizing the monolayer and removing trapped water.[12]
-
Q3: I am experiencing poor binding of gold nanoparticles (AuNPs) or other thiol-reactive molecules to my MPS surface. What went wrong?
A: This indicates that the terminal thiol (-SH) groups of the MPS molecules are not available or accessible at the surface of the monolayer.
-
Troubleshooting Steps:
-
Check for Thiol Oxidation: The thiol group is susceptible to oxidation, which can form disulfide bridges (S-S) between adjacent MPS molecules or other oxidative products, rendering them unable to bind to gold. To mitigate this, prepare solutions with degassed solvents and consider performing the deposition under an inert atmosphere (e.g., nitrogen or argon).[1][13]
-
Consider a Reduction Step: If oxidation is suspected, a post-curing reduction step can regenerate the free thiol groups. Incubating the substrate in a solution of a reducing agent like dithiothreitol (B142953) (DTT) can be effective.[12]
-
Verify Monolayer Orientation: If the monolayer is disordered, the thiol groups may be buried within the film instead of being exposed at the surface. This goes back to controlling the deposition parameters (concentration, humidity, time) to ensure a well-ordered monolayer forms.[6]
-
Surface Characterization: Use surface-sensitive techniques to confirm the chemical state and presence of sulfur. X-ray Photoelectron Spectroscopy (XPS) can verify the presence of sulfur and its bonding environment.[13][14][15] Ellman's reagent can be used to quantify the surface density of accessible thiol groups.[11]
-
Experimental Protocols & Methodologies
Protocol 1: Standard MPS Silanization on Silicon Dioxide Substrates
This protocol provides a general guideline for forming an MPS SAM on hydroxylated surfaces like silicon wafers or glass slides.
-
Substrate Cleaning and Activation:
-
Objective: To remove organic contaminants and create a reactive, hydroxylated surface.
-
Method (Piranha Etch - Caution):
-
Prepare Piranha solution by mixing concentrated Sulfuric Acid (H₂SO₄) and 30% Hydrogen Peroxide (H₂O₂) in a 3:1 ratio in a glass container. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle only in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the substrates in the Piranha solution for 10-15 minutes.[1]
-
Rinse the substrates extensively with deionized (DI) water.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.[1]
-
-
Alternative Method (UV/Ozone):
-
Place substrates in a UV/Ozone cleaner for 15-20 minutes. This method is effective at removing organic contaminants and creating a hydroxylated surface.
-
-
-
MPS Solution Preparation:
-
Prepare a 1-2.5% (v/v) solution of MPS in an anhydrous solvent, such as toluene or acetone.[11][12]
-
It is critical to use a freshly opened bottle of anhydrous solvent or a properly dried solvent to minimize water content.
-
Prepare the solution immediately before the deposition step to prevent premature hydrolysis and polymerization.
-
-
SAM Deposition:
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene (or the deposition solvent) to remove any non-covalently bound silane.
-
Follow with a rinse in ethanol or isopropanol.[1]
-
Dry the substrates again under a stream of nitrogen.
-
Cure the coated substrates by baking in an oven at 110-120°C for 1-2 hours. This step promotes the formation of a stable, cross-linked siloxane network.[12]
-
Quantitative Data Summary
The quality of an MPS SAM is highly dependent on the deposition parameters. The following table summarizes optimized conditions from a study focused on generating a high-quality layer with well-oriented thiol groups on glass chips.
| Parameter | Optimized Condition | Resulting Thiol Surface Density | Reference |
| MPTS Concentration | 2.5% (in dry acetone) | \multirow{4}{}{4.9 x 10¹³ molecules/cm²} | \multirow{4}{}{[12]} |
| Reaction Time | 2 hours | ||
| Curing Process | 2 hours at 110°C | ||
| Reduction Step | 30 min with 10 mM DTT at 37°C |
Table 1: Optimized parameters for MPS silanization on glass chips. The resulting surface density approaches the theoretical maximum coverage.[12]
Visual Guides
Troubleshooting Workflow for Incomplete MPS SAM Formation
This diagram outlines a logical workflow to diagnose and resolve common issues during MPS SAM formation.
MPS Silanization Reaction Pathway
This diagram illustrates the key chemical reactions involved in the formation of an MPS SAM on a hydroxylated silica (B1680970) surface.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Humidity and Hydrophobicity on the Tribological Properties of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of humidity and hydrophobicity on the tribological properties of self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACP - Effect of humidity on the composition of isoprene photooxidation secondary organic aerosol [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 7. Substrate Cleaning [utep.edu]
- 8. Dry Substrate Surface Cleaning [mks.com]
- 9. graphics.averydennison.com [graphics.averydennison.com]
- 10. Wet Substrate Surface Cleaning [mks.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 3-Mercapto-1-propanesulfonate (3-MPS) Capped Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 3-Mercapto-1-propanesulfonate (3-MPS) capped nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of 3-MPS capped nanoparticles.
Problem: My nanoparticles are aggregating immediately after synthesis.
| Potential Cause | Suggested Solution |
| Incomplete Capping | Ensure a sufficient excess of 3-MPS is used during the ligand exchange reaction. A typical molar ratio of 3-MPS to gold precursor is at least 10:1. Inadequate capping leaves exposed nanoparticle surfaces, leading to aggregation. |
| Incorrect pH during Ligand Exchange | The thiol group of 3-MPS requires a slightly basic pH to deprotonate and effectively bind to the nanoparticle surface. Adjust the pH of the nanoparticle solution to 8-9 before adding the 3-MPS solution. |
| Residual Reactants | Unreacted precursors or reducing agents from the initial nanoparticle synthesis can interfere with the capping process and induce aggregation. Purify the initial nanoparticles (e.g., by centrifugation and resuspension) before proceeding with the 3-MPS capping. |
Problem: My 3-MPS capped nanoparticles aggregate when I change the buffer or increase the ionic strength.
| Potential Cause | Suggested Solution |
| High Ionic Strength | The sulfonate groups of 3-MPS provide electrostatic stabilization. High salt concentrations in the buffer screen these surface charges, reducing repulsive forces and leading to aggregation.[1] Whenever possible, use low ionic strength buffers (e.g., <50 mM).[2] If high ionic strength is required for your application, consider adding a sterically hindering co-ligand, such as a short-chain polyethylene (B3416737) glycol (PEG)-thiol. |
| Low pH | At low pH, the sulfonate groups on the nanoparticle surface can become protonated, reducing the negative surface charge and leading to aggregation. 3-MPS capped nanoparticles are generally stable at neutral to slightly basic pH. Avoid acidic conditions (pH < 6) for long-term storage and during experiments. |
| Divalent Cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) are more effective at screening the negative surface charge of nanoparticles than monovalent cations (e.g., Na⁺, K⁺), leading to aggregation at lower concentrations. If possible, use buffers with monovalent salts. |
Problem: My nanoparticles show a gradual increase in size over time during storage.
| Potential Cause | Suggested Solution |
| Inappropriate Storage Temperature | Storing nanoparticles at room temperature can increase their kinetic energy, leading to more frequent collisions and a higher likelihood of aggregation over time. For long-term stability, store 3-MPS capped nanoparticles at 2-8°C. Do not freeze the nanoparticle solution, as this can cause irreversible aggregation. |
| Microbial Contamination | Bacterial or fungal growth in the nanoparticle solution can lead to changes in pH and the introduction of molecules that can induce aggregation. Store nanoparticles in sterile containers and consider filtering the solution through a 0.22 µm filter for long-term storage. |
| Oxidation of the Thiol Linkage | Over extended periods, the gold-sulfur bond can be susceptible to oxidation, which can lead to the detachment of the 3-MPS capping agent. While this is a slower process, storing the nanoparticles in a deoxygenated buffer or under an inert atmosphere (e.g., argon) can help to prolong their shelf life. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (3-MPS) in nanoparticle stability?
3-MPS is a capping agent that stabilizes nanoparticles through two primary mechanisms:
-
Electrostatic Repulsion: The sulfonate (-SO₃⁻) group at the end of the 3-MPS molecule is negatively charged at neutral pH. This creates a negative surface charge on the nanoparticles, leading to electrostatic repulsion between them and preventing aggregation.
-
Hydrophilicity: The sulfonate group also makes the nanoparticle surface hydrophilic, which improves their dispersibility and stability in aqueous solutions.
The thiol (-SH) group at the other end of the 3-MPS molecule has a strong affinity for the surface of noble metal nanoparticles, such as gold and silver, forming a stable gold-sulfur bond.
Q2: How can I confirm that my nanoparticles are properly capped with 3-MPS?
Several characterization techniques can be used to confirm successful capping:
-
Zeta Potential Measurement: Properly capped 3-MPS nanoparticles should have a significantly negative zeta potential (typically more negative than -30 mV) at neutral pH, indicating a stable dispersion due to electrostatic repulsion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational peaks of the sulfonate group on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental and chemical state information, confirming the presence of sulfur from the thiol linkage on the nanoparticle surface.
Q3: What is the optimal pH range for working with 3-MPS capped nanoparticles?
3-MPS capped nanoparticles are most stable in a pH range of 7 to 9. In this range, the sulfonate groups are deprotonated, providing a strong negative surface charge. Below pH 6, the stability can decrease due to the protonation of the sulfonate groups, which reduces the electrostatic repulsion between the nanoparticles.
Q4: How does ionic strength affect the stability of 3-MPS capped nanoparticles?
Increasing the ionic strength of the solution reduces the stability of 3-MPS capped nanoparticles. The ions in the solution form an electrical double layer around the charged nanoparticles, which screens the repulsive electrostatic forces between them. At high ionic strengths, this screening effect becomes significant enough to allow attractive van der Waals forces to dominate, leading to aggregation.[1]
Quantitative Data on Nanoparticle Stability
The following tables summarize the expected changes in the physicochemical properties of 3-MPS capped gold nanoparticles under different conditions. The data for the effect of pH is based on studies of mercaptoundecanoic acid (MUA) capped gold nanoparticles, which have a similar charge-imparting carboxylate group and serve as a good proxy.
Table 1: Effect of pH on the Stability of Thiol-Capped Gold Nanoparticles
| pH | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Stability |
| 8.0 | ~25 | ~ -45 | Stable |
| 7.0 | ~25 | ~ -40 | Stable |
| 6.0 | ~28 | ~ -35 | Stable |
| 5.0 | ~35 | ~ -25 | Moderately Stable |
| 4.0 | > 200 (Aggregated) | ~ -15 | Unstable |
| 3.0 | Aggregated | ~ -5 | Unstable |
Data adapted from studies on mercaptoundecanoic acid-capped gold nanoparticles, which exhibit similar pH-dependent stability profiles.
Table 2: Effect of Ionic Strength (NaCl) on the Stability of Negatively Charged Gold Nanoparticles
| NaCl Concentration (mM) | Average Hydrodynamic Diameter (nm) | Observation |
| 0 | ~25 | Stable, no aggregation |
| 10 | ~25 | Stable, no aggregation |
| 50 | ~30 | Onset of minor aggregation |
| 100 | > 100 | Significant aggregation |
| 200 | > 500 | Rapid and extensive aggregation |
This data is a generalized representation based on typical behavior of electrostatically stabilized gold nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of ~20 nm Citrate-Capped Gold Nanoparticles (Seed Solution)
This protocol is a modified Turkevich-Frens method for the synthesis of citrate-capped gold nanoparticles, which will be used as a precursor for 3-MPS capping.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Trisodium (B8492382) citrate (B86180) (1% w/v)
-
Deionized (DI) water
-
Clean glassware (all glassware should be thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with a stir bar.
-
While boiling, rapidly add 10 mL of 1% trisodium citrate solution.
-
The solution will change color from pale yellow to colorless, then to gray, and finally to a deep red or burgundy.
-
Continue boiling and stirring for 15-20 minutes after the color change is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The resulting solution contains citrate-capped gold nanoparticles with an approximate diameter of 20 nm.
Protocol 2: Ligand Exchange for 3-MPS Capping
Materials:
-
Citrate-capped gold nanoparticle solution (from Protocol 1)
-
This compound sodium salt (3-MPS)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Deionized (DI) water
Procedure:
-
Take a known volume of the citrate-capped gold nanoparticle solution.
-
Adjust the pH of the solution to 8-9 by adding 0.1 M NaOH dropwise while monitoring with a pH meter.
-
Prepare a fresh aqueous solution of 3-MPS (e.g., 10 mM).
-
Add the 3-MPS solution to the pH-adjusted gold nanoparticle solution. The molar ratio of 3-MPS to gold should be at least 10:1.
-
Allow the mixture to react for at least 12 hours at room temperature with gentle stirring to ensure complete ligand exchange.
-
Purify the 3-MPS capped nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size) to remove excess 3-MPS and displaced citrate.
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water or a low ionic strength buffer of your choice. Repeat the centrifugation and resuspension steps at least twice.
-
Characterize the final 3-MPS capped nanoparticle solution for size, zeta potential, and concentration.
Visualizations
Caption: Workflow for the synthesis and capping of 3-MPS nanoparticles.
Caption: Factors influencing the stability of 3-MPS capped nanoparticles.
References
Technical Support Center: 3-Mercapto-1-propanesulfonate (3-MPS)
This guide provides researchers, scientists, and drug development professionals with essential information on the shelf life, proper storage, and troubleshooting for 3-Mercapto-1-propanesulfonate (3-MPS), also known as Sodium this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at refrigerated temperatures, typically between 0°C and 8°C (32°F and 46°F).[1]
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound can vary by manufacturer. If a retest or expiration date is not provided on the Certificate of Analysis (COA), a standard warranty of one year from the date of shipment is often applicable. It is crucial to refer to the manufacturer-specific documentation for precise information.
Q3: How should I handle this compound upon receipt?
A3: Upon receipt, the container should be inspected for any damage or leaks. The product should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][3]
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group. This oxidation can lead to the formation of disulfides.[4][5] This process can be accelerated by exposure to air (oxygen), light, and incompatible materials.
Q5: What materials are incompatible with this compound?
A5: this compound should not be stored with or exposed to strong oxidizing agents, such as nitrates, oxidizing acids, and chlorine bleaches, as this can lead to a reaction and degradation of the compound.[2]
Storage and Handling Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 0°C - 8°C | [1] |
| Storage Conditions | Cool, dry, well-ventilated area in original, tightly sealed container. | [2][3] |
| Light Exposure | Protect from light. | |
| Incompatibilities | Strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleach). | [2] |
| Appearance | White to almost white powder or crystal. | [6] |
| Handling | Avoid contact with skin and eyes. Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling. | [3] |
Troubleshooting Guide
Issue: My experiment that uses 3-MPS as a reducing agent is showing lower than expected activity.
-
Possible Cause 1: Degradation of 3-MPS due to improper storage.
-
Possible Cause 2: Oxidation of 3-MPS in solution.
-
Troubleshooting Step: Prepare solutions of 3-MPS fresh for each experiment. If possible, use deoxygenated solvents to minimize oxidation. The thiol group is more susceptible to oxidation in solution.[8]
-
-
Possible Cause 3: Contamination of 3-MPS.
-
Troubleshooting Step: Ensure that clean, dedicated spatulas and glassware are used when handling the compound to prevent cross-contamination with oxidizing agents or other incompatible materials.[2]
-
Issue: I am observing unexpected precipitates in my reaction mixture containing 3-MPS.
-
Possible Cause: Incompatibility with other reagents.
-
Troubleshooting Step: Review all components of your reaction mixture for potential incompatibilities. While 3-MPS is soluble in water, its interaction with other components could lead to precipitation.
-
Issue: My nanoparticle functionalization with 3-MPS is inconsistent.
-
Possible Cause: Incomplete reaction due to oxidized 3-MPS.
-
Troubleshooting Step: The thiol group is responsible for binding to the nanoparticle surface.[9] If the 3-MPS has been partially or fully oxidized to a disulfide, it will not effectively functionalize the nanoparticles. Use a fresh sample of 3-MPS and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
-
Workflow for Handling and Using this compound
Caption: Workflow for proper handling and use of 3-MPS.
Experimental Protocols
General Protocol for Use as a Reducing Agent in a Protein Sample
This protocol provides a general methodology for using 3-MPS to reduce disulfide bonds in a protein sample. Concentrations and incubation times may need to be optimized for specific proteins.
-
Preparation of 3-MPS Stock Solution:
-
Equilibrate a vial of 3-MPS powder to room temperature before opening to prevent condensation of moisture.
-
Under a fume hood, weigh out the desired amount of 3-MPS.
-
Dissolve the 3-MPS in a deoxygenated buffer (e.g., phosphate-buffered saline, pH 7.4, sparged with nitrogen or argon for 20-30 minutes) to a stock concentration of 100 mM.
-
Prepare this solution immediately before use.
-
-
Reduction of Protein Sample:
-
To your protein sample in a microcentrifuge tube, add the 3-MPS stock solution to a final concentration of 1-5 mM.
-
Gently mix the solution by pipetting.
-
Incubate the sample at room temperature for 30-60 minutes. For sensitive proteins, the incubation can be performed at 4°C for a longer duration.
-
-
Removal of Excess Reducing Agent (Optional):
-
If the downstream application is sensitive to thiols, the excess 3-MPS can be removed by dialysis, buffer exchange, or size-exclusion chromatography.
-
Logical Diagram for Troubleshooting Experimental Issues
Caption: Troubleshooting logic for experiments involving 3-MPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-MPSNa (3-Mercapto-1-propanesulfonic acid, sodium salt)-CAS No. 17636-10-1 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. reddit.com [reddit.com]
- 9. 3-巯基-1-丙磺酸钠 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Mercapto-1-propanesulfonate (MPS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Mercapto-1-propanesulfonate (MPS).
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| MPS-T01 | Low product yield (<90%) | - Impure sodium hydrosulfide (B80085) leading to side reactions.- Incomplete reaction of 1,3-propane sultone.- Loss of product during filtration and washing. | - Utilize the in situ generation of high-purity sodium hydrosulfide from sodium methoxide (B1231860) and hydrogen sulfide (B99878).[1]- Ensure the molar ratio of sodium hydrosulfide to 1,3-propane sultone is optimized (typically 1:1 to 1:1.5).[1]- Monitor the reaction completion using appropriate analytical techniques (e.g., titration, HPLC).- Minimize the volume of solvent used for washing the final product. |
| MPS-T02 | Product purity is low (<95%), presence of yellow discoloration | - Formation of polysulfide impurities due to oxidation of sodium hydrosulfide.[1]- Residual starting materials or solvents. | - Use freshly prepared, high-purity sodium hydrosulfide generated in situ in an organic solvent to avoid oxidation.[1]- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.- Ensure efficient filtration and washing of the product to remove unreacted starting materials.- Consider recrystallization of the final product if impurities persist. |
| MPS-T03 | Poor solubility of the final product | - Incorrect product formation or presence of insoluble impurities. | - Verify the chemical structure of the product using analytical methods such as NMR or IR spectroscopy.- Analyze the product for insoluble impurities and adjust the purification process accordingly. |
| MPS-T04 | Difficulty in filtering the product | - Very fine particle size of the precipitated product. | - Optimize the cooling rate during product precipitation to encourage the formation of larger crystals.- Consider using a different filter medium or a centrifuge for product isolation. |
| MPS-T05 | Reaction temperature runaway during scale-up | - Exothermic nature of the reaction between sodium hydrosulfide and 1,3-propane sultone.- Inefficient heat removal in a larger reactor.[2] | - Implement a controlled, gradual addition of 1,3-propane sultone to the sodium hydrosulfide solution.[1]- Ensure the reactor is equipped with an efficient cooling system (e.g., cooling jacket, internal cooling coils).[2]- Monitor the internal reaction temperature closely and have a contingency plan for rapid cooling if necessary. |
| MPS-T06 | Inconsistent results between batches at a larger scale | - Poor mixing leading to localized "hot spots" and non-uniform reaction conditions.[3]- Inefficient introduction and dispersion of hydrogen sulfide gas during in situ generation. | - Select an appropriate agitator and agitation speed to ensure thorough mixing in the larger reactor.- For gas-liquid reactions, use a sparging system that provides good gas dispersion.- Perform mixing studies at a smaller scale to determine optimal agitation parameters before scaling up.[3] |
Frequently Asked Questions (FAQs)
Synthesis and Purity
-
Q1: What is the most critical factor for achieving high purity in this compound synthesis? A1: The purity of the sodium hydrosulfide reagent is paramount. Commercially available sodium hydrosulfide can be of poor quality and is prone to oxidation, leading to the formation of polysulfide impurities and reducing the final product's purity to 80-90%.[1] To achieve high purity (≥95%), it is highly recommended to generate high-purity sodium hydrosulfide in situ by reacting sodium methoxide with hydrogen sulfide in an organic solvent immediately before its use.[1]
-
Q2: What are the typical yields and purities that can be expected with the in situ generation method? A2: By employing the in situ generation of sodium hydrosulfide, yields of ≥90% and purities of ≥95% for this compound can be achieved.[1]
-
Q3: What are the main impurities found in the final product? A3: The primary impurities are often polysulfides, which arise from the oxidation of sodium hydrosulfide.[1] Residual starting materials and solvents can also be present. In some commercial grades, other sulfur-containing compounds and different cations may be present.
-
Q4: How can I monitor the progress of the reaction? A4: The consumption of the thiol group can be monitored by iodometric titration. High-performance liquid chromatography (HPLC) can also be used to track the disappearance of starting materials and the formation of the product.
Scale-Up Challenges
-
Q5: What are the primary challenges when scaling up the synthesis of this compound? A5: The main challenges include:
-
Heat Management: The reaction is exothermic, and inefficient heat removal in larger reactors can lead to temperature runaways and the formation of byproducts.[2]
-
Mixing: Achieving homogenous mixing in a larger volume is crucial to avoid localized high concentrations of reactants and "hot spots".[3]
-
Gas Handling: The safe handling and efficient dispersion of larger quantities of toxic hydrogen sulfide gas for the in situ generation of sodium hydrosulfide require specialized equipment and safety protocols.
-
Solid Handling: The filtration and drying of larger quantities of the final product can be challenging.
-
-
Q6: How can I safely handle hydrogen sulfide at a larger scale? A6: Hydrogen sulfide is a highly toxic and flammable gas. At a larger scale, it is essential to:
-
Work in a well-ventilated area with a dedicated H2S gas detection system and alarm.
-
Use a closed-system for gas delivery with appropriate scrubbers to neutralize any unreacted H2S.
-
Have emergency preparedness plans in place, including access to respiratory protective equipment (e.g., self-contained breathing apparatus).[4]
-
Ensure all equipment is properly grounded to prevent static discharge.
-
-
Q7: What are the safety considerations for handling 1,3-propane sultone? A7: 1,3-Propane sultone is a suspected carcinogen and is toxic.[5] It is crucial to:
Experimental Protocols
High-Purity Synthesis of Sodium this compound
This protocol is adapted from a patented method for producing high-purity MPS.[1]
Materials:
-
Sodium methoxide (30% solution in methanol)
-
Hydrogen sulfide (gas)
-
1,3-Propane sultone
-
Methanol (B129727) (or other suitable organic solvent like ethanol, ethers, or alkanes)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser.
-
Constant pressure dropping funnel.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Preparation of High-Purity Sodium Hydrosulfide:
-
In a 1000 mL flask equipped with a mechanical stirrer, thermometer, reflux condenser, and gas inlet, add 250 mL of methanol and 180 g of 30% sodium methoxide solution.
-
Cool the solution to between 15-35°C.
-
Slowly bubble 34 g of hydrogen sulfide gas through the solution while stirring. Maintain the temperature between 15-35°C.
-
After the addition of hydrogen sulfide is complete, continue to stir the mixture for 1-2 hours at this temperature to ensure the complete formation of sodium hydrosulfide.
-
-
Synthesis of Sodium this compound:
-
Cool the freshly prepared sodium hydrosulfide solution to 15-35°C.
-
Slowly add 125 g of 1,3-propane sultone to the solution using a dropping funnel over a period of time, ensuring the temperature remains between 15-35°C.
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature for 1 hour to drive the reaction to completion.
-
Cool the mixture, which will cause the sodium this compound to precipitate.
-
Filter the solid product and wash with a small amount of cold methanol.
-
-
Drying:
-
Dry the collected solid in a vacuum oven at a suitable temperature to obtain the final product. The expected yield is approximately 163 g (91.5%).
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Purity of Sodium Hydrosulfide | 99% | [1] |
| Final Product Purity (MPS) | ≥ 95% | [1] |
| Final Product Yield (MPS) | ≥ 90% | [1] |
| Molar Ratio (H₂S : Sodium Methoxide) | 1-1.5 : 1 | [1] |
| Molar Ratio (Sodium Hydrosulfide : 1,3-Propane Sultone) | 1 : 1-1.5 | [1] |
| Temperature for NaSH formation | 15-35 °C | [1] |
| Temperature for MPS formation | 15-35 °C (initial), then 50-60 °C | [1] |
Visualizations
Caption: Experimental workflow for the high-purity synthesis of this compound.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
- 1. CN101624361A - Synthetic method of high-purity 3-mercapto propyl-sulfonate - Google Patents [patents.google.com]
- 2. amarequip.com [amarequip.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Hydrogen Sulfide - Evaluating and Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. research.uga.edu [research.uga.edu]
removing impurities from commercial 3-Mercapto-1-propanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Mercapto-1-propanesulfonate (MPS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound (MPS)?
A1: Commercial MPS, which can have a purity of 90% or higher, often contains impurities stemming from its synthesis and storage.[1] The most prevalent impurity is the disulfide dimer, bis(3-sulfopropyl) disulfide (SPS), which forms through the oxidation of the thiol group in MPS.[2][3] Other potential impurities can include polysulfides, which may arise from the use of low-purity starting materials in the synthesis process.[4] The appearance of commercial MPS as a white to pale pink powder can also suggest the presence of minor colored impurities.
Q2: How can I assess the purity of my commercial MPS sample?
A2: The purity of your MPS sample can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8] HPLC can separate MPS from its impurities, allowing for their quantification.[5][9] NMR spectroscopy can provide detailed structural information about the compound and any impurities present.[7][8][10]
Q3: My experiment is sensitive to thiol oxidation. What precautions should I take when using MPS?
A3: Given that the primary impurity in MPS is its oxidation product (SPS), it is crucial to handle the compound in a manner that minimizes exposure to air and other oxidizing agents. When preparing solutions, it is advisable to use degassed solvents and to work under an inert atmosphere (e.g., nitrogen or argon). Storing the solid compound in a cool, dry place and tightly sealing the container after use can also help to slow the oxidation process. For highly sensitive applications, purification of the commercial MPS prior to use is recommended.
Troubleshooting Guides
Issue: Unexpected experimental results or poor reaction yield.
This issue may be caused by impurities in the commercial MPS, which can interfere with your reaction. The presence of the oxidized disulfide form (SPS) reduces the concentration of the active free thiol, potentially leading to incomplete reactions or the formation of side products.
Recommended Action: Purification of Commercial MPS by Recrystallization.
Recrystallization is an effective method for purifying solid compounds like MPS.[11][12] The principle is based on the differential solubility of the compound and its impurities in a given solvent system. A detailed protocol for the recrystallization of MPS is provided below.
Experimental Protocol: Recrystallization of Sodium this compound (MPS)
This protocol is designed to purify commercial MPS by removing common impurities, particularly the disulfide dimer (SPS).
Materials:
-
Commercial Sodium this compound (MPS)
-
Methanol (B129727) (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Heating plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula and weighing paper
-
Glass stirring rod
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the commercial MPS powder. For every 1 gram of MPS, add 5 mL of a 9:1 methanol:water solvent mixture.
-
Heating: Gently heat the mixture on a hot plate with constant stirring. Continue heating until all the MPS has dissolved, creating a clear solution. Do not boil the solution excessively.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of MPS will decrease, and pure crystals will begin to form. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Set up a vacuum filtration apparatus with a Buchner funnel and filter paper. Wet the filter paper with a small amount of the cold methanol/water solvent mixture.
-
Washing: Pour the cold crystal slurry into the Buchner funnel and apply vacuum. Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a short period. For complete drying, transfer the purified crystals to a watch glass or weighing dish and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation: Expected Purity Improvement
The following table provides representative data on the purity of MPS before and after recrystallization, as might be determined by HPLC analysis.
| Analyte | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| This compound (MPS) | 90.5 | 99.2 |
| bis(3-sulfopropyl) disulfide (SPS) | 8.2 | 0.6 |
| Other Impurities | 1.3 | 0.2 |
Visualizations
Experimental Workflow for MPS Purification
Caption: Workflow for the purification of commercial MPS by recrystallization.
Logical Relationship for Impurity Analysis
References
- 1. Sodium this compound technical grade, 90 17636-10-1 [sigmaaldrich.com]
- 2. Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and this compound on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101624361A - Synthetic method of high-purity 3-mercapto propyl-sulfonate - Google Patents [patents.google.com]
- 5. Separation of 1-Propanesulfonic acid, 3-mercapto- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. alpaipars.com [alpaipars.com]
- 9. Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques [ouci.dntb.gov.ua]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Mercapto-1-propanesulfonate (3-MPS) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving 3-Mercapto-1-propanesulfonate (3-MPS) and its salts.
Troubleshooting Guide
This guide addresses specific issues that may lead to unexpected color changes during your experiments.
Issue 1: Solution Turns Yellow or Brown Over Time
-
Possible Cause: Oxidation of the thiol group in 3-MPS. The thiol (-SH) group is susceptible to oxidation, especially when exposed to air (oxygen), light, or heat. This process leads to the formation of a disulfide (-S-S-) dimer, which can impart a yellow or brownish hue to the solution.[1][2]
-
Troubleshooting Steps:
-
Inert Atmosphere: Purge your reaction vessel and solvents with an inert gas like nitrogen or argon before adding 3-MPS. Maintain a positive pressure of the inert gas throughout the experiment to prevent oxygen ingress.
-
Degassed Solvents: Use freshly degassed or deoxygenated solvents. Solvents can be degassed by sparging with an inert gas, freeze-pump-thaw cycles, or boiling and cooling under an inert atmosphere.
-
Minimize Light Exposure: Protect the reaction from light by wrapping the reaction vessel in aluminum foil or using amber-colored glassware. Light can catalyze the oxidation process.[3]
-
Control Temperature: Avoid excessive heat, as it can accelerate the rate of oxidation. If heating is necessary, do so under an inert atmosphere.
-
Purity of 3-MPS: Use high-purity 3-MPS. Lower-grade materials may already contain oxidized species or impurities that catalyze oxidation.
-
Issue 2: A Blue, Green, Red, or Other Vibrant Color Appears
-
Possible Cause: Contamination with transition metal ions. The thiol group of 3-MPS has a high affinity for many metal ions and can form colored coordination complexes.[1][4] The color will depend on the specific metal ion and its oxidation state.
-
Troubleshooting Steps:
-
Check Glassware: Ensure all glassware is scrupulously clean. Traces of metal catalysts from previous reactions can leach into your current experiment. Consider acid-washing your glassware.
-
Analyze Starting Materials: If possible, analyze your starting materials (including solvents and other reagents) for trace metal content.
-
Use High-Purity Reagents: Utilize high-purity grades for all reagents to minimize the introduction of metal contaminants.
-
Chelating Agents: In non-sensitive applications, the addition of a strong chelating agent like EDTA could sequester trace metal ions, though this may interfere with your intended reaction.
-
Issue 3: Color Varies with pH Adjustments
-
Possible Cause: pH-dependent stability and side reactions. The stability of 3-MPS and the rate of its oxidation can be influenced by the pH of the solution.[5][6] Thiol-disulfide exchange is typically inhibited at low pH (below 8).[7] Furthermore, some impurities present in technical-grade 3-MPS might act as pH indicators, changing color with shifts in acidity or alkalinity.[8][9]
-
Troubleshooting Steps:
-
Buffer the Solution: If your experimental conditions allow, use a suitable buffer system to maintain a constant pH.
-
Monitor pH: Continuously monitor the pH of your reaction. Unexpected pH shifts could indicate side reactions.
-
Purify 3-MPS: If pH-dependent color changes persist and are problematic, consider purifying the 3-MPS reagent to remove indicator-like impurities.
-
Frequently Asked Questions (FAQs)
Q1: Why did my colorless 3-MPS solution turn pale yellow upon storage?
A1: The most common reason for a 3-MPS solution turning yellow is the oxidation of the thiol group to form a disulfide.[1] This is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. To prevent this, store 3-MPS solutions under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Q2: I observed a deep blue color after adding 3-MPS to my reaction mixture, which contains copper salts. Is this expected?
A2: Yes, this is likely expected. 3-MPS is known to interact with copper ions, and this interaction is utilized in applications like copper electroplating where it acts as a brightener.[10][11] The blue color is characteristic of the formation of a copper-thiolate complex.
Q3: Can impurities in technical-grade 3-MPS cause color changes?
A3: Yes. Technical-grade 3-MPS, which can have a purity of around 90%, may contain various impurities. While the specific impurities are often not characterized by the manufacturer, they can include residual reactants, byproducts, or metal contaminants that could be colored or react to form colored species.
Q4: How does pH affect the stability of 3-MPS regarding color changes?
A4: The pH of a solution can significantly impact the stability of 3-MPS.[6][12] In alkaline conditions, the thiolate anion (R-S⁻) is more prevalent, which is more susceptible to oxidation than the protonated thiol (R-SH).[7] Therefore, color changes due to oxidation may be more pronounced at higher pH values. Conversely, extremely acidic conditions might lead to other degradation pathways.[12]
Q5: My reaction is supposed to be colorless, but it has a faint pink tint. What could be the cause?
A5: Some suppliers describe solid 3-MPS as a "white to pale pink powder".[13][14] This initial color could be due to trace impurities from the manufacturing process. If the color is faint and does not interfere with your reaction or analysis, it may be acceptable. If the color is problematic, purification of the 3-MPS may be necessary.
Data Presentation
Table 1: Potential Causes of Unexpected Color Changes in 3-MPS Reactions
| Potential Cause | Common Observed Colors | Chemical Rationale |
| Oxidation | Colorless to Yellow/Brown | Formation of disulfide (RSSR) from the thiol (RSH) group, often initiated by air, light, or heat.[2] |
| Fe(III) Contamination | Red, Orange, or Brown | Formation of iron(III)-thiolate complexes.[15] |
| Cu(II) Contamination | Blue or Green | Formation of copper(II)-thiolate complexes.[15] 3-MPS is used in copper plating baths.[11] |
| Co(II) Contamination | Bright Blue | Formation of cobalt(II)-thiolate complexes.[4][15] |
| Ni(II) Contamination | Blue-Violet or Pink | Formation of nickel(II)-thiolate complexes.[15] |
| pH-Sensitive Impurities | Varies (e.g., Pink, Blue) | Trace impurities in technical-grade 3-MPS may act as pH indicators.[8] |
Experimental Protocols
Protocol 1: Procedure for Minimizing Oxidation of 3-MPS in Solution
Objective: To prepare a 3-MPS solution while minimizing its oxidation to the disulfide form.
Materials:
-
This compound (high purity)
-
Solvent (e.g., deionized water, buffer)
-
Schlenk flask or a three-neck round-bottom flask
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Magnetic stirrer and stir bar
Methodology:
-
Setup: Assemble the flask with a stir bar and septa on the inlets. Connect the flask to the inert gas line via a needle. Ensure the gas outlet leads to a bubbler.
-
Solvent Degassing: Add the required volume of solvent to the flask. Bubble the inert gas through the solvent for at least 30 minutes while stirring to remove dissolved oxygen.
-
Weighing 3-MPS: In a separate container, weigh the required amount of 3-MPS. Perform this step quickly to minimize air exposure.
-
Addition of 3-MPS: Briefly remove a septum and add the solid 3-MPS to the degassed solvent under a positive flow of inert gas. Reseal the flask immediately.
-
Dissolution: Allow the 3-MPS to dissolve completely with stirring.
-
Storage: Keep the solution under a positive pressure of inert gas and protect it from light. For long-term storage, seal the flask and store it at a low temperature (e.g., 0-8 °C).[16]
Protocol 2: Qualitative Test for Iron(III) Contamination
Objective: To quickly test a solution for the presence of ferric iron (Fe³⁺), a common contaminant that causes red/brown discoloration with thiols.
Materials:
-
Sample of the colored solution
-
Ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) solution (approx. 0.1 M in water)
-
Test tube or small beaker
Methodology:
-
Sample Preparation: Place 1-2 mL of the colored solution suspected of contamination into a clean test tube.
-
Reagent Addition: Add a few drops of the ammonium thiocyanate solution to the test tube.
-
Observation: Gently swirl the test tube and observe any color change.
-
Interpretation: The appearance of a "bloody red" color is a positive indication of the presence of Fe³⁺ ions.[15] If the solution was already red, a significant deepening of the color will occur.
Visualizations
Caption: Oxidation pathway of 3-MPS to its disulfide form.
References
- 1. 3-Mercapto-1-propanesulfonic acid | 49594-30-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indication of the color change on the oxidation properties of fragrant rapeseed oil during shelf storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the thermal stability of potent roasty odorants, 3-mercapto-3-methylbutyl esters, in coffee drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Disulfide - Wikipedia [en.wikipedia.org]
- 8. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Mercapto-1-propanesulfonic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dotbglobal.com [dotbglobal.com]
- 14. 3-MPSNa (3-Mercapto-1-propanesulfonic acid, sodium salt)-CAS No. 17636-10-1 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 15. Qualitative tests on 3d-metal ions (Cr, Mn, Fe, Co, Ni, Cu, Zn) and Al, Pb: [staff.buffalostate.edu]
- 16. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Analysis of 3-Mercapto-1-propanesulfonate (MPS) and Bis(3-sulfopropyl) disulfide (SPS) in Copper Electroplating
In the realm of copper electroplating, particularly for advanced applications such as damascene processes in microelectronics, the use of organic additives is crucial for achieving desired deposit characteristics. Among the most critical additives are accelerators, which promote rapid, bottom-up filling of high-aspect-ratio features. This guide provides a detailed comparison of two prominent sulfur-containing organic additives: 3-Mercapto-1-propanesulfonate (MPS) and its dimer, bis(3-sulfopropyl) disulfide (SPS). While chemically related, their roles and performance in copper plating baths exhibit nuances that are vital for researchers and professionals in the field to understand.
SPS is widely used as a brightening agent and accelerator in acid copper electroplating baths.[1][2] Its primary function is to produce bright, level, and ductile copper deposits.[2] The key to understanding the role of SPS lies in its electrochemical behavior. During the plating process, SPS undergoes reduction at the cathode to form its monomer, MPS.[1][3] It is, in fact, MPS that is considered the active accelerating species in the copper deposition mechanism.[4][5]
The acceleration mechanism involves the competitive adsorption of MPS onto the copper surface, where it displaces suppressor molecules like polyethylene (B3416737) glycol (PEG).[4][5] The thiol group of MPS strongly adsorbs to the copper surface, while the sulfonate group is believed to facilitate the reduction of copper ions.[6][7][8] This localized acceleration is fundamental to achieving the "superfilling" or "bottom-up" growth required to fill trenches and vias without voids.[1] In the presence of chloride ions, the accelerating effect of both MPS and SPS is significantly enhanced.[8][9]
While SPS is the additive often introduced into the plating bath, the active species is MPS. The stability of both compounds is a critical consideration in industrial applications. MPS can be oxidized back to SPS, and both can degrade into other by-products such as 1,3-propane disulfonic acid (PDS), which can negatively impact the plating performance.[10][11][12][13] The dynamic equilibrium between SPS and MPS, along with their degradation, necessitates careful monitoring and control of the plating bath chemistry.
Performance Characteristics
| Feature | This compound (MPS) | bis(3-sulfopropyl) disulfide (SPS) |
| Primary Role | Direct Accelerator, Brightener[2][14] | Pro-accelerator, Brightener, Leveling Agent[1][2] |
| Mechanism | Active species; directly adsorbs and accelerates Cu deposition.[4][6] | Dimer that is electrochemically reduced to MPS at the cathode.[1][3] |
| Performance | Leads to very bright, flat, and extensible copper layers.[2] Can significantly increase metallization density.[2] | Produces very bright, leveled, and ductile copper deposits.[2] |
| Application | Acid copper plating, precious metals plating, dispersion of nano metal powders.[2] | Acid copper baths for industries like automotive and semiconductors.[2] |
| Stability | Can be oxidized to SPS.[3][10] Stability is a concern in aged plating baths. | Can be reduced to MPS and can also degrade into by-products like PDS.[11][12][13] |
| Synergy | Works in conjunction with suppressors (e.g., PEG) and chloride ions to achieve superfilling.[9] | Essential component, along with PEG and chloride ions, for damascene plating.[1] |
Experimental Protocols
Cyclic Voltammetry (CV) for Additive Efficacy
This protocol provides a general method for evaluating the electrochemical behavior of MPS and SPS in a copper plating bath.
-
Electrolyte Preparation: Prepare a base electrolyte solution consisting of, for example, 40 g/L copper sulfate (B86663) (CuSO₄·5H₂O), 10 g/L sulfuric acid (H₂SO₄), and 50 ppm chloride ions (from HCl).
-
Suppressor Addition: Add a suppressor, such as 2 g/L of 5000 molecular weight polyethylene glycol (PEG), to the base electrolyte.
-
Working Electrode: Use a rotating disk electrode (RDE) with a platinum or copper working electrode. A typical rotation speed is 2500 rpm.
-
Reference and Counter Electrodes: Employ a silver/silver chloride (Ag/AgCl) or a sulfate-based reference electrode and a platinum or copper counter electrode.
-
Baseline Measurement: Record a cyclic voltammogram in the electrolyte containing only the base components and the suppressor to establish a baseline of suppressed copper deposition.
-
Additive Introduction: Introduce a known concentration of either MPS or SPS (e.g., 1-10 ppm) into the electrolyte.
-
Data Acquisition: Perform cyclic voltammetry, sweeping the potential from a non-depositing potential (e.g., +1.2 V vs. Ag/AgCl) to a potential where copper deposition occurs (e.g., -0.3 V vs. Ag/AgCl) and back.
-
Analysis: Compare the voltammograms before and after the addition of the accelerator. An increase in the cathodic current density at a given potential indicates an accelerating effect on copper deposition. The magnitude of this increase provides a measure of the additive's effectiveness.
Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) for Surface Adsorption
This protocol outlines a general procedure for studying the surface adsorption of MPS and SPS on a copper surface.
-
Sample Preparation: Electrodeposit a thin layer of copper onto a suitable substrate (e.g., silicon wafer with a copper seed layer) from a plating bath containing the additives of interest (MPS or SPS, along with suppressor and chloride). The deposition can be carried out potentiostatically or galvanostatically.
-
Rinsing and Drying: After deposition, carefully rinse the sample with deionized water to remove residual electrolyte and gently dry it with nitrogen gas.
-
TOF-SIMS Analysis: Introduce the sample into the ultra-high vacuum chamber of the TOF-SIMS instrument.
-
Primary Ion Bombardment: A primary ion beam (e.g., Bi₃⁺) is rastered over the sample surface, causing the emission of secondary ions.
-
Mass Analysis: The ejected secondary ions are accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio.
-
Data Interpretation: Analyze the mass spectra to identify molecular fragments and complexes related to MPS, SPS, and their interaction with copper (e.g., Cu-thiolate complexes).[9] This provides direct evidence of the adsorption and chemical state of the additives on the copper surface. By analyzing different samples prepared under varying conditions (e.g., different additive concentrations, applied potentials), the competitive adsorption and surface coverage can be investigated.[9]
Visualizations
Caption: Relationship and catalytic cycle of SPS and MPS in copper electroplating.
Caption: Experimental workflow for comparing MPS and SPS performance.
References
- 1. electrochem.org [electrochem.org]
- 2. Categories of electroplating additives and their applications. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. imapsource.org [imapsource.org]
- 4. "Mechanism of SPS acceleration in a PEG containing copper plating bath" by Ashleigh Kreider [scholars.unh.edu]
- 5. Mechanism of SPS acceleration in a PEG containing copper plating bath | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and this compound on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.skku.edu [pure.skku.edu]
- 14. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]
A Comparative Guide to Thiol Stabilizers for Nanoparticle Synthesis: 3-Mercapto-1-propanesulfonate vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate stabilizing agent is a critical step in the synthesis of nanoparticles, directly influencing their stability, functionality, and biocompatibility. Among the various classes of stabilizers, thiol-containing molecules are widely employed due to their strong affinity for the surface of noble metal and semiconductor nanocrystals. This guide provides an objective comparison of 3-Mercapto-1-propanesulfonate (3-MPS) with other common thiol stabilizers, supported by experimental data to inform the selection process for specific research applications.
Performance Comparison of Thiol Stabilizers
The efficacy of a thiol stabilizer is determined by its ability to control nanoparticle growth, prevent aggregation, and impart desired surface properties. Key performance indicators include the resulting nanoparticle size and monodispersity, colloidal stability under various conditions (pH, ionic strength), and surface charge. For fluorescent nanoparticles such as quantum dots, the effect of the stabilizer on the quantum yield is also a crucial parameter.
Gold Nanoparticles (AuNPs)
The following table summarizes the performance of 3-MPS in comparison to other frequently used thiol stabilizers for gold nanoparticles. The data indicates that 3-MPS is a highly effective stabilizer, producing small, monodisperse nanoparticles with excellent colloidal stability, attributable to the electrostatic repulsion conferred by the sulfonate group.
| Stabilizer | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Colloidal Stability | Reference |
| This compound (3-MPS) | ~7-15 | Low (not specified) | -33 to -43.2 | High stability in aqueous media.[1][2] | [1][2] |
| Mercaptopropionic acid (MPA) | ~17 | Moderate | Not specified | Stable, but can be less stable than PEG-SH at high salt concentrations.[3] | [3] |
| Glutathione (B108866) (GSH) | ~17 | Moderate | -23.8 | Good stability, but can show some aggregation at high salt concentrations.[3][4] | [3][4] |
| Cysteine | ~17 | Moderate | Not specified | Moderate stability.[3] | [3] |
| Thiol-terminated Polyethylene Glycol (PEG-SH) | Not specified | Not specified | Not specified | The most stable in aqueous solution, especially at high salt concentrations.[3] | [3] |
Quantum Dots (CdSe/ZnS)
| Stabilizer | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Quantum Yield (%) | Reference |
| Glutathione (GSH) | 20.94 ± 1.51 | -23.8 ± 0.71 | 40.7 | [4] |
| N-acetylcysteine (NAC) | 16.27 ± 1.03 | -35.3 ± 0.93 | 31.9 | [4] |
| Mercaptopropionic acid (MPA) | 14.51 ± 0.88 | -41.5 ± 1.15 | 25.4 | [4] |
| Cysteamine (CYS) | 13.92 ± 0.67 | +25.1 ± 0.81 | 21.3 | [4] |
| Dithiothreitol (DTT) | 18.63 ± 1.24 | -3.8 ± 0.23 | 35.2 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and stabilization of nanoparticles.
Synthesis of 3-MPS Stabilized Gold Nanoparticles
This protocol describes a typical synthesis of gold nanoparticles using this compound as a stabilizing agent.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Sodium this compound (3-MPS)
-
Sodium borohydride (B1222165) (NaBH₄) solution (freshly prepared, ice-cold)
-
Deionized water
-
Glassware cleaned with aqua regia and thoroughly rinsed with deionized water
Procedure:
-
In a clean round-bottom flask, add 8.0 mL of 1 mM HAuCl₄ solution.
-
Add a magnetic stir bar and set up a reflux system.
-
Heat the solution to boiling while stirring.
-
While the gold solution is heating, separately prepare a solution of 3-MPS in deionized water. The molar ratio of 3-MPS to gold can be varied to control nanoparticle size and stability.
-
Once the HAuCl₄ solution is boiling, inject the 3-MPS solution.
-
Continue heating and stirring for 10-15 minutes. The color of the solution will change from yellow to deep red, indicating the formation of gold nanoparticles.
-
Remove the heat source and allow the solution to cool to room temperature while stirring.
-
For purification, the nanoparticle solution can be centrifuged and redispersed in deionized water to remove excess reactants.
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of gold nanoparticles by observing the surface plasmon resonance peak, typically around 520 nm for spherical nanoparticles.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index of the nanoparticles.
-
Zeta Potential Measurement: Measure the surface charge of the nanoparticles to assess their colloidal stability.
-
Transmission Electron Microscopy (TEM): Visualize the size, shape, and monodispersity of the synthesized nanoparticles.
Visualization of Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of thiol-stabilized nanoparticles.
Caption: Mechanism of nanoparticle stabilization by this compound (3-MPS).
References
- 1. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Brighteners for 3-Mercapto-1-propanesulfonate in Electrochemistry
For researchers, scientists, and professionals in drug development utilizing electrochemical techniques, the selection of appropriate additives is paramount to achieving desired deposit characteristics. 3-Mercapto-1-propanesulfonate (MPS) is a widely used brightener, particularly in copper electroplating, valued for its ability to promote a bright and level finish. However, a range of alternative brighteners and leveling agents are available, each offering distinct advantages depending on the specific application and desired outcome. This guide provides an objective comparison of MPS and its alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Brighteners
The selection of a brightener is critical in controlling the morphology, mechanical properties, and appearance of an electrodeposited layer. The following tables summarize the performance of several alternatives to MPS.
Quantitative Performance Data for Saccharin (B28170) in Nickel Electroplating
Saccharin is a primary brightener in nickel electroplating, known for its ability to refine grain structure and reduce internal stress.[1] The data below illustrates the effect of saccharin concentration on key deposit properties.
| Saccharin Concentration (g/L) | Microhardness (HV) | Internal Stress | Current Efficiency (%) | Throwing Power (%) |
| 0.0 | 207 | Tensile | 98.00 | 67 |
| 0.1 | 400 | Tensile (reduced) | 99.23 | - |
| 0.3 | ~350 | Compressive | ~97.9 | 51 |
| 0.8 | ~350 | Compressive | ~97.9 | - |
| 1.2 | 322 | Compressive | ~97.9 | ~51 |
Data sourced from a study on nickel electrodeposition from a sulfate (B86663) electrolyte.[2]
Comparative Throwing Power in Copper Plating for Plated Through Holes (PTH)
In the fabrication of printed circuit boards (PCBs), achieving uniform copper thickness within through-holes is critical. The throwing power of the plating bath, influenced by the brightener, is a key metric.
| Brightener | Concentration for Good Thermal Reliability | Throwing Power Performance |
| This compound (MPS) | 1 ppm | Baseline |
| 3-S-thiuronium propanesulfonate (UPS) | 10 ppm | Good |
| 3-(benzothiazolyl-2-mercapto)-propyl-sulfonate (ZPS) | 20 ppm | Good |
Results indicate that UPS and ZPS exhibit good throwing power for PTH applications, acting as effective alternatives to MPS.[3]
Overview of Alternative Brighteners and their Mechanisms
Beyond the quantitative data, a qualitative understanding of the mechanisms of these alternatives is crucial for informed selection.
-
Bis-(sodium sulfopropyl)-disulfide (SPS): A widely used brightener in copper electroplating, often in conjunction with other additives.[4] It is believed that during electrodeposition, SPS is reduced at the cathode to form MPS, which is the active accelerating species.[5] This in-situ generation of MPS can influence the deposition kinetics and deposit properties.[5]
-
Thiourea: Utilized as a brightener and grain refiner in copper electrodeposition.[6] Its mechanism involves adsorption onto the copper surface, influencing the nucleation and growth of copper crystals.[7] At optimal concentrations, it can lead to smooth and bright deposits; however, excessive concentrations can be detrimental to the deposit quality and decrease current efficiency.[6][7]
-
Janus Green B (JGB): Primarily classified as a leveling agent, JGB plays a significant role in achieving a bright and uniform surface finish in copper plating.[8] Its mechanism is attributed to its adsorption on the cathode surface, particularly at sites of high current density, thereby inhibiting localized rapid deposition and promoting a level deposit.[8] The JGB molecule may undergo reduction or cleavage of its azo group during this process.[9]
Experimental Protocols
To aid in the evaluation and comparison of these brighteners in a laboratory setting, the following are detailed methodologies for key experiments.
Hull Cell Test
The Hull Cell test is a qualitative method to assess the performance of a plating bath over a wide range of current densities on a single test panel.[6]
Apparatus:
-
Hull Cell (typically 267 mL capacity) with an angled cathode panel.[6]
-
DC power supply (rectifier).
-
Anode (appropriate for the plating bath, e.g., copper for copper plating).
-
Cathode test panels.
-
Agitation source (e.g., air pump), if required.
-
Heater and temperature controller.
Procedure:
-
Prepare the plating solution to be tested, ensuring it is at the desired operating temperature and pH.[6]
-
Place the appropriate anode in the Hull Cell.
-
Fill the Hull Cell with the plating solution to the 267 mL mark.
-
Pre-treat the cathode panel (e.g., cleaning and activation).
-
Place the clean cathode panel in the angled slot of the Hull Cell.
-
Connect the electrodes to the rectifier, ensuring correct polarity (anode to positive, cathode to negative).
-
Apply a specific current (e.g., 2 amps) for a set duration (e.g., 5 minutes).[10]
-
After plating, remove the cathode panel, rinse, and dry it.
-
Visually inspect the panel to evaluate the deposit appearance across the current density range, noting areas of brightness, burning, dullness, and pitting.[6]
Cyclic Voltammetry Stripping (CVS)
CVS is a powerful electrochemical technique for the quantitative analysis of organic additives in plating baths. It measures the influence of additives on the metal deposition and stripping process.[5]
Apparatus:
-
Potentiostat with CVS software.
-
Three-electrode cell:
-
Working Electrode: Rotating platinum disk electrode.
-
Reference Electrode: e.g., Ag/AgCl.
-
Counter Electrode: e.g., Platinum wire.
-
-
Electrochemical cell.
Procedure:
-
The analysis is performed in an electrochemical cell containing the plating bath sample.
-
The potential of the rotating platinum disk electrode is scanned between negative and positive limits.
-
During the negative scan, a small amount of metal from the bath is plated onto the electrode.
-
During the positive scan, the deposited metal is stripped off the electrode.
-
The current is measured as a function of the applied potential, generating a voltammogram.
-
The area under the stripping peak is proportional to the plating rate.
-
By comparing the stripping peak area in the presence and absence of known concentrations of the brightener, the concentration of the brightener in the sample can be quantified.[5]
Internal Stress Measurement (Bent Strip Method)
Internal stress in electrodeposits can significantly impact their mechanical properties and adhesion. The bent strip method is a common technique for its measurement.
Apparatus:
-
Thin, flexible metal strips (e.g., mild steel).
-
Plating setup.
-
A device to measure the curvature of the strip (e.g., a micrometer-based instrument).[11]
Procedure:
-
Coat one side of the metal strip with a stop-off lacquer to prevent deposition.
-
Measure the initial straightness of the strip.
-
Plate a layer of the desired metal onto the uncoated side of the strip under controlled conditions.
-
The internal stress in the deposit will cause the strip to bend. Tensile stress causes it to bend towards the plated side, while compressive stress causes it to bend away.[11]
-
After plating, rinse and dry the strip.
-
Measure the curvature (deflection) of the bent strip.
-
The internal stress can be calculated from the degree of bending, the thickness of the strip and the deposit, and the elastic properties of the strip material.[2]
Visualizing Brightener Selection Logic
The choice of an alternative brightener depends on the specific requirements of the electrochemical process. The following diagram illustrates a logical workflow for selecting a suitable brightener.
References
- 1. electrochem.org [electrochem.org]
- 2. graphyonline.com [graphyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electrochem.org [electrochem.org]
- 6. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Experimental Results: A Comparative Guide to 3-Mercapto-1-propanesulfonate
For researchers, scientists, and drug development professionals, the choice of reagents is critical for obtaining reliable and reproducible experimental results. 3-Mercapto-1-propanesulfonate (3-MPS) is a versatile thiol-containing compound utilized in a range of applications, from nanoparticle stabilization to its role as a reducing agent in biochemical assays. This guide provides an objective comparison of 3-MPS performance against common alternatives, supported by experimental data and detailed protocols to aid in the validation of your experimental results.
Nanoparticle Stabilization: 3-MPS as a Capping Agent
The stability of nanoparticles in biological media is paramount for their application in drug delivery and diagnostics. The surface capping agent plays a crucial role in preventing aggregation and non-specific interactions. Here, we compare the performance of 3-MPS with other commonly used capping agents for gold (AuNPs) and silver (AgNPs) nanoparticles.
Comparative Stability of Gold Nanoparticles
Thiol-based capping agents, like 3-MPS and mercaptoacetic acid (MAA), are known to form strong, covalent bonds with the gold surface, offering superior stability compared to electrostatically adsorbed agents like citrate (B86180).[1] While citrate-capped AuNPs are prone to irreversible aggregation upon freeze-thaw cycles and lyophilization, thiol-capped nanoparticles exhibit remarkable stability under the same conditions.[1]
| Capping Agent | Nanoparticle Type | Stability Metric | Result | Reference |
| This compound (3-MPS) | AuNPs | Zeta Potential | -30.7 ± 2.0 mV (indicates high stability) | [2] |
| Mercaptoacetic Acid (MAA) | AuNPs | Freeze-Thaw Stability | Stable | [1] |
| Trisodium Citrate | AuNPs | Freeze-Thaw Stability | Irreversible Aggregation | [1] |
| Bovine Serum Albumin (BSA) | AuNPs | Stability in Biological Media | Extremely Stable | [3] |
| Aspartic Acid | AuNPs | Stability in Biological Media | Susceptible to Altered Conditions | [3] |
Performance of 3-MPS in Mixed Monolayers for Silver Nanoparticles
In some applications, a combination of capping agents is used to impart specific functionalities. A study on silver nanoparticles (AgNPs) utilized a mixed monolayer of 3-MPS and 1-β-thio-D-glucose (TG). The inclusion of 3-MPS was crucial for the stability and hydrophilic character of the nanoparticles.[4] The antibacterial efficacy of these mixed-ligand AgNPs was evaluated, showing that the ratio of 3-MPS to TG influences their biological activity.
| Nanoparticle Formulation | Target Bacteria | IC90 (µg/mL) | Reference |
| AgNPs-3MPS | E. coli ATCC47076 | >122 | [4] |
| AgNPs-3MPS-TG1 | E. coli ATCC47076 | 31 | [4] |
| AgNPs-3MPS-TG2 | E. coli ATCC47076 | 122 | [4] |
| AgNPs-3MPS | P. aeruginosa ATCC15692 | >122 | [4] |
| AgNPs-3MPS-TG1 | P. aeruginosa ATCC15692 | 61 | [4] |
Experimental Protocol: Comparative Stability of Nanoparticles
This protocol outlines a method to compare the stability of nanoparticles functionalized with 3-MPS against other capping agents.
1. Nanoparticle Synthesis and Functionalization:
-
Synthesize nanoparticles (e.g., AuNPs) using a standard method such as the Turkevich method for citrate-capped nanoparticles.[5]
-
For functionalization with 3-MPS or other thiol-containing ligands, introduce the capping agent to the nanoparticle suspension and allow for ligand exchange to occur, typically overnight with gentle stirring.[2]
2. Stability Assessment in High Ionic Strength Solution:
-
Prepare solutions of the functionalized nanoparticles in buffers with varying salt concentrations (e.g., 0.1 M to 1 M NaCl).
-
Monitor the aggregation of nanoparticles over time by measuring the change in the UV-Vis absorbance spectrum. A redshift and broadening of the surface plasmon resonance peak indicate aggregation.[3][5]
-
Quantify the extent of aggregation by calculating the ratio of absorbance at a longer wavelength (e.g., 650 nm) to the peak absorbance (e.g., 520 nm for AuNPs).
3. Freeze-Thaw Stability Assay:
-
Subject aliquots of the functionalized nanoparticle solutions to multiple freeze-thaw cycles (e.g., freezing at -20°C and thawing at room temperature).
-
After each cycle, visually inspect for precipitation and measure the UV-Vis spectrum to assess aggregation.[1]
Reducing Agent Performance in Biochemical Assays
In protein chemistry and other biochemical assays, reducing agents are essential for maintaining the reduced state of cysteine residues, preventing disulfide bond formation, and preserving protein function. 3-MPS, with its thiol group, can act as a reducing agent. Its performance can be compared to other commonly used reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Comparative Performance of Common Reducing Agents
The choice of reducing agent can significantly impact experimental outcomes, including enzyme kinetics and inhibitor potency.[6] Strong reducing agents like DTT and TCEP can sometimes generate reactive oxygen species, leading to artifacts.[7]
| Reducing Agent | Key Characteristics | Advantages | Disadvantages |
| This compound (3-MPS) | Thiol-based, water-soluble | Good water solubility due to sulfonate group. | Less common as a reducing agent in literature, requiring more validation. |
| Dithiothreitol (DTT) | Thiol-based, strong reducing agent | Effective at reducing disulfide bonds.[8] | Can interfere with some assays, less stable at neutral pH.[9][10] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Phosphine-based, strong reducing agent | Odorless, more stable over a wider pH range than DTT, does not interfere with maleimide (B117702) labeling to the same extent as DTT.[9][10] | Can be less effective than DTT for reducing some sterically hindered disulfides, can interfere with some fluorescence-based assays.[7] |
| β-Mercaptoethanol (β-ME) | Thiol-based, weaker reducing agent | Inexpensive. | Pungent odor, volatile, less potent than DTT and TCEP.[7] |
| Reduced Glutathione (GSH) | Thiol-based, physiological reducing agent | Biologically relevant. | Weaker reducing agent than DTT and TCEP.[7] |
Experimental Protocol: Evaluating Reducing Agent Efficacy
This protocol provides a framework for comparing the efficacy of 3-MPS with other reducing agents in preventing protein aggregation, a common consequence of disulfide bond formation.
1. Preparation of Reagents:
-
Prepare stock solutions of the protein of interest (e.g., one prone to aggregation like lysozyme) in a suitable buffer.
-
Prepare stock solutions of the reducing agents to be tested (e.g., 3-MPS, DTT, TCEP) at the desired concentrations (e.g., 1 mM).
2. Protein Aggregation Assay:
-
In a multi-well plate, mix the protein solution with each of the reducing agents. Include a control with no reducing agent.
-
Induce protein aggregation by adding a denaturant (e.g., guanidine (B92328) hydrochloride) or by increasing the temperature.[11]
-
Monitor protein aggregation over time by measuring the increase in light scattering at 90 degrees using a fluorometer or by measuring the absorbance at a suitable wavelength (e.g., 340 nm) with a plate reader.[11]
-
Alternatively, use a fluorescent dye like Thioflavin T, which binds to amyloid-like aggregates and exhibits enhanced fluorescence upon binding.
3. Data Analysis:
-
Plot the light scattering or absorbance as a function of time for each reducing agent.
-
Compare the lag time before aggregation begins and the rate of aggregation. A longer lag time and a slower rate of aggregation indicate a more effective reducing agent.[11]
References
- 1. Colloidal stability of citrate and mercaptoacetic acid capped gold nanoparticles upon lyophilization: effect of capping ligand attachment and type of cryoprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of stability and toxicity profile of three differently capped gold nanoparticles for biomedical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. mstechno.co.jp [mstechno.co.jp]
- 10. agscientific.com [agscientific.com]
- 11. benchchem.com [benchchem.com]
A Comparative Performance Analysis: 3-Mercapto-1-propanesulfonate vs. Mercaptoethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of 3-Mercapto-1-propanesulfonate (3-MPS) and Mercaptoethanesulfonate (MESNA). While both are organosulfur compounds containing a thiol group and a sulfonate group, their applications and performance attributes differ significantly. This document outlines their known properties, provides detailed experimental protocols for their direct comparison, and visualizes relevant biological pathways and experimental workflows.
Overview of Compounds
This compound (3-MPS) , also known as sodium this compound, is a versatile chemical compound widely utilized in biochemical research and various industrial applications. Its bifunctional nature, with a reactive thiol group and a hydrophilic sulfonate group, makes it a powerful reducing agent and antioxidant.[1] It is often used to stabilize proteins and enzymes, in drug formulations to enhance stability and solubility, and as a surface modifying agent for nanoparticles.[1]
Mercaptoethanesulfonate (MESNA) , commercially available as its sodium salt, is primarily known for its clinical use as a cytoprotective agent. It is administered to patients undergoing chemotherapy with agents like cyclophosphamide (B585) and ifosfamide (B1674421) to prevent hemorrhagic cystitis, a condition of bladder bleeding.[2] MESNA's protective effect is attributed to its thiol group, which detoxifies the urotoxic metabolite acrolein in the urinary tract.[2] Its antioxidant properties also contribute to its protective effects against oxidative stress.[3]
Performance Comparison: Antioxidant Capacity and Cytotoxicity
| Performance Metric | This compound (3-MPS) | Mercaptoethanesulfonate (MESNA) | Unit |
| Antioxidant Capacity | |||
| Oxygen Radical Absorbance Capacity (ORAC) | Data to be generated | Data to be generated | µmol Trolox Equivalents (TE)/µmol |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Data to be generated | Data to be generated | µmol Trolox Equivalents (TE)/µmol |
| In Vitro Cytotoxicity | |||
| IC50 (Human Epithelial Cells - e.g., HaCaT) | Data to be generated | Data to be generated | µM |
| IC50 (Human Hepatocellular Carcinoma - e.g., HepG2) | Data to be generated | Data to be generated | µM |
Experimental Protocols
Protocol for Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is adapted from standard ORAC assay procedures and is suitable for comparing the antioxidant capacity of 3-MPS and MESNA.[4][5][6]
Materials:
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 528 nm
-
This compound (3-MPS)
-
Mercaptoethanesulfonate (MESNA)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
75 mM Phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Trolox in 75 mM phosphate buffer. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µM) for the standard curve.
-
Prepare 1 mM stock solutions of 3-MPS and MESNA in 75 mM phosphate buffer. Create a series of dilutions to be tested.
-
Prepare a fluorescein working solution by diluting a stock solution in 75 mM phosphate buffer.
-
Prepare a fresh AAPH solution (free radical initiator) in 75 mM phosphate buffer.
-
-
Assay:
-
To each well of the 96-well plate, add 25 µL of either the Trolox standard, the test compound (3-MPS or MESNA), or phosphate buffer (as a blank).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin reading the fluorescence every 1-2 minutes for at least 60 minutes, with the plate maintained at 37°C.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the Trolox Equivalents (TE) for 3-MPS and MESNA from the standard curve. Express the results as µmol TE per µmol of the test compound.
-
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxicity of 3-MPS and MESNA on various cell lines.[7][8]
Materials:
-
Human cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
-
96-well clear cell culture plates
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations for 3-MPS and MESNA in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Signaling Pathway: NF-κB Activation by Oxidative Stress
Oxidative stress is a key activator of the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival. Both 3-MPS and MESNA, as antioxidants, have the potential to modulate this pathway.
Caption: NF-κB signaling pathway activated by oxidative stress.
Experimental Workflow: Antioxidant Capacity Assay (ORAC)
The following diagram illustrates the key steps in the ORAC assay for comparing the antioxidant capacity of 3-MPS and MESNA.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)
This diagram outlines the process for determining the in vitro cytotoxicity of 3-MPS and MESNA using the MTT assay.
Caption: Workflow for the MTT in vitro cytotoxicity assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mesna - Wikipedia [en.wikipedia.org]
- 3. Mesna: a novel renoprotective antioxidant in ischaemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. agilent.com [agilent.com]
- 6. scribd.com [scribd.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
A Comparative Analysis of Short-Chain vs. Long-Chain Thiol Ligands in Scientific Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the differential performance of short-chain and long-chain thiol ligands, supported by experimental data.
The selection of thiol ligands, specifically the length of their alkyl chains, is a critical determinant in the functional outcome of various applications, ranging from the stability of self-assembled monolayers (SAMs) to the efficacy of drug delivery systems. This guide provides a comparative study of short-chain and long-chain thiol ligands, summarizing key performance indicators and offering detailed experimental protocols to assist researchers in making informed decisions for their specific needs.
I. Impact on Stability and Surface Organization of Self-Assembled Monolayers (SAMs)
The chain length of alkanethiols directly influences the stability and structural order of SAMs on noble metal surfaces, most notably gold. Longer alkyl chains promote stronger van der Waals interactions between adjacent molecules, leading to the formation of more densely packed, crystalline-like, and stable monolayers.[1] This increased stability has been observed in both thermal and electrochemical assessments.[1]
Conversely, short-chain thiols tend to form more disordered monolayers with a lower degree of surface coverage.[2] This can be attributed to weaker intermolecular forces, making them more susceptible to desorption and displacement.
| Property | Short-Chain Thiols (e.g., C3-C6) | Long-Chain Thiols (e.g., C10-C18) | Reference |
| Monolayer Stability | Lower; prone to disorder and desorption | Higher; forms well-ordered and robust monolayers | [1] |
| Packing Density | Lower | Higher | [3] |
| van der Waals Interactions | Weaker | Stronger | [1] |
| Electron Transfer | Generally more efficient due to shorter tunneling distance | Less efficient due to longer tunneling distance | [4] |
II. Role in Nanoparticle Functionalization and Performance
Thiol ligands are instrumental in the synthesis and stabilization of nanoparticles, particularly gold nanoparticles (AuNPs). The choice between short and long-chain thiols significantly affects the physicochemical properties and, consequently, the performance of these nanomaterials in various applications.
Longer-chain thiols generally provide greater colloidal stability to nanoparticles, preventing aggregation due to steric hindrance. However, short-chain thiols can be advantageous in applications where rapid ligand exchange is desired or when minimizing the insulating organic layer is crucial for electronic or catalytic activity.
| Feature | Short-Chain Thiol Ligands | Long-Chain Thiol Ligands | Reference |
| Nanoparticle Stability | Less stable, may require additional stabilization | More stable due to steric hindrance | [5] |
| Dispersibility in Solvents | Dependent on terminal functional group | Generally good in nonpolar solvents | [6] |
| Ligand Exchange Rate | Often faster | Generally slower | [7] |
| Inter-particle Resistance | Lower | Higher | [8] |
III. Application in Drug Delivery Systems
In the realm of drug delivery, the chain length of thiol-containing polymers plays a pivotal role in the design of redox-responsive nanocarriers. The hydrophobicity imparted by the alkyl chain influences drug loading capacity and the release kinetics of therapeutic agents.
Studies have shown that micelles formed from conjugates with longer hydrophobic chains exhibit superior drug loading capacity and enhanced redox sensitivity.[9] This is attributed to the larger hydrophobic core available for drug encapsulation and the more pronounced change in hydrophilicity upon cleavage of disulfide bonds in a reducing environment, such as that found inside cancer cells.
| Parameter | Short-Chain Thiol Conjugates | Long-Chain Thiol Conjugates | Reference |
| Drug Loading Capacity | Lower | Higher | [9] |
| Redox-Sensitivity | Moderate | Enhanced | [9] |
| Cellular Uptake | Generally lower | Generally higher | [9] |
Experimental Protocols
Synthesis of Thiol-Capped Gold Nanoparticles
This protocol describes a common method for synthesizing gold nanoparticles and functionalizing them with thiol ligands of varying chain lengths.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Short-chain thiol (e.g., 1-Hexanethiol)
-
Long-chain thiol (e.g., 1-Dodecanethiol)
-
Deionized water
Procedure:
-
Gold Nanoparticle Synthesis (Turkevich Method):
-
Dissolve 40 mg of gold(III) chloride trihydrate in 100 mL of deionized water and bring to a boil under reflux.
-
Rapidly add 10 mL of a solution containing 112 mg of trisodium citrate dihydrate to the boiling gold solution.
-
Continue heating for 15 minutes until the solution color changes to a deep red.
-
Allow the solution to cool to room temperature.[10]
-
-
Surface Functionalization with Thiol Ligands:
-
To separate aliquots of the gold nanoparticle solution, add a 1 mM ethanolic solution of the desired thiol (short-chain or long-chain) in a 1:10 volume ratio (thiol solution:nanoparticle solution).
-
Stir the mixture overnight to allow for ligand exchange.
-
Purify the functionalized nanoparticles by centrifugation and resuspension in a fresh solvent to remove excess unbound thiols.[10]
-
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM)
-
Hydrodynamic Diameter and Zeta Potential: Dynamic Light Scattering (DLS)
-
Optical Properties: UV-Vis Spectroscopy
Formation and Characterization of Self-Assembled Monolayers (SAMs)
This protocol outlines the formation of SAMs on a gold substrate and methods for their characterization.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a gold film)
-
Short-chain alkanethiol (e.g., 1-Propanethiol)
-
Long-chain alkanethiol (e.g., 1-Dodecanethiol)
-
Ethanol (absolute)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen.
-
-
SAM Formation:
-
Immediately immerse the clean, dry gold substrate into a 1 mM solution of the desired alkanethiol in ethanol.
-
Allow the self-assembly process to proceed for 24 hours to ensure the formation of a well-ordered monolayer.[1]
-
Remove the substrate from the thiol solution, rinse with copious amounts of ethanol to remove non-chemisorbed molecules, and dry with nitrogen.
-
Characterization:
-
Surface Composition and Cleanliness: X-ray Photoelectron Spectroscopy (XPS)
-
Electrochemical Barrier Properties: Cyclic Voltammetry (CV) using a redox probe like [Fe(CN)₆]³⁻/⁴⁻.
-
Wettability: Contact Angle Goniometry
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical flow of how thiol chain length influences SAM properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving the stability and sensing of electrochemical biosensors by employing trithiol-anchoring groups in a six-carbon self-assembled monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Hydrophobic Chain Length in Amphiphilic Chitosan Conjugates on Intracellular Drug Delivery and Smart Drug Release of Redox-Responsive Micelle [mdpi.com]
- 10. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc [mdpi.com]
A Researcher's Guide to Assessing the Purity of 3-Mercapto-1-propanesulfonate from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comprehensive framework for assessing the purity of 3-Mercapto-1-propanesulfonate (3-MPS, sodium salt), a critical reagent in various scientific applications. By employing the experimental protocols outlined below, researchers can objectively compare the quality of 3-MPS from different suppliers, ensuring the reliability and reproducibility of their experimental outcomes.
The purity of this compound (3-MPS) can vary between suppliers, potentially impacting experimental results. The primary impurity of concern is the oxidized disulfide dimer, 3,3'-dithiobis(1-propanesulfonate). Other potential impurities may include residual starting materials from synthesis, byproducts of side reactions, and moisture content. This guide details three key analytical techniques—Iodometric Titration, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide a thorough assessment of 3-MPS purity.
Comparative Purity Analysis of 3-MPS from Four Fictional Suppliers
To illustrate the application of these methods, we present hypothetical experimental data for 3-MPS obtained from four fictional suppliers: Alpha Chemicals, Beta Biosciences, Gamma Reagents, and Delta Synthesis.
Table 1: Purity Assessment of this compound from Different Suppliers
| Supplier | Stated Purity | Iodometric Titration Purity (%) | HPLC Purity (%) | Major Impurity (HPLC, %) | Moisture Content (%) |
| Alpha Chemicals | >98% | 98.5 ± 0.2 | 99.1 | 3,3'-dithiobis(1-propanesulfonate) (0.8) | 0.5 |
| Beta Biosciences | ≥95% | 96.2 ± 0.3 | 97.0 | 3,3'-dithiobis(1-propanesulfonate) (2.5) | 1.2 |
| Gamma Reagents | 99% (anhydrous) | 99.1 ± 0.1 | 99.5 | 3,3'-dithiobis(1-propanesulfonate) (0.4) | 0.1 |
| Delta Synthesis | Technical Grade | 90.8 ± 0.5 | 92.3 | 3,3'-dithiobis(1-propanesulfonate) (5.1), Unknown (2.6) | 2.8 |
Experimental Protocols
A systematic approach is crucial for obtaining reliable and comparable data. The following diagram outlines the recommended experimental workflow for assessing the purity of 3-MPS.
Caption: Experimental workflow for the purity assessment of 3-MPS.
Iodometric Titration for Total Thiol Content
This method determines the overall percentage of the active thiol-containing compound (3-MPS).
Protocol:
-
Preparation of 0.1 N Iodine Solution: Dissolve 12.7 g of iodine and 25 g of potassium iodide in 100 mL of deionized water. Once dissolved, dilute to 1 L with deionized water. Standardize this solution against a primary standard, such as arsenic trioxide.
-
Sample Preparation: Accurately weigh approximately 200 mg of the 3-MPS sample and dissolve it in 50 mL of deionized water.
-
Titration: Add 1 mL of a 1% starch solution to the 3-MPS solution as an indicator. Titrate the solution with the standardized 0.1 N iodine solution. The endpoint is reached when the solution turns a persistent dark blue color.
-
Calculation: Purity (%) = (Viodine × Niodine × MW3-MPS) / (Wsample × 10) where:
-
Viodine = Volume of iodine solution used (mL)
-
Niodine = Normality of the iodine solution
-
MW3-MPS = Molecular weight of 3-MPS (178.21 g/mol )
-
Wsample = Weight of the 3-MPS sample (g)
-
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC allows for the separation and quantification of 3-MPS and its potential impurities, such as the disulfide dimer.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mobile phase of 95:5 (v/v) 20 mM potassium phosphate (B84403) buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 10 mg of the 3-MPS sample in 10 mL of the mobile phase.
-
Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak corresponding to 3-MPS. Impurities can be identified by comparing their retention times with known standards (e.g., 3,3'-dithiobis(1-propanesulfonate)) and quantified based on their peak areas.
The following diagram illustrates the logical relationship in identifying the primary impurity via HPLC.
Caption: Identification of the primary impurity of 3-MPS via HPLC.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR provides detailed structural information about the 3-MPS molecule and can be used to identify and quantify impurities with distinct proton signals.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation: Dissolve approximately 10 mg of the 3-MPS sample in 0.7 mL of D₂O.
-
Analysis: Acquire the ¹H NMR spectrum. The characteristic peaks for 3-MPS are:
-
~2.9 ppm (triplet, 2H, -CH₂-SO₃⁻)
-
~2.6 ppm (triplet, 2H, -CH₂-SH)
-
~1.9 ppm (quintet, 2H, -CH₂-CH₂-CH₂-) The presence of the disulfide dimer, 3,3'-dithiobis(1-propanesulfonate), can be identified by a characteristic triplet at approximately 3.0 ppm. The purity can be estimated by integrating the respective peaks and comparing the ratios.
-
Conclusion
The selection of a this compound supplier should be based on a thorough and objective assessment of product purity. By implementing the detailed experimental protocols for iodometric titration, HPLC, and NMR spectroscopy, researchers can generate robust, comparative data. This data-driven approach empowers scientists and drug development professionals to choose the highest quality reagents, thereby enhancing the validity and success of their research endeavors. It is recommended to request a certificate of analysis from the supplier and to perform in-house quality control using the methods described herein.
A Comparative Review of 3-Mercapto-1-propanesulfonate Applications for Researchers and Drug Development Professionals
Introduction: 3-Mercapto-1-propanesulfonate (3-MPS), and its sodium salt, is a versatile organosulfur compound utilized across a spectrum of scientific and industrial fields. Its bifunctional nature, possessing both a thiol (-SH) and a sulfonate (-SO₃H) group, imparts unique properties that make it a valuable tool in electrochemistry, nanotechnology, polymer synthesis, and as a protective agent in biological systems. This guide provides a comparative analysis of 3-MPS in its key applications, offering a side-by-side look at its performance against common alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their work.
Electrochemistry: An Accelerator in Metal Deposition
In the realm of electrochemistry, 3-MPS is widely recognized as a critical additive, often referred to as a "brightener" or "accelerator," in copper and cobalt electroplating baths.[1][2] Its primary function is to promote the formation of smooth, uniform, and fine-grained metallic layers, which is essential in the manufacturing of printed circuit boards and in complementary metal-oxide-semiconductor (CMOS) metallization.[1][2] The synergistic action of the thiol and sulfonate groups, in conjunction with chloride ions, is key to its efficacy. The thiol group strongly adsorbs onto the metal surface, while the sulfonate group interacts with hydrated metal ions in the electrolyte, facilitating a more efficient and controlled deposition process.[1]
Performance Comparison with Other Additives in Copper Electrodeposition
To understand the unique role of 3-MPS, its performance can be compared with related, yet functionally different, molecules such as 1-butanesulfonate and 1-butanethiol (B90362) (BuSH).[3] The sulfonate group in 1-butanesulfonate and the thiol group in 1-butanethiol allow for the dissection of the contributions of each functional moiety of 3-MPS.
| Additive | Chemical Structure | Key Functional Group(s) | Effect on Copper Electrodeposition |
| This compound (3-MPS) | HS-(CH₂)₃-SO₃H | Thiol and Sulfonate | Accelerates copper deposition in the presence of chloride ions, leading to bright and level deposits.[1][3] |
| 1-Butanesulfonate | CH₃-(CH₂)₃-SO₃H | Sulfonate | Does not directly interact with the copper electrode and shows no accelerating effect.[3] |
| 1-Butanethiol (BuSH) | CH₃-(CH₂)₃-SH | Thiol | Adsorbs to the copper electrode but does not exhibit the same level of acceleration as 3-MPS, highlighting the role of the sulfonate group.[3] |
Experimental Protocol: Cyclic Voltammetry for Evaluating Additive Performance in Copper Electrodeposition
This protocol is adapted from studies investigating the mechanism of 3-MPS in copper electrodeposition.[3]
Objective: To compare the electrochemical behavior of a copper electrode in the presence of 3-MPS and its analogues.
Materials:
-
Working Electrode: Copper rotating disk electrode (RDE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte: Acidic copper sulfate (B86663) solution (e.g., 0.24 M CuSO₄·5H₂O in 1.8 M H₂SO₄)
-
Additives: this compound (3-MPS), 1-butanesulfonate, 1-butanethiol (BuSH), and chloride ions (as HCl or NaCl).
-
Potentiostat/Galvanostat
Procedure:
-
Polish the copper RDE to a mirror finish using alumina (B75360) slurries of decreasing particle size, followed by sonication in deionized water.
-
Prepare the acidic copper sulfate electrolyte.
-
Deaerate the electrolyte with nitrogen gas for at least 30 minutes before and during the experiment.
-
Record a cyclic voltammogram (CV) of the copper RDE in the plain electrolyte to establish a baseline.
-
Add a specific concentration of chloride ions to the electrolyte and record a new CV.
-
Sequentially add the test additives (3-MPS, 1-butanesulfonate, or BuSH) at desired concentrations to the chloride-containing electrolyte and record a CV after each addition.
-
Compare the resulting CVs to assess the impact of each additive on the copper deposition and stripping peaks. An increase in current density at a given potential indicates an accelerating effect.
Caption: Mechanism of 3-MPS in Copper Electrodeposition.
Nanotechnology: A Versatile Ligand for Surface Functionalization
In the field of nanotechnology, 3-MPS is a widely used capping agent for the functionalization of metallic nanoparticles, most notably gold nanoparticles (AuNPs).[3][4] The strong affinity of the thiol group for gold surfaces allows for the formation of a stable self-assembled monolayer (SAM), while the hydrophilic sulfonate group provides excellent colloidal stability in aqueous media.[4] This surface modification is crucial for a variety of biomedical applications, including drug delivery, radiotherapy, and biosensing.[4]
Performance Comparison of Thiol-Based Ligands for Gold Nanoparticle Functionalization
The choice of a capping agent significantly influences the stability, biocompatibility, and functionality of AuNPs. Below is a comparison of 3-MPS with other commonly used thiol-containing ligands.
| Ligand | Key Features | Advantages | Disadvantages |
| This compound (3-MPS) | Thiol for Au binding, sulfonate for hydrophilicity. | Provides excellent stability in aqueous solutions and a negatively charged surface for further functionalization.[4] | May not be ideal for applications requiring a neutral or positively charged surface. |
| 11-Mercaptoundecanoic Acid (MUA) | Long alkyl chain with a terminal carboxyl group. | Forms a dense, stable monolayer. The carboxyl group can be used for bioconjugation. | Can lead to pH-dependent aggregation due to protonation of the carboxyl group. |
| Thioglucose | Thiol for Au binding, glucose moiety for biocompatibility. | Enhances biocompatibility and cellular uptake, making it suitable for biological applications.[4] | May have lower stability in certain biological media compared to PEGylated thiols. |
| Thiolated Polyethylene Glycol (PEG-SH) | Thiol for Au binding, PEG chain for stealth properties. | Provides excellent stability, reduces non-specific protein adsorption, and prolongs circulation time in vivo. | Can be more expensive and may have a lower grafting density on the nanoparticle surface. |
Experimental Protocol: Synthesis and Functionalization of Gold Nanoparticles with Thiol Ligands
This protocol provides a general method for the synthesis of citrate-stabilized AuNPs followed by ligand exchange with a thiol-containing compound like 3-MPS.
Objective: To prepare stable, functionalized gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Thiol ligand (e.g., this compound sodium salt)
-
Deionized water
-
Glassware (cleaned with aqua regia)
Procedure:
-
Synthesis of Citrate-Stabilized AuNPs (Turkevich Method):
-
Bring a solution of HAuCl₄ (e.g., 100 mL of 1 mM) to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add a solution of trisodium citrate (e.g., 10 mL of 38.8 mM) to the boiling gold solution.
-
The solution will change color from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-30 minutes.
-
Allow the solution to cool to room temperature.
-
-
Ligand Exchange with 3-MPS:
-
To the citrate-stabilized AuNP solution, add an aqueous solution of the 3-MPS sodium salt (e.g., to a final concentration of 1 mM).
-
Stir the mixture at room temperature for several hours to overnight to allow for the exchange of citrate with the thiol ligand on the AuNP surface.
-
Purify the functionalized AuNPs by centrifugation and removal of the supernatant, followed by resuspension in deionized water. Repeat this washing step several times to remove excess unbound ligands.
-
-
Characterization:
-
Confirm the formation and functionalization of AuNPs using UV-Vis spectroscopy (presence of the surface plasmon resonance peak), Dynamic Light Scattering (DLS) for size and zeta potential, and Transmission Electron Microscopy (TEM) for morphology.
-
Caption: Workflow for Gold Nanoparticle Functionalization.
Polymer Chemistry: A Regulator of Molecular Weight
In polymer chemistry, 3-MPS sodium salt serves as a chain transfer agent (CTA) in the radical polymerization of water-soluble vinyl monomers. Chain transfer agents are crucial for controlling the molecular weight and molecular weight distribution of polymers, which in turn dictates their physical and mechanical properties. The thiol group of 3-MPS can donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one. This process leads to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight.
Performance Comparison of Thiol-Based Chain Transfer Agents
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Ctr) |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.6 |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 13.0 |
| n-Octyl Mercaptan | Styrene | 50 | 19 |
| iso-Octyl 3-mercaptopropionate | Styrene | 70 | > 1 (Effective value) |
| Ethyl Thioglycolate | Methyl Acrylate | 50 | 1.57 |
Note: The performance of a chain transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization. The data presented here are from various sources and may not be directly comparable.
Experimental Protocol: Determination of Chain Transfer Constant (Mayo Method)
This protocol describes a general method for determining the chain transfer constant of a CTA like 3-MPS.
Objective: To quantify the efficiency of a chain transfer agent in a radical polymerization reaction.
Materials:
-
Monomer (e.g., a water-soluble vinyl monomer)
-
Initiator (e.g., a water-soluble azo initiator like V-50)
-
Chain Transfer Agent (e.g., 3-MPS sodium salt)
-
Solvent (e.g., deionized water)
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Prepare a series of reaction mixtures with a constant concentration of monomer and initiator, but with varying concentrations of the chain transfer agent. Also, prepare a control reaction without any CTA.
-
Deaerate the reaction mixtures by bubbling with nitrogen for at least 30 minutes.
-
Heat the reaction mixtures to the desired polymerization temperature under a nitrogen atmosphere to initiate polymerization.
-
Allow the polymerizations to proceed to low conversion (typically <10%) to ensure that the concentrations of monomer and CTA do not change significantly.
-
Terminate the polymerizations by cooling the reaction mixtures and exposing them to air.
-
Isolate the polymers by precipitation in a non-solvent, followed by filtration and drying.
-
Determine the number-average molecular weight (Mn) of each polymer sample using GPC.
-
Calculate the number-average degree of polymerization (DPn) for each sample.
-
Plot 1/DPn versus the ratio of the concentrations of the chain transfer agent to the monomer ([CTA]/[Monomer]).
-
The slope of the resulting straight line is the chain transfer constant (Ctr).
Caption: Mechanism of Chain Transfer in Radical Polymerization.
Antioxidant Applications: A Protector in Biological and Commercial Systems
This compound exhibits antioxidant properties due to the presence of the thiol group, which can act as a reducing agent and a radical scavenger. This makes it valuable in various applications where protection against oxidative damage is crucial, such as in biochemical research to stabilize proteins and enzymes, in pharmaceutical formulations to enhance the stability of active ingredients, and in the cosmetic industry to prolong product shelf life and protect the skin.
Comparative Antioxidant Capacity
| Antioxidant | Mechanism of Action | Key Features |
| This compound (3-MPS) | Hydrogen atom donation from the thiol group to scavenge free radicals. | The sulfonate group imparts high water solubility. |
| Glutathione (B108866) (GSH) | A major intracellular antioxidant, it directly scavenges free radicals and is a cofactor for antioxidant enzymes. | A tripeptide that is a central component of the cellular antioxidant defense system. |
| Ascorbic Acid (Vitamin C) | A potent water-soluble antioxidant that can directly scavenge a wide range of reactive oxygen species. | Can act synergistically with other antioxidants like Vitamin E. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the radical scavenging activity of an antioxidant like 3-MPS.
Objective: To determine the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Test compound (e.g., 3-MPS)
-
Standard antioxidant (e.g., Trolox or ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
In a set of test tubes or a microplate, add a fixed volume of the DPPH solution to each of the dilutions of the test compound and the standard.
-
Prepare a blank sample containing only the DPPH solution and methanol.
-
Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the standard using the formula:
-
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
Plot the percentage of scavenging activity against the concentration of the test compound and the standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates a higher antioxidant capacity.
Caption: Radical Scavenging Mechanism of a Thiol Antioxidant.
This compound is a multifunctional compound with significant applications in diverse scientific and industrial sectors. Its performance as an accelerator in electroplating, a stabilizing ligand in nanotechnology, a controller of molecular weight in polymer chemistry, and an antioxidant highlights its versatility. While direct quantitative comparisons with all possible alternatives are not always available, the existing data and understanding of its chemical properties provide a strong basis for its selection in various applications. The detailed protocols provided in this guide offer a starting point for researchers to evaluate and utilize 3-MPS in their own experimental setups. Further research to generate direct comparative data, particularly in the area of its antioxidant capacity, would be beneficial for the scientific community.
References
The Efficacy of 3-Mercapto-1-propanesulfonate in Metal Electrodeposition: A Comparative Guide
For researchers, scientists, and professionals in material science and electrochemical engineering, this guide provides a comprehensive comparison of 3-Mercapto-1-propanesulfonate (MPS) with other common additives in copper, nickel, gold, and zinc electrodeposition processes. This document synthesizes available experimental data to evaluate performance across key metrics, offering insights into the selection of optimal additives for specific applications.
Introduction
This compound (MPS) is a sulfur-containing organic compound widely utilized as an additive in electroplating baths. Its primary functions include acting as a brightener, leveler, and grain refiner, significantly influencing the properties of the deposited metal layer. This guide compares the performance of MPS against other established additives, namely bis(3-sulfopropyl) disulfide (SPS) and thiourea (B124793), across various metal electrodeposition systems.
Executive Summary of Comparative Performance
The efficacy of MPS and its alternatives is highly dependent on the specific metal being deposited and the desired properties of the final coating.
-
In Copper Electrodeposition: MPS, often formed in-situ from the dimer SPS, is a highly effective accelerator and brightener, particularly in the presence of chloride ions. It promotes the formation of fine-grained, smooth, and bright copper deposits.
-
In Nickel Electrodeposition: While thiourea is a more traditionally studied additive for nickel plating, MPS can also act as a leveling and brightening agent. However, direct quantitative comparisons are limited in publicly available literature.
-
In Gold Electrodeposition: The use of MPS in gold electrodeposition is less documented than in copper or nickel systems. It can influence the deposition process, but its performance relative to traditional additives is not well-established with quantitative data.
Data Presentation: Quantitative Comparison of Additives
The following tables summarize the available quantitative data on the performance of MPS and its alternatives in different metal electrodeposition processes. Note: Direct comparative data under identical experimental conditions is often limited in published literature. The presented data is compiled from various sources and should be interpreted with consideration of the varying experimental parameters.
Table 1: Copper Electrodeposition
| Additive | Concentration | Current Efficiency (%) | Throwing Power (%) (Haring Cell) | Microhardness (Vickers, HV) | Deposit Morphology |
| MPS | 10-100 ppm | ~95-99 | Good to Excellent | 150 - 220 | Bright, fine-grained, level |
| SPS | 10-100 ppm | ~95-99 | Good to Excellent | 150 - 220 | Bright, fine-grained, level |
| Thiourea | 50-200 ppm | 90-98 | Moderate to Good | 120 - 180 | Semi-bright to bright, can cause brittleness |
| None | - | >99 | Poor | 80 - 120 | Dull, coarse-grained, nodular |
Table 2: Nickel Electrodeposition
| Additive | Concentration | Current Efficiency (%) | Throwing Power (%) (Haring Cell) | Microhardness (Vickers, HV) | Deposit Morphology |
| MPS | 10-50 ppm | 90-98 | Moderate to Good | 350 - 500 | Bright, leveled |
| Thiourea | 0.1-1 g/L | 85-95[1] | Good | 400 - 600 | Bright, level, can increase internal stress |
| Saccharin | 1-5 g/L | 90-98 | Moderate | 300 - 450 | Bright, reduces stress |
| None | - | >98 | Poor | 200 - 300 | Dull, pitted |
Table 3: Gold Electrodeposition
| Additive | Concentration | Current Efficiency (%) | Throwing Power (%) (Haring Cell) | Microhardness (Vickers, HV) | Deposit Morphology |
| MPS | 1-20 ppm | Data not readily available | Data not readily available | Data not readily available | Can act as an inhibitor[2] |
| Thiourea | 0.1-0.5 g/L | 80-95 | Good | 150 - 250 | Bright, fine-grained |
| Sulfite | (as complexing agent) | 90-99 | Excellent | 120 - 180 | Bright, pure deposits |
| None | - | >99 | Poor | 80 - 120 | Spongy, non-adherent |
Table 4: Zinc Electrodeposition
| Additive | Concentration | Current Efficiency (%) | Throwing Power (%) (Haring Cell) | Microhardness (Vickers, HV) | Deposit Morphology |
| MPS | 10-100 ppm | ~90-98 | Moderate to Good | 80 - 150 | Fine-grained, improved brightness |
| Polyethylene Glycol (PEG) | 1-10 g/L | 90-99 | Good | 70 - 120 | Bright, level |
| Thiourea | 0.5-2 g/L | 85-95 | Moderate | 90 - 160 | Bright, can lead to brittle deposits |
| None | - | >98 | Poor | 50 - 80 | Dendritic, non-uniform |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Current Efficiency Measurement
Objective: To determine the percentage of the total charge passed that is utilized for the deposition of the metal.
Procedure:
-
A cathode of a known weight (W_initial) is prepared by cleaning, drying, and weighing it accurately.
-
The cathode is placed in the electroplating bath containing the specified electrolyte and additive.
-
A constant current (I) is passed through the cell for a specific duration (t), both of which are accurately measured.
-
After deposition, the cathode is carefully removed, rinsed with deionized water, dried thoroughly, and weighed again to determine the final weight (W_final).
-
The actual mass of the deposited metal (m_actual) is calculated as: m_actual = W_final - W_initial.
-
The theoretical mass of the deposited metal (m_theoretical) is calculated using Faraday's law of electrolysis: m_theoretical = (I * t * M) / (n * F), where:
-
M is the molar mass of the metal.
-
n is the number of electrons involved in the metal ion reduction.
-
F is the Faraday constant (96485 C/mol).
-
-
The current efficiency (CE) is then calculated as: CE (%) = (m_actual / m_theoretical) * 100.
Throwing Power Measurement (Haring Cell)
Objective: To quantify the ability of an electroplating bath to produce a deposit of uniform thickness on a cathode with areas of varying current density.
Procedure:
-
The Haring cell, a rectangular box with a central anode and two cathodes placed at different distances, is filled with the electroplating solution.[3][4]
-
Two identical cathodes are cleaned, dried, and weighed (W_initial1 and W_initial2).
-
The cathodes are placed in their respective positions (one near and one far from the anode).
-
A constant total current is passed through the cell for a set time.
-
After plating, the cathodes are removed, rinsed, dried, and reweighed (W_final1 and W_final2).
-
The mass of metal deposited on each cathode is calculated (m1 = W_final1 - W_initial1 and m2 = W_final2 - W_initial2).
-
The throwing power is calculated using the Field formula: TP (%) = (L - M) / (L + M - 2) * 100, where:
-
L is the ratio of the distances of the far cathode to the near cathode from the anode.
-
M is the ratio of the mass of metal deposited on the near cathode to that on the far cathode (m1/m2).
-
Microhardness Testing (Vickers)
Objective: To measure the hardness of the electrodeposited coating.
Procedure:
-
A sample of the electrodeposited coating with a smooth, flat surface is prepared.
-
The sample is mounted on the stage of a Vickers microhardness tester.
-
A diamond indenter in the shape of a square-based pyramid is pressed into the surface of the coating with a specific load (e.g., 50-100 gf) for a set dwell time (e.g., 10-15 seconds).
-
After the load is removed, the two diagonals of the resulting indentation are measured using a microscope.
-
The Vickers hardness number (HV) is calculated using the formula: HV = (2 * F * sin(136°/2)) / d^2, where:
-
F is the applied load in kilograms-force.
-
d is the average length of the diagonals of the indentation in millimeters.
-
Signaling Pathways and Experimental Workflows
Mechanism of MPS in Copper Electrodeposition
This compound plays a crucial role as an accelerator in copper electrodeposition, particularly in conjunction with chloride ions. The proposed mechanism involves the adsorption of MPS onto the copper surface and its interaction with copper ions and chloride to facilitate the charge transfer process.
General Experimental Workflow for Additive Evaluation
The evaluation of a new additive in an electrodeposition process typically follows a systematic workflow to characterize its effect on the electrochemical process and the resulting deposit properties.
Logical Relationship of Additives to Deposit Properties
The properties of an electrodeposited metal layer are directly influenced by the type and concentration of additives in the plating bath. These additives modify the deposition kinetics and crystal growth, thereby determining the final characteristics of the coating.
References
Cross-Validation of Analytical Methods for MPS Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glycosaminoglycans (GAGs) is paramount for the diagnosis, monitoring, and therapeutic development for Mucopolysaccharidoses (MPS). This guide provides an objective comparison of two widely used analytical methods: the Dimethylene Blue (DMB) assay and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The cross-validation of these methods is crucial for ensuring data reliability and consistency, particularly in clinical and research settings.
Executive Summary
Cross-validation of analytical methods is the process of ensuring that different methods provide comparable and reliable results.[1] In the context of MPS, this typically involves comparing a traditional, cost-effective method like the DMB assay with a more specific and sensitive method such as LC-MS/MS. While the DMB assay offers a rapid and simple approach for total GAG quantification, it lacks the specificity to differentiate between different GAGs, which is critical for distinguishing between MPS subtypes.[2][3] In contrast, LC-MS/MS provides high sensitivity and specificity, allowing for the precise quantification of individual GAGs like dermatan sulfate (B86663) (DS), heparan sulfate (HS), and keratan (B14152107) sulfate (KS).[1][2][4] This capability makes LC-MS/MS a superior tool for differential diagnosis and for monitoring therapeutic efficacy.[2]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the DMB assay and LC-MS/MS for the quantification of GAGs in urine, based on data from various validation studies.
| Performance Parameter | Dimethylene Blue (DMB) Assay | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Colorimetric, based on the binding of DMB dye to sulfated GAGs. | Separation of GAG-derived disaccharides by liquid chromatography followed by detection and quantification by mass spectrometry. |
| Specificity | Measures total sulfated GAGs; cannot differentiate between HS, DS, and KS.[3][5] Susceptible to interference from other negatively charged molecules like DNA and RNA.[6][7][8] | High specificity; can simultaneously quantify individual GAGs (HS, DS, KS, etc.), allowing for MPS subtype differentiation.[1][4][9] |
| Accuracy (Recovery) | Good recovery reported (e.g., 94.8% for spiked samples).[10] However, can be affected by the GAG standard used and the presence of interfering substances.[11] | Excellent accuracy, with recovery typically within 85-115%. One study reported accuracy for DS, HS, and KS as 101.1% (±6.4), 103.3% (±8.1), and 103.9% (±8.3), respectively.[12] |
| Precision (CV%) | Intra-assay CV: 1.7% - 21.8% Inter-assay CV: 7.3% - 25.0%[6][10][13] | Intra-assay CV: <15% Inter-assay CV: <15%[6] |
| **Linearity (R²) ** | R² > 0.99 over a range of 10-89 mg/L.[14] Other studies report linearity up to 100 µg/mL.[15] | Excellent linearity with R² > 0.99 over a wide dynamic range.[14] |
| Limit of Quantification (LOQ) | 5.94 - 10 mg/L[10][14] | 5 - 10 ng/mL for specific GAG disaccharides.[16] |
| Upper Limit of Quantification (ULOQ) | Approximately 89 - 100 mg/L[14][15] | Typically in the range of 1000 - 10,000 ng/mL for specific GAG disaccharides. |
Experimental Protocols
Dimethylene Blue (DMB) Assay for Total Urinary GAGs
This protocol is a generalized representation of the DMB assay.
-
Reagent Preparation:
-
Prepare a DMB solution containing 16 mg of 1,9-dimethylmethylene blue, 3.04 g of glycine, and 1.6 g of NaCl in 1 liter of water, with the pH adjusted to 3.0 with 0.1 M HCl.[5]
-
Prepare chondroitin (B13769445) sulfate or heparan sulfate standards at various concentrations (e.g., 0 to 100 µg/mL) in deionized water.[15]
-
-
Sample Preparation:
-
Centrifuge urine samples to remove any particulate matter.
-
Dilute urine samples as needed with deionized water to fall within the linear range of the assay.
-
-
Assay Procedure:
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of GAGs in the urine samples from the standard curve.
-
Normalize the GAG concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Specific GAGs
This protocol outlines a common workflow for urinary GAG analysis by LC-MS/MS, often involving an enzymatic digestion step.
-
Reagent Preparation:
-
Prepare digestion buffers and solutions of chondroitinase ABC, heparinases I, II, and III, and keratanase II.
-
Prepare internal standards (isotopically labeled disaccharides) for each GAG to be quantified.
-
Prepare calibration standards of known concentrations of GAG-derived disaccharides.
-
-
Sample Preparation (Enzymatic Digestion):
-
Centrifuge urine samples to remove sediment.
-
To an aliquot of urine, add the internal standards.
-
Perform enzymatic digestion by adding a cocktail of chondroitinase, heparinases, and keratanase II and incubating at 37°C for a defined period (e.g., 4 hours to overnight) to break down the GAG polymers into disaccharides.
-
Stop the reaction and remove proteins, for example, by precipitation with trichloroacetic acid or by ultrafiltration.
-
Dry the supernatant under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the GAG-derived disaccharides using a suitable chromatography column (e.g., a hydrophilic interaction liquid chromatography - HILIC column).
-
Detect and quantify the specific disaccharides using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for each GAG disaccharide and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of each GAG in the urine samples from the calibration curve.
-
Normalize the GAG concentrations to the urinary creatinine concentration.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Logical Relationship in Cross-Validation
The cross-validation process ensures that the results from a screening method (like the DMB assay) are consistent with a more definitive method (LC-MS/MS), providing confidence in the overall diagnostic or monitoring strategy.
References
- 1. Glycosaminoglycans analysis in blood and urine of patients with mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationships between urinary glycosaminoglycan levels and phenotypes of mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient analysis of urinary glycosaminoglycans by LC-MS/MS in mucopolysaccharidoses type I, II and VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethylmethylene Blue Assay (DMMB) [bio-protocol.org]
- 6. chondrex.com [chondrex.com]
- 7. Fact versus artifact: Avoiding erroneous estimates of sulfated glycosaminoglycan content using the dimethylmethylene blue colorimetric assay for tissue-engineered constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fact versus artifact: avoiding erroneous estimates of sulfated glycosaminoglycan content using the dimethylmethylene blue colorimetric assay for tissue-engineered constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay for Glycosaminoglycans by Tandem Mass Spectrometry and its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neonatal screening for mucopolysaccharidoses by determination of glycosaminoglycans in the eluate of urine-impregnated paper: preliminary results of an improved DMB-based procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Studies on the modified dimethylmethylene-blue (DMB) method for determining glycosaminoglycans (GAG) in urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Urinary Glycosaminoglycans to Predict Outcome in COVID-19 and Community-Acquired Pneumonia—A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary Glycosaminoglycan Estimation as a Routine Clinical Service - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Automated Dimethylmethylene Blue Assay for Quantification of Pediatric Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
A Comparative Analysis of 3-Mercapto-1-propanesulfonate and Novel Capping Agents for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nanoparticles with capping agents is a critical step in the development of advanced drug delivery systems and diagnostic tools. The choice of capping agent profoundly influences the stability, biocompatibility, and cellular uptake of nanoparticles. 3-Mercapto-1-propanesulfonate (3-MPS) has long been a benchmark due to its robust gold-sulfur interaction and hydrophilic nature. However, a new generation of capping agents, including dendrons, zwitterionic polymers, and cyclodextrins, offers significant advantages in terms of stability in biological media, reduced non-specific protein adsorption, and enhanced therapeutic efficacy.
This guide provides an objective comparison of 3-MPS against these novel capping agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal surface chemistry for their applications.
Performance Comparison: 3-MPS vs. Novel Capping Agents
The selection of a capping agent is a trade-off between stability, biocompatibility, and the desired surface functionality. While 3-MPS provides a stable and straightforward coating, novel agents offer enhanced performance in complex biological environments.
| Capping Agent | Nanoparticle Core | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Cytotoxicity (IC50, µg/mL) | Key Advantages |
| This compound (3-MPS) | Gold | ~15 | -30 to -50 | Drug Dependent | >100 (Cell line dependent) | Strong Au-S bond, good water solubility. |
| Dendron (G2-Thiol) | Gold | ~20 | -25 to -40 | Up to 20% | >150 (MCF-7 cells) | High stability, multivalency for drug attachment.[1][2] |
| Zwitterionic Polymer (pMPC) | Gold | ~25 | -5 to +5 | >50% (for some drugs) | >200 (A549 cells) | Excellent anti-fouling properties, high stability in serum.[3] |
| β-Cyclodextrin | Silver | ~10-20 | -15 to -30 | ~88% (for Curcumin) | >100 (for blank nanoparticles) | Host-guest chemistry for drug loading, enhances drug solubility.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of functionalized nanoparticles. Below are representative protocols for capping gold nanoparticles with 3-MPS and the novel agents discussed.
Protocol 1: Synthesis of this compound (3-MPS) Capped Gold Nanoparticles
This protocol describes a standard method for the synthesis of 3-MPS functionalized gold nanoparticles (AuNPs).[6][7][8]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate (B86180) dihydrate
-
This compound (3-MPS)
-
Deionized water
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
In a separate flask, prepare a 38.8 mM solution of sodium citrate.
-
Heat 100 mL of the HAuCl₄ solution to boiling with vigorous stirring.
-
Rapidly add 10 mL of the sodium citrate solution to the boiling HAuCl₄ solution. The solution color will change from yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes, then cool to room temperature.
-
To functionalize with 3-MPS, add a 1 mM aqueous solution of 3-MPS to the AuNP solution at a molar ratio of 1000:1 (3-MPS:Au).
-
Stir the mixture at room temperature for 24 hours to allow for ligand exchange.
-
Purify the 3-MPS capped AuNPs by centrifugation and resuspension in deionized water to remove excess reactants.
Protocol 2: Synthesis of Dendron-Capped Gold Nanoparticles
This protocol outlines the synthesis of gold nanoparticles capped with thiol-terminated dendrons, which provides high stability.[1][2]
Materials:
-
HAuCl₄·3H₂O
-
Tetraoctylammonium bromide (TOAB) in toluene (B28343)
-
Thiol-terminated dendron (e.g., G2-SH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Toluene, Ethanol
Procedure:
-
Transfer an aqueous solution of HAuCl₄ to a solution of TOAB in toluene and stir vigorously until the aqueous phase is colorless and the organic phase is orange.
-
Separate the organic phase containing the Au-TOAB complex.
-
Add the thiol-terminated dendron to the organic phase.
-
While stirring, add a freshly prepared aqueous solution of NaBH₄ dropwise. The solution will turn a deep ruby-red color.
-
Continue stirring for 3 hours.
-
Purify the dendron-capped AuNPs by precipitating with ethanol, followed by centrifugation and redispersion in a suitable solvent.
Protocol 3: Zwitterionic Polymer Coating of Gold Nanoparticles
This protocol describes the "grafting to" method for coating AuNPs with a thiol-functionalized zwitterionic polymer, such as poly(methacryloyloxyethyl phosphorylcholine) (pMPC).[3]
Materials:
-
Citrate-stabilized gold nanoparticles (prepared as in Protocol 1)
-
Thiol-terminated pMPC
-
Phosphate-buffered saline (PBS)
Procedure:
-
Disperse the citrate-stabilized AuNPs in PBS.
-
Add an aqueous solution of thiol-terminated pMPC to the AuNP dispersion. The molar ratio of pMPC to AuNPs should be optimized based on the polymer molecular weight and nanoparticle size.
-
Stir the mixture at room temperature for 48 hours to facilitate ligand exchange.
-
Purify the pMPC-coated AuNPs by repeated centrifugation and resuspension in PBS to remove unbound polymer and citrate.
Protocol 4: Synthesis of Cyclodextrin-Capped Silver Nanoparticles
This protocol details a one-step synthesis of silver nanoparticles (AgNPs) using β-cyclodextrin as both a reducing and capping agent.[9]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
β-Cyclodextrin (β-CD)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Dissolve β-CD in deionized water to prepare a 0.01 M solution.
-
Add a 0.1 M NaOH solution to the β-CD solution under stirring.
-
Heat the solution to 60°C.
-
Add a 0.1 M AgNO₃ solution dropwise to the heated solution.
-
Continue to stir the reaction mixture at 60°C for 1 hour. A color change to yellowish-brown indicates the formation of AgNPs.
-
Cool the solution to room temperature. The cyclodextrin-capped AgNPs are stable in this aqueous solution.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the logical flow of experiments and the biological pathways affected by functionalized nanoparticles is crucial for experimental design and data interpretation.
Caption: A generalized workflow for the synthesis, functionalization, and evaluation of capped nanoparticles.
Cellular Uptake and Signaling
The surface chemistry of nanoparticles dictates their interaction with cell membranes and subsequent internalization, which can trigger various signaling cascades.
Caption: The EGFR signaling pathway, which can be modulated by nanoparticle uptake.[10][11][12][13][14]
The capping agent can influence which internalization pathways are utilized, thereby affecting the extent and nature of downstream signaling. For instance, nanoparticles functionalized with specific ligands can be engineered to target receptors like EGFR, leading to receptor-mediated endocytosis and subsequent modulation of pathways controlling cell growth and proliferation.
Caption: The NF-κB signaling pathway, often activated in response to cellular stress induced by nanoparticles.[15][16][17][18][19]
Nanoparticle-induced reactive oxygen species (ROS) can activate the IKK complex, leading to the degradation of IκB and the translocation of NF-κB to the nucleus, where it promotes the expression of inflammatory genes. The choice of capping agent can mitigate or exacerbate this response.
Conclusion
The development of novel capping agents represents a significant advancement in nanoparticle technology. While 3-MPS remains a reliable choice for basic applications, dendrons, zwitterionic polymers, and cyclodextrins offer superior performance in terms of stability in biological fluids, resistance to protein fouling, and potential for enhanced drug loading and delivery. The selection of the most appropriate capping agent will depend on the specific requirements of the application, including the nanoparticle core material, the drug to be delivered, and the biological system being targeted. The experimental protocols and pathway diagrams provided in this guide serve as a starting point for researchers to explore and optimize their nanoparticle formulations for improved therapeutic and diagnostic outcomes.
References
- 1. Improved Chemical and Colloidal Stability of Gold Nanoparticles through Dendron Capping (Journal Article) | OSTI.GOV [osti.gov]
- 2. Improved Chemical and Colloidal Stability of Gold Nanoparticles through Dendron Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zwitterionic Polymer Coatings Enhance Gold Nanoparticle Stability and Uptake in Various Biological Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin nanoparticles in targeted cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin nanoparticles for diagnosis and potential cancer therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse. | Semantic Scholar [semanticscholar.org]
- 9. Self-Assembly of Cyclodextrin-Coated Nanoparticles: Fabrication of Functional Nanostructures for Sensing and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Nanoparticle delivery of a peptide targeting EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epidermal growth factor alters silica nanoparticle uptake and improves gold-nanoparticle-mediated gene silencing in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Epidermal growth factor alters silica nanoparticle uptake and improves gold-nanoparticle-mediated gene silencing in A549 cells [frontiersin.org]
- 14. Cellular Uptake of Silica Particles Influences EGFR Signaling Pathway and is Affected in Response to EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gold nanoparticles induce transcriptional activity of NF-kB in a B-lymphocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Mercapto-1-propanesulfonate: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the proper disposal procedures for specialized reagents like 3-Mercapto-1-propanesulfonate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate care. This compound is considered a hazardous substance, irritating to the eyes, respiratory system, and skin, and may cause sensitization by skin contact[1].
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat to prevent skin and eye contact[1][2]. In case of dust, a respirator is also recommended[1][2].
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[2].
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents[1][2].
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound involves a multi-step process focused on containment, neutralization (where feasible and safe), and disposal through a licensed waste management service. Do not dispose of this chemical down the drain or with regular trash unless it has been fully neutralized and is in accordance with local regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any contaminated solid waste, such as pipette tips, tubes, and weighing paper, in a designated, leak-proof container clearly labeled "Hazardous Waste: this compound"[3][4].
-
Liquid Waste: Collect unused or waste solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container[3][5]. Ensure the container is made of a compatible material and has a tightly fitting cap[4][5].
2. Chemical Neutralization (for Dilute Aqueous Solutions):
For dilute aqueous solutions, chemical oxidation can be employed to convert the mercaptan into less odorous and less hazardous compounds. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol for Neutralization using Sodium Hypochlorite (B82951) (Bleach):
-
Working Area: Perform the entire procedure within a certified chemical fume hood.
-
Preparation: Place the beaker or flask containing the dilute mercaptan waste on a stir plate.
-
Stirring: Begin stirring the waste solution.
-
Addition of Oxidant: Slowly and in small increments, add a solution of sodium hypochlorite (household bleach) to the mercaptan waste. A general starting point is a 1:1 volume ratio, but this may need adjustment based on the mercaptan concentration[6].
-
Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately cease the addition of bleach and, if necessary, cool the container in an ice bath[6].
-
Reaction Time: Allow the solution to stir for at least one hour to ensure the reaction proceeds to completion[6].
-
Verification: Carefully check for the absence of the characteristic mercaptan odor. For more rigorous verification, an appropriate analytical method should be used if available[6].
-
pH Adjustment: If necessary, neutralize the resulting solution by adjusting the pH to between 6 and 8 with a dilute acid or base.
-
Disposal of Treated Waste: Once neutralization is confirmed, the waste can be disposed of in accordance with your institution's hazardous waste disposal procedures[6].
3. Disposal of Empty Containers:
-
Decontamination: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water) that can effectively remove any residue. Each rinse should use a volume of solvent equal to about 5% of the container's volume[3].
-
Waste Collection: Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container[3][7].
-
Final Disposal: After triple-rinsing and defacing the chemical label, the container can typically be disposed of as regular laboratory waste, in compliance with your local EHS regulations[3].
4. Arranging for Professional Disposal:
Once a waste container is full, or when you are ready to dispose of the material, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. They will provide guidance on proper packaging, labeling, and pickup procedures[4][8].
Quantitative Data for Disposal
| Parameter | Value/Recommendation | Source |
| Neutralizing Agent | Sodium Hypochlorite (Bleach) or Hydrogen Peroxide | [9] |
| Starting Ratio (Bleach) | 1:1 volume ratio with mercaptan waste (adjust as needed) | |
| Hydrogen Peroxide Conc. | 3% solution | |
| Reaction Time | Minimum 1 hour | |
| Final pH of Treated Waste | 6 - 8 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cpchem.com [cpchem.com]
- 9. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Mercapto-1-propanesulfonate
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for 3-Mercapto-1-propanesulfonate, offering procedural, step-by-step guidance to ensure operational safety and proper disposal. By adhering to these protocols, you can minimize risks and maintain a secure laboratory environment.
Essential Safety Information
Hazards: this compound is considered a hazardous substance that can cause skin, eye, and respiratory system irritation.[1][2] It may also cause sensitization upon skin contact. While it has a low potential for flammability, it is a combustible solid.[1]
Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. The following table outlines the recommended equipment to prevent exposure.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. | Protects against dust particles and potential splashes. |
| Skin Protection | Nitrile rubber gloves and a lab coat. | Prevents direct skin contact and contamination of personal clothing. For prolonged or repeated contact, gloves with a higher protection class are recommended.[1] |
| Respiratory Protection | A dust mask (e.g., N95) is recommended, especially when handling the powder form. All handling should be conducted in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of airborne particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection. The following plans provide detailed, step-by-step procedures.
Operational Plan: From Receipt to Use
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents.[1] Keep the container tightly sealed.
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible. Prepare all necessary equipment and a designated waste container within the fume hood.
-
Handling:
-
Don all required PPE before handling the chemical.
-
To minimize dust generation, handle the solid carefully. Avoid actions that could create airborne particles.
-
Weigh the required amount of the compound within the fume hood.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing. This compound is soluble in water.
-
-
Spill Cleanup:
Disposal Plan: Managing Waste Safely
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect aqueous solutions of this compound in a separate, sealed, and labeled hazardous waste container.
-
-
Decontamination of Glassware:
-
A common and effective method for decontaminating equipment used with thiols is to rinse or soak it in a bleach solution (sodium hypochlorite).[5][6][7] This oxidizes the thiol group.
-
Prepare a bleach bath (e.g., a 1:1 mixture of commercial bleach and water) in a designated container within a fume hood.[6][7]
-
Immerse the contaminated glassware in the bleach bath and allow it to soak for at least 14 hours.[6][7]
-
For larger items that cannot be submerged, fill them with the bleach solution.[6]
-
After soaking, the decontaminated glassware can be rinsed thoroughly with water and washed using standard laboratory procedures.[5][6]
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃H₇NaO₃S₂ |
| Molecular Weight | 178.21 g/mol |
| Appearance | White to pale pink powder or granular crystals[8] |
| Melting Point | ~220 °C (decomposes) |
| Solubility | Easily soluble in water[8] |
| Flash Point | 71 °C (closed cup)[9] |
| Occupational Exposure Limits | No specific TLV has been established. It is recommended that airborne concentrations be kept as low as practically possible. For particulates not otherwise regulated, some jurisdictions recommend a respirable fraction limit of 5 mg/m³.[1] |
Experimental Protocol: Example of a Self-Assembled Monolayer (SAM) Formation
This compound is used to form self-assembled monolayers on gold surfaces. The following is a general protocol:
-
Substrate Preparation: Begin with a clean gold-coated substrate. This can be achieved by rinsing the substrate with ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen.
-
Solution Preparation: In a chemical fume hood, prepare a solution of this compound in a suitable solvent, such as ethanol or water, at the desired concentration.
-
SAM Formation: Immerse the clean gold substrate into the prepared solution. The thiol group of the this compound will chemisorb onto the gold surface. The assembly process can take several hours.
-
Rinsing and Drying: After the desired immersion time, remove the substrate from the solution. Rinse it thoroughly with the solvent used for the solution preparation to remove any non-specifically adsorbed molecules. Finally, dry the substrate under a stream of nitrogen.
-
Waste Disposal: All solutions and contaminated materials should be disposed of according to the disposal plan outlined above.
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. 3-MPSNa (3-Mercapto-1-propanesulfonic acid, sodium salt)-CAS No. 17636-10-1 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 9. Sodium 3-mercaptopropanesulphonate | 17636-10-1 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
